1-Allyl-3-(4-ethylphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMIIYCIMBHCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea
Abstract: This guide provides a comprehensive, research-level overview of the synthesis and characterization of 1-Allyl-3-(4-ethylphenyl)thiourea, a molecule of interest within the broader class of thiourea derivatives. Thioureas are a versatile structural scaffold known for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4] This document details the strategic synthetic approach, a step-by-step experimental protocol, the underlying reaction mechanism, and a full suite of analytical techniques required for structural confirmation and purity assessment. It is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.
Introduction and Strategic Rationale
Thiourea derivatives are a cornerstone in modern medicinal chemistry and materials science. Their utility stems from the unique properties of the thiocarbonyl group and the two nitrogen substituents, which can form a variety of non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors.[3] The structural motif N-C(S)-N is a key pharmacophore that contributes to a wide spectrum of biological activities.[1][3][4] Modifications to the substituents on the nitrogen atoms allow for the fine-tuning of physicochemical properties like lipophilicity and electronic character, which can significantly enhance bioactivity.[1]
The target molecule, this compound, combines several features of interest:
-
The 4-ethylphenyl group: Introduces a lipophilic aromatic moiety, which can influence membrane permeability and interactions with hydrophobic pockets in biological targets.[1]
-
The allyl group: Provides a reactive handle for further synthetic modifications and has been incorporated into various biologically active compounds.[5][6]
The synthesis of this target molecule is achieved through a direct and efficient nucleophilic addition reaction, a robust and widely employed method for constructing unsymmetrical thioureas. This guide explains the causality behind the chosen methodology, ensuring a reproducible and high-yielding outcome.
Synthesis of this compound
The synthesis is a one-step nucleophilic addition reaction between 4-ethylaniline and allyl isothiocyanate. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.[7][8]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Ethylaniline | 121.18 | 1.21 g | 10.0 |
| Allyl isothiocyanate | 99.15 | 0.99 g (1.03 mL) | 10.0 |
| Ethanol (95%) | 46.07 | 20 mL | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethylaniline (1.21 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask and stir the mixture at room temperature until the 4-ethylaniline is completely dissolved. Ethanol is selected as the solvent due to its ability to dissolve both reactants and the final product upon heating, while allowing for precipitation of the product upon cooling.
-
Reagent Addition: Slowly add allyl isothiocyanate (1.03 mL, 10.0 mmol) to the stirred solution at room temperature. The addition is performed dropwise to control any potential exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Product Isolation: Upon completion of the reaction (indicated by the consumption of the starting materials via TLC), a white precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. The expected product is a white crystalline solid.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The formation of the thiourea derivative proceeds via a classic nucleophilic addition mechanism.
-
Nucleophilic Attack: The nitrogen atom of 4-ethylaniline, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electron-deficient carbon atom of the isothiocyanate group (-N=C=S) in allyl isothiocyanate.
-
Intermediate Formation: This attack results in the formation of a transient zwitterionic intermediate.
-
Proton Transfer: A rapid intramolecular proton transfer from the positively charged nitrogen to the negatively charged sulfur atom occurs, leading to the stable thiourea product.
Caption: Mechanism of nucleophilic addition for thiourea formation.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods and physical property measurements is essential.[9][10][11]
Physical Properties
| Property | Expected Result |
| Appearance | White crystalline solid |
| Yield | > 85% |
| Melting Point | Specific to the compound, expected to be sharp (<2°C range) |
| Molecular Formula | C₁₂H₁₆N₂S |
| Molecular Weight | 220.34 g/mol |
Spectroscopic Data
The following tables provide the expected spectral data based on the known chemical shifts and fragmentation patterns of similar structures.[5][12][13][14][15]
Table 4.2.1: Predicted ¹H-NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 8.5 | Broad singlet | 1H | NH -Phenyl |
| ~ 7.20 | Doublet | 2H | Ar-H (ortho to NH) |
| ~ 7.15 | Doublet | 2H | Ar-H (ortho to Ethyl) |
| ~ 6.5 - 6.0 | Broad singlet | 1H | NH -Allyl |
| ~ 5.90 | Multiplet | 1H | -CH₂-CH =CH₂ |
| ~ 5.25 | Doublet | 1H | -CH=CH₂ (trans) |
| ~ 5.20 | Doublet | 1H | -CH=CH₂ (cis) |
| ~ 4.20 | Multiplet | 2H | -NH-CH₂ -CH= |
| ~ 2.65 | Quartet | 2H | Ar-CH₂ -CH₃ |
| ~ 1.25 | Triplet | 3H | Ar-CH₂-CH₃ |
Table 4.2.2: Predicted ¹³C-NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 181.0 | C =S |
| ~ 142.0 | Ar-C (para to NH) |
| ~ 135.0 | Ar-C (ipso to NH) |
| ~ 133.0 | -CH₂-CH =CH₂ |
| ~ 129.0 | Ar-C H (ortho to Ethyl) |
| ~ 125.0 | Ar-C H (ortho to NH) |
| ~ 118.0 | -CH=CH₂ |
| ~ 48.0 | -NH-CH₂ -CH= |
| ~ 28.5 | Ar-CH₂ -CH₃ |
| ~ 15.5 | Ar-CH₂-CH₃ |
Table 4.2.3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3200 | N-H Stretching | N-H |
| ~ 3050 | C-H Stretching | Aromatic C-H |
| ~ 2960 | C-H Stretching | Aliphatic C-H |
| ~ 1600, 1510 | C=C Stretching | Aromatic C=C |
| ~ 1540 | N-H Bending | N-H |
| ~ 1240 | C=S Stretching | Thiocarbonyl C=S |
Table 4.2.4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 179 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 121 | [C₈H₁₁N]⁺ (4-Ethylaniline fragment) |
| 99 | [C₃H₅NS]⁺ (Allyl isothiocyanate fragment) |
Conclusion
This guide outlines a reliable and efficient method for the synthesis of this compound. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The comprehensive characterization protocol, including NMR, FT-IR, and mass spectrometry, provides a robust framework for verifying the structure and purity of the final product. The successful synthesis and characterization of this compound pave the way for its further investigation in biological assays and its potential use as a scaffold in the development of new therapeutic agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Synthesis and biological activity of substituted urea and thiourea derivatives containing 1,2,4-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characterization of 1-Allyl-3-(4-ethylphenyl)thiourea
Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a detailed scientific framework for the synthesis, purification, and comprehensive physicochemical characterization of the novel compound 1-Allyl-3-(4-ethylphenyl)thiourea. As a member of the thiourea class of compounds, which are known for a wide spectrum of biological activities including analgesic, antibacterial, and anticancer effects, a thorough understanding of its properties is paramount for any potential therapeutic development.[1][2][3] This guide is structured not as a rigid report of existing data, but as a proactive, methodology-focused whitepaper to guide researchers in establishing the foundational chemical and physical profile of this compound from first principles.
Section 1: Molecular Identity and Core Computed Properties
The initial step in evaluating any new chemical entity is to establish its fundamental molecular identity. This serves as the theoretical baseline against which all subsequent experimental data will be validated.
Table 1: Core Molecular Identifiers for this compound
| Property | Value | Source |
| CAS Number | 220604-75-1 | [4][5] |
| Molecular Formula | C₁₂H₁₆N₂S | [4][6] |
| Molecular Weight | 220.33 g/mol | [4][6] |
| IUPAC Name | 1-(4-ethylphenyl)-3-prop-2-enylthiourea | N/A |
While experimental data is sparse, computational models provide valuable estimations for guiding experimental design. For instance, the lipophilicity (LogP) of a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, was calculated to be 3.3871, suggesting that this compound is also likely to be a lipophilic molecule.[1]
Section 2: Synthesis, Purification, and Verification
The acquisition of a pure, well-characterized sample is the most critical prerequisite for accurate physicochemical analysis. The proposed synthesis follows a well-established nucleophilic addition reaction common for thiourea derivatives.[7][8]
Synthesis Rationale and Pathway
The chosen synthetic route involves the reaction of 4-ethylaniline with allyl isothiocyanate. This pathway is selected for its high efficiency and the commercial availability of the starting materials. The lone pair of electrons on the primary amine of 4-ethylaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
Caption: Synthesis and Purification Workflow for this compound.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, where successful synthesis and purity are confirmed before proceeding.
-
Reaction Setup: To a round-bottom flask, add 4-ethylaniline (1.0 eq) and anhydrous acetone (10 mL/g of amine). Stir the solution at room temperature.
-
Reagent Addition: Add allyl isothiocyanate (1.05 eq) dropwise to the stirring solution. A slight exotherm may be observed.
-
Reaction and Monitoring: Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's progress every 30 minutes using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot is no longer visible.
-
Isolation: Once complete, allow the mixture to cool to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the pure crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Section 3: Experimental Determination of Key Physicochemical Properties
The following protocols outline the essential experiments required to build a comprehensive physicochemical profile of the target compound.
Melting Point (m.p.)
-
Scientific Importance: The melting point is a critical indicator of a compound's purity. A sharp, defined melting range suggests a highly pure substance, while a broad or depressed range indicates the presence of impurities. It also provides insight into the strength of the crystal lattice.
-
Methodology (Capillary Method):
-
Place a small amount of the dried, purified crystalline product into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁-T₂. For a pure compound, this range should be less than 2 °C.
-
Aqueous Solubility
-
Scientific Importance: Aqueous solubility is a cornerstone of drug development, directly influencing a compound's dissolution rate and bioavailability. Poor solubility is a major hurdle in formulation and can lead to inadequate absorption.
-
Methodology (Equilibrium Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.
-
Carefully extract a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Express the solubility in units of mg/mL or µg/mL.
-
Lipophilicity (LogP)
-
Scientific Importance: Lipophilicity, the measure of a compound's preference for a lipid-like environment versus an aqueous one, is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) is a standard measure for this property.
-
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the compound in n-octanol.
-
Add a known volume of this stock solution to a separatory funnel containing a known volume of water (or PBS, pH 7.4), ensuring the system is pre-saturated with both solvents.
-
Shake the funnel vigorously for 5-10 minutes to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol layer and the aqueous layer using HPLC or UV-Vis spectroscopy.
-
Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]aqueous.
-
The final value is expressed as LogP = log₁₀(P).
-
Section 4: Spectroscopic and Structural Elucidation
Structural confirmation is the definitive validation of the synthesis. The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.
Caption: Logical Workflow for the Structural Confirmation of the Synthesized Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the allyl group (vinylic and allylic protons), the ethyl group (a quartet and a triplet), the aromatic protons on the phenyl ring (two doublets), and the N-H protons of the thiourea moiety.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure, with characteristic peaks for the C=S carbon (typically downfield, ~180 ppm), aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.[1]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: A band in the region of 3100-3300 cm⁻¹.
-
Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
-
C=C stretching (allyl): A band around 1640 cm⁻¹.
-
C=S stretching (thiocarbonyl): A strong band in the 1200-1300 cm⁻¹ region.[9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition. The expected protonated molecular ion [M+H]⁺ would have an m/z value corresponding to the molecular weight of 220.33 plus the mass of a proton.
References
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 220604-75-1 [amp.chemicalbook.com]
- 5. 220604-75-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. This compound | 220604-75-1 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Allyl-3-(4-ethylphenyl)thiourea (CAS No. 220604-75-1): A Potential Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Allyl-3-(4-ethylphenyl)thiourea, a member of the versatile N,N'-disubstituted thiourea family, represents a compelling scaffold for medicinal chemistry and drug discovery. While specific research on this particular molecule is emerging, the broader class of thiourea derivatives has demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, drawing upon established knowledge of related analogues to infer its physicochemical properties, potential synthesis strategies, and likely biological activities. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound class are presented to empower researchers in their exploration of its therapeutic potential.
Introduction: The Prominence of Thiourea Derivatives in Medicinal Chemistry
Thiourea and its derivatives are a class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group. The presence of both sulfur and nitrogen atoms imparts a unique chemical reactivity and the ability to form stable complexes with various biological targets. This has led to their investigation and development as promising therapeutic agents across multiple disease areas. The structural versatility of the thiourea backbone allows for the introduction of diverse substituents, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
This guide focuses on this compound, a molecule that combines the features of an allyl group, known to modulate biological activity, and a 4-ethylphenyl moiety, which can influence lipophilicity and aromatic interactions.
Physicochemical Properties and Structural Elucidation
While experimental data for this compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 220604-75-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₂H₁₆N₂S | --- |
| Molecular Weight | 220.33 g/mol | --- |
| Appearance | Likely a white to off-white crystalline solid | Based on similar thiourea derivatives |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. | General solubility of thiourea derivatives |
| Predicted logP | ~3.5 - 4.5 | Computational prediction based on structure |
Spectroscopic Characterization (Predicted)
The structural confirmation of synthesized this compound would rely on standard spectroscopic techniques. The expected spectral data, based on the analysis of similar structures, are as follows:
-
¹H NMR: Expected signals would include those for the allyl group protons (δ 4.0-6.0 ppm), the aromatic protons of the ethylphenyl group (δ 7.0-7.5 ppm), the ethyl group protons (quartet around δ 2.6 ppm and triplet around δ 1.2 ppm), and the N-H protons (broad signals, δ 7.5-9.5 ppm).
-
¹³C NMR: Key signals would be the thiocarbonyl carbon (C=S) in the range of δ 180-185 ppm, aromatic carbons, and aliphatic carbons of the allyl and ethyl groups.
-
IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be readily achieved through a well-established synthetic route for N,N'-disubstituted thioureas. The most common and efficient method involves the reaction of an isothiocyanate with a primary amine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process, starting from the commercially available 4-ethylaniline.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
4-Ethylaniline
-
Thiophosgene or a suitable equivalent (e.g., carbon disulfide and a base)
-
Allylamine
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Triethylamine (if using CS₂ method)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step 1: Synthesis of 4-Ethylphenyl isothiocyanate
-
In a well-ventilated fume hood, dissolve 4-ethylaniline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylphenyl isothiocyanate.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the purified 4-ethylphenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add allylamine (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically exothermic. Monitor the formation of the product by TLC.
-
The product often precipitates out of the solution upon formation. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Potential Biological Activities and Mechanism of Action
The biological activities of thiourea derivatives are diverse and depend heavily on the nature of the substituents. The presence of the allyl and 4-ethylphenyl groups in the target molecule suggests several potential areas of therapeutic interest.
Antimicrobial Activity
Thiourea derivatives are well-documented for their antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the 4-ethylphenyl group may enhance the compound's ability to penetrate microbial cell walls.
Caption: Postulated mechanisms of antimicrobial action for thiourea derivatives.
Anticancer Activity
Many thiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the inhibition of protein tyrosine kinases, topoisomerases, and other enzymes crucial for cancer cell proliferation. The allyl group, in some contexts, has been associated with enhanced anticancer effects.
Anti-inflammatory and Analgesic Activity
Certain substituted thioureas have been reported to possess anti-inflammatory and analgesic properties. These effects are often linked to the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and clinically relevant isolates.
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HaCaT) to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's glycine buffer).
-
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Future Perspectives and Conclusion
This compound presents a promising starting point for the development of novel therapeutic agents. The established synthetic routes and the well-documented biological activities of the broader thiourea class provide a solid foundation for its exploration. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. Structure-activity relationship (SAR) studies, involving modifications of the allyl and 4-ethylphenyl groups, will be crucial in optimizing its potency and selectivity for specific biological targets. Furthermore, investigations into its mechanism of action, toxicological profile, and pharmacokinetic properties will be essential for its potential translation into a clinical candidate. This in-depth technical guide serves as a valuable resource to stimulate and support these research endeavors.
An In-depth Technical Guide on the Mechanism of Action of 1-Allyl-3-(4-ethylphenyl)thiourea
Abstract
1-Allyl-3-(4-ethylphenyl)thiourea is a synthetic organosulfur compound belonging to the versatile class of thiourea derivatives. This technical guide provides a comprehensive analysis of its potential mechanisms of action, drawing from the established biological activities of the broader thiourea class and specific data on its antitubercular properties. We will explore its likely interactions with biological targets, propose signaling pathways it may modulate, and provide detailed experimental protocols for elucidating its precise molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives are a well-established class of compounds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] The core thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] These modifications have led to the development of compounds with applications as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic agents.[4][5]
The biological activity of thiourea derivatives is often attributed to their ability to interact with various biological targets through hydrogen bonding and coordination with metal ions.[3][6] The sulfur and nitrogen atoms of the thiourea moiety are key to these interactions, enabling them to inhibit a diverse range of enzymes, including but not limited to cholinesterases, carbonic anhydrases, and kinases.[7][8]
This compound: Known Biological Activity
While the broader class of thiourea derivatives has been extensively studied, specific research on this compound has highlighted its potential as an antitubercular agent. One study reported its synthesis and evaluation against Mycobacterium tuberculosis, demonstrating a Minimum Inhibitory Concentration (MIC) value that suggests it is a promising candidate for further investigation in the development of new anti-TB drugs.[9]
Postulated Mechanisms of Action
Based on the known activities of thiourea derivatives and structurally similar compounds, we can postulate several potential mechanisms of action for this compound.
Enzyme Inhibition
A primary mechanism by which thiourea derivatives exert their therapeutic effects is through the inhibition of key enzymes.[7][10]
-
Potential Targets:
-
InhA (Enoyl-Acyl Carrier Protein Reductase): A key enzyme in the mycobacterial cell wall synthesis pathway and a common target for anti-TB drugs.
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for analgesic and anti-inflammatory drugs. A study on the structurally similar 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea suggested potential COX-2 inhibitory activity.[11]
-
Other Enzymes: Other potential targets include lipoxygenases, xanthine oxidase, and various kinases, which are known to be inhibited by other thiourea derivatives.[10][12]
-
The following diagram illustrates a generalized workflow for identifying enzyme inhibition.
Caption: Workflow for determining the inhibitory activity of a compound against a target enzyme.
Disruption of Cellular Respiration and Energy Metabolism
Some thiourea derivatives have been shown to interfere with cellular respiration, a critical process for bacterial survival. This can occur through the inhibition of key enzymes in the electron transport chain or by disrupting the proton motive force.
Interaction with Cellular Membranes
The lipophilic nature of the ethylphenyl group in this compound may facilitate its interaction with and disruption of bacterial cell membranes, leading to increased permeability and cell death.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of targeted experiments are required.
Target Identification and Validation
Objective: To identify the specific molecular target(s) of this compound.
Methodology: Affinity Chromatography
-
Ligand Immobilization: Covalently attach this compound to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the target organism (e.g., Mycobacterium tuberculosis).
-
Affinity Chromatography: Pass the cell lysate over the column containing the immobilized compound.
-
Elution: Elute the proteins that have bound to the compound using a competitive ligand or by changing the buffer conditions.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for identifying protein targets using affinity chromatography.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency of this compound against identified or hypothesized enzyme targets.
Methodology: In Vitro Enzyme Assays
-
Enzyme and Substrate Preparation: Obtain or purify the target enzyme and its corresponding substrate.
-
Compound Dilution Series: Prepare a serial dilution of this compound.
-
Assay Reaction: In a microplate format, incubate the enzyme, substrate, and varying concentrations of the compound.
-
Signal Detection: Measure the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Parameter | Description |
| Target Enzyme | The specific enzyme being investigated (e.g., InhA, COX-2). |
| Substrate | The molecule upon which the enzyme acts. |
| Compound | This compound. |
| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
Signaling Pathway Analysis
Should this compound be found to inhibit a key signaling protein (e.g., a kinase), further investigation into its impact on downstream signaling pathways will be necessary.
Caption: A hypothetical signaling pathway modulated by the compound.
Conclusion and Future Directions
This compound is a promising compound within the therapeutically rich class of thiourea derivatives. Its established antitubercular activity warrants a deeper investigation into its precise mechanism of action. The experimental approaches outlined in this guide, from target identification to cellular pathway analysis, provide a robust framework for elucidating how this compound exerts its biological effects. Future research should focus on a systematic evaluation of its potential enzyme targets, its effects on bacterial cell integrity, and its broader pharmacological profile. Such studies will be crucial for its potential development as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. tandfonline.com [tandfonline.com]
Introduction: The Structural Versatility and Importance of Substituted Thioureas
An In-depth Technical Guide to the Spectroscopic Analysis of Substituted Thioureas for Researchers and Drug Development Professionals
Substituted thioureas represent a privileged class of compounds in modern chemistry, particularly within the realms of medicinal and materials science.[1] Their unique structural motif, characterized by a central thiocarbonyl group flanked by nitrogen atoms (R₁R₂N-C(S)-NR₃R₄), provides a versatile scaffold for molecular design. This versatility stems from the thiocarbonyl group's ability to act as a potent hydrogen-bond donor and acceptor, as well as a versatile ligand for metal coordination.[2][3] Consequently, thiourea derivatives have been extensively investigated and developed as antibacterial, antifungal, antiviral, and anticancer agents.[4][5][6]
The journey from synthesis to application for these valuable compounds is critically dependent on rigorous structural characterization. The precise arrangement of substituents and the electronic environment of the core thiourea moiety dictate the molecule's biological activity and physical properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for unambiguous structure elucidation and quality control. This guide provides a detailed examination of the three cornerstone techniques in this process: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing technical principles with practical insights, this document serves as a comprehensive resource for scientists engaged in the research and development of substituted thioureas.[7][8][9]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. For substituted thioureas, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting ¹H NMR Spectra
The proton NMR spectrum of a substituted thiourea provides a wealth of information, but its interpretation requires an understanding of the specific behavior of the N-H protons.
-
The N-H Protons: The protons attached to the nitrogen atoms are the most characteristic feature. They typically appear as broad signals significantly downfield, often in the range of δ 11.0-13.0 ppm for acylthioureas and slightly more upfield for other derivatives.[2][10] This downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing thiocarbonyl group. The broadness of the signal arises from several factors: quadrupolar relaxation of the ¹⁴N nucleus, moderate rates of chemical exchange with trace amounts of water or acid, and intermolecular hydrogen bonding. The precise chemical shift is highly sensitive to the solvent, concentration, and temperature.
-
Substituent Protons: Protons on alkyl or aryl groups attached to the nitrogens will appear in their expected regions. However, their chemical shifts can be influenced by the electronic nature of the thiourea core. For example, aromatic protons ortho to the point of attachment are often shifted relative to their positions in the parent aniline due to the anisotropy and electronic effects of the thiourea group.
-
Rotational Isomers: Due to the partial double-bond character of the C-N bonds, hindered rotation can sometimes lead to the observation of multiple conformers at low temperatures, resulting in a doubling of certain NMR signals.[11]
Unveiling the Core: ¹³C NMR Analysis
The ¹³C NMR spectrum provides a direct look at the carbon backbone, with one signal being of paramount importance.
-
The Thiocarbonyl (C=S) Carbon: The most diagnostic signal in the ¹³C NMR spectrum of a substituted thiourea is that of the thiocarbonyl carbon. This carbon is highly deshielded and appears far downfield, typically in the range of δ 170-185 ppm .[2][7] This significant deshielding is a direct result of the lower electronegativity of sulfur compared to oxygen, making the C=S carbon more electron-deficient than its C=O counterpart in ureas. The exact position is sensitive to the nature of the substituents on the nitrogen atoms.[7]
-
Substituent Carbons: The signals for the carbons of the alkyl and aryl substituents appear in their conventional regions, providing complementary information for a complete structural assignment.
Data Presentation: Typical NMR Chemical Shifts for Substituted Thioureas
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | NH (Thiourea) | 7.0 - 13.0 | Broad signal, position is highly dependent on solvent, concentration, and substitution. Acylthioureas are typically >11 ppm.[2] |
| ¹H | Ar-H | 6.5 - 8.5 | Standard aromatic region; shifts are influenced by substituents on the ring and the thiourea moiety. |
| ¹H | Alkyl-H | 0.5 - 4.5 | Standard alkyl region; protons alpha to nitrogen are typically in the 2.5-4.5 ppm range. |
| ¹³C | C =S (Thiocarbonyl) | 170 - 185 | The most characteristic signal. Its position is a key identifier for the thiourea functional group.[2][7] |
| ¹³C | Ar-C | 110 - 150 | Standard aromatic region. |
| ¹³C | Alkyl-C | 10 - 60 | Standard alkyl region. |
Protocol: NMR Sample Preparation and Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice as it is a good solvent for many thioureas and its hydrogen-bond accepting nature can sharpen the N-H proton signals compared to CDCl₃. For compounds soluble in less polar solvents, chloroform-d (CDCl₃) can be used.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified thiourea derivative. Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is completely dissolved; vortex or sonicate briefly if necessary.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as the internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A spectral width of at least 15 ppm is recommended to ensure all signals, especially the downfield N-H protons, are captured.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of at least 220 ppm is necessary to observe the downfield C=S signal. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the C=S signal can be weak due to its long relaxation time.
-
If structural ambiguity remains, perform 2D NMR experiments such as HSQC and HMBC to definitively correlate proton and carbon signals.[12][13]
-
Part 2: Infrared (IR) Spectroscopy: Probing Vibrational Signatures
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of substituted thioureas, it provides immediate evidence for the key N-H and C=S bonds.
Expertise in Action: Deciphering the IR Spectrum
The IR spectrum of a thiourea is characterized by several key absorption bands.
-
N-H Stretching (νN-H): These vibrations typically appear as one or more bands in the region of 3100-3400 cm⁻¹ .[5][14] The exact position and shape of these bands are sensitive to hydrogen bonding. In solid-state spectra (e.g., KBr pellet), intermolecular hydrogen bonding often leads to broader bands at lower frequencies.
-
C-H Stretching (νC-H): Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.
-
Thioamide Bands: Unlike the sharp, intense C=O stretch in amides, the C=S vibration is not isolated. It couples extensively with other vibrations, primarily C-N stretching and N-H bending, giving rise to a set of "thioamide bands." The most significant contribution from C=S stretching is often found in two main regions:
-
A band around 1300-1400 cm⁻¹ , which has significant C=S and C-N stretching character.[15]
-
A band in the 700-850 cm⁻¹ region, also attributed to a mixed vibration with a major C=S stretching component.[16][17] The assignment of a single, pure "C=S stretching frequency" is a common oversimplification and should be approached with caution.[18]
-
-
C-N Stretching (νC-N): Strong bands associated with C-N stretching are typically observed in the 1400-1550 cm⁻¹ region, often coupled with N-H bending modes.
Data Presentation: Characteristic IR Absorption Bands for Substituted Thioureas
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3400 | Medium-Strong | Can be broad due to hydrogen bonding.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | |
| C-N Stretch / N-H Bend | 1400 - 1550 | Strong | Often referred to as a thioamide band. |
| C=S / C-N Stretch | 1300 - 1400 | Medium-Strong | A key thioamide band with significant C=S character.[15] |
| C=S Stretch | 700 - 850 | Medium | Another key band used to identify the thiocarbonyl group.[16][17] |
Protocol: IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) has largely superseded KBr pellets for routine analysis due to its simplicity and speed.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid thiourea sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.
Part 3: Mass Spectrometry: Determining Mass and Fragmentation
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.
Expertise in Action: Understanding Thiourea Fragmentation
The way a substituted thiourea fragments in the mass spectrometer depends on the ionization method and the structure of the molecule.
-
Molecular Ion (M⁺˙ or [M+H]⁺): Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are excellent for determining the molecular weight, as they typically produce an abundant protonated molecule [M+H]⁺ or related adducts with minimal fragmentation.[19] Electron Impact (EI) ionization is a higher-energy technique that produces a radical cation (M⁺˙) and often extensive fragmentation.
-
Common Fragmentation Pathways: Under EI or Collision-Induced Dissociation (CID) conditions, several fragmentation patterns are common:
-
α-Cleavage: The bonds adjacent to the thiocarbonyl group are prone to breaking. This can lead to the formation of isothiocyanate radical cations or fragments corresponding to the amine portions of the molecule.[20][21]
-
McLafferty-type Rearrangements: If a substituent has a γ-hydrogen, a rearrangement can occur, leading to the elimination of a neutral alkene and the formation of a characteristic fragment.
-
Loss of Neutrals: The elimination of small, stable neutral molecules is a common pathway. This can include the loss of H₂S, SH•, or an amine (R-NH₂).[19][20] The specific pathway is highly dependent on the nature of the substituents.
-
-
Thermal Degradation: It is crucial to be aware that some thioureas can be thermally labile. When using techniques that involve heating the sample (like direct insertion EI), the observed spectrum may represent the fragmentation of thermal decomposition products rather than the parent molecule.[20][22]
The Power of Precision: High-Resolution Mass Spectrometry (HRMS)
For definitive confirmation of a newly synthesized compound, HRMS is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of the elemental composition. This provides an unambiguous molecular formula, which serves as a powerful cross-validation for the structure proposed by NMR.
Protocol: Sample Preparation for ESI-MS
-
Solvent System: Prepare a stock solution of the thiourea derivative at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Dilution: Create a dilute working solution (typically 1-10 µg/mL) from the stock solution using the same solvent system. The final concentration may require optimization.
-
Additives (Optional): For positive-ion ESI, it is sometimes beneficial to add a small amount (e.g., 0.1%) of a weak acid like formic acid to the solvent system to promote protonation ([M+H]⁺).
-
Analysis: The solution is introduced into the mass spectrometer's ESI source via direct infusion or through an LC system. A full scan spectrum is acquired to identify the m/z of the protonated molecule. If further structural information is needed, a tandem MS (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to CID to generate a fragmentation spectrum.
Part 4: An Integrated Workflow for Structural Elucidation
The true power of spectroscopic analysis lies in the synergistic use of these techniques. No single method provides the complete picture, but together they form a self-validating system for structural confirmation.
The logical progression of analysis ensures efficiency and accuracy. IR spectroscopy provides a quick check for the presence of the key functional groups. Mass spectrometry then confirms the molecular weight and provides the molecular formula (via HRMS). Finally, detailed 1D and 2D NMR experiments are used to piece together the exact connectivity of the atoms, leading to an unambiguous structural assignment.
Visualization: Spectroscopic Analysis Workflow
A logical workflow ensures all necessary data is collected for unambiguous characterization.
Caption: Integrated workflow for the spectroscopic characterization of substituted thioureas.
Visualization: Key Spectral Features of a Thiourea
This diagram links the key structural components of a thiourea to their characteristic spectral regions.
Caption: Correlation of thiourea functional groups with their spectroscopic signatures.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives - ProQuest [proquest.com]
- 7. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, spectral characterization, docking studies and biological activity of urea, thiourea, sulfonamide and carbamate derivatives of imatinib intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of the C=S frequencies in the infrared spectra of N.N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tsijournals.com [tsijournals.com]
- 22. pubs.acs.org [pubs.acs.org]
tautomeric forms of 1-Allyl-3-(4-ethylphenyl)thiourea.
An In-Depth Technical Guide to the Tautomeric Forms of 1-Allyl-3-(4-ethylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena in this compound, a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are known to exist in a dynamic equilibrium between their thione and thioenol forms, a characteristic that profoundly influences their chemical reactivity, coordination chemistry, and biological activity. This document delineates the structural nuances of these tautomers, supported by an analysis of spectroscopic and computational methodologies essential for their characterization. By integrating foundational principles with practical experimental protocols, this guide serves as an authoritative resource for researchers engaged in the study and application of substituted thioureas.
Introduction: The Thione-Thiol Tautomerism in Substituted Thioureas
Thiourea and its derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. A key feature of their chemistry is the existence of thione-thiol tautomerism, an equilibrium between the thione form, which contains a carbon-sulfur double bond (C=S), and the thioenol (or thiol) form, which possesses a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH).[1][2]
The position of this equilibrium is sensitive to a variety of factors, including the electronic and steric nature of the substituents on the nitrogen atoms, the polarity of the solvent, temperature, and pH. While the thione form is generally the more stable and predominant tautomer in most conditions, the thioenol form can be a crucial intermediate in chemical reactions and biological interactions.[3][4] Understanding the dynamics of this tautomeric interplay is therefore fundamental to predicting the behavior and designing applications for molecules like this compound.
The Tautomeric Landscape of this compound
The tautomeric equilibrium for this compound involves the interconversion between the N,N'-disubstituted thione and the corresponding thioenol isomer.
-
Thione Tautomer: this compound
-
Thioenol Tautomer: (Z)-1-Allyl-3-(4-ethylphenyl)-isothiourea
The equilibrium between these two forms is depicted below. Computational studies on analogous N,N'-disubstituted thioureas consistently indicate that the thione form is the more stable tautomer in the gas phase.[5]
Caption: Tautomeric equilibrium of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 4-ethylphenyl isothiocyanate with allylamine. This nucleophilic addition reaction is a common and efficient method for preparing N,N'-disubstituted thioureas.[6]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-ethylphenyl isothiocyanate (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or tetrahydrofuran (THF).
-
Nucleophilic Addition: To the stirred solution, add allylamine (1.0-1.1 equivalents) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure this compound.
Spectroscopic Characterization and Tautomeric Analysis
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for probing its tautomeric equilibrium. The thione form is expected to be the dominant species in solution, and thus the spectroscopic data will primarily reflect this tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying the predominant tautomeric form.
-
¹H NMR: The spectrum of the thione form is expected to show two distinct broad singlets for the N-H protons. The allyl and ethylphenyl groups will exhibit their characteristic signals. In the event of the thioenol form being present, a signal for the S-H proton would be observed, and the N-H signals would be altered.
-
¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which is expected to appear in the range of 180-184 ppm for the thione tautomer.[6] For the thioenol form, this signal would be absent and replaced by a signal for the C=N carbon at a different chemical shift.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| N-H (Allyl) | 8.0 - 8.5 (broad s) | - |
| N-H (Aryl) | 9.5 - 10.0 (broad s) | - |
| C=S | - | 180 - 184 |
| Allyl CH=CH₂ | 5.8 - 6.0 (m) | 132 - 134 |
| Allyl CH₂=C | 5.1 - 5.3 (d) | 116 - 118 |
| Allyl N-CH₂ | 4.0 - 4.2 (t) | 45 - 47 |
| Aryl C-H | 7.1 - 7.4 (m) | 120 - 130 |
| Ethyl CH₂ | 2.6 - 2.8 (q) | 28 - 30 |
| Ethyl CH₃ | 1.2 - 1.4 (t) | 15 - 17 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides key information about the functional groups present in the molecule, allowing for the differentiation between the thione and thioenol forms.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Tautomer |
| N-H stretch | 3100 - 3400 | Thione |
| C=S stretch | 1200 - 1250 and 800 - 850 | Thione |
| C-N stretch | 1450 - 1550 | Thione |
| S-H stretch | 2550 - 2600 | Thioenol |
| C=N stretch | 1640 - 1690 | Thioenol |
The IR spectrum is expected to be dominated by the characteristic absorptions of the thione tautomer. The presence of a strong C=S stretching band and the absence of a significant S-H stretching band would confirm the predominance of the thione form.[7]
Computational Analysis of Tautomeric Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to investigate the relative stabilities and properties of the tautomers of this compound.[8] These methods can provide insights into the tautomeric equilibrium that are complementary to experimental data.
Caption: A typical workflow for the computational analysis of tautomerism.
Theoretical calculations on similar disubstituted thioureas have consistently shown that the thione tautomer is energetically more favorable than the thioenol form in the gas phase.[5] The energy difference is typically in the range of several kcal/mol. Solvent effects, modeled using methods like the Polarizable Continuum Model (PCM), can also be included to provide a more accurate picture of the tautomeric equilibrium in solution.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity, with the thione form being the predominantly stable species under typical conditions. This guide has provided a detailed overview of the synthesis, structural characterization, and computational analysis of its tautomeric forms. A thorough understanding of this thione-thiol equilibrium, facilitated by the spectroscopic and theoretical methods outlined herein, is essential for the rational design and development of novel therapeutic agents and functional materials based on the thiourea scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
The Versatile Scaffold: A Technical Guide to the Therapeutic Targets of Thiourea Compounds
Foreword
The thiourea core, a deceptively simple structure, represents a powerhouse in medicinal chemistry. Its unique electronic properties and hydrogen bonding capabilities allow it to interact with a wide array of biological targets, making it a privileged scaffold in drug discovery. This guide provides a comprehensive exploration of the known and emerging therapeutic targets of thiourea derivatives. We will delve into the mechanistic underpinnings of their diverse pharmacological activities, from anticancer and antiviral efficacy to their roles in combating microbial infections and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable insights and detailed methodologies to empower further investigation into this fascinating class of compounds.
Introduction to the Thiourea Moiety: A Hub of Bioactivity
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur. This substitution dramatically alters the molecule's chemical personality, bestowing upon it a rich and varied pharmacological profile.[1] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to function as a hydrogen bond acceptor enables it to form stable interactions with numerous biological macromolecules, including enzymes and receptors.[1][2] This inherent versatility has led to the development of a multitude of thiourea derivatives with a broad spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6][7]
This guide will systematically explore the key therapeutic areas where thiourea compounds have demonstrated significant potential, focusing on their molecular targets and mechanisms of action.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Thiourea derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[6][8] Their anticancer mechanisms are diverse and often multi-targeted, making them attractive candidates for overcoming drug resistance.[2]
Enzyme Inhibition: A Key Anticancer Strategy
A primary mechanism through which thiourea compounds exert their anticancer effects is via the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.[2]
-
Kinase Inhibition: Many thiourea derivatives act as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[8][9]
-
Receptor Tyrosine Kinases (RTKs): Compounds have been developed that target RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][9][10] For instance, certain N,N'-disubstituted thioureas have shown significant inhibitory activity against EGFR, leading to the suppression of downstream signaling pathways that drive tumor growth.[10] Sorafenib, a multi-targeted kinase inhibitor containing a urea moiety, serves as a conceptual precedent for the development of thiourea-based RTK inhibitors.[2]
-
Non-Receptor Tyrosine Kinases: Janus Kinase 3 (JAK-3) has been identified as a target for thiourea-tethered benzodiazepinone derivatives, which have shown promise in preclinical models of breast cancer.[11]
-
-
Topoisomerase Inhibition: Thiourea derivatives can interfere with the function of DNA topoisomerases, enzymes that are essential for DNA replication and repair.[8][9][12] By inhibiting these enzymes, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
-
Carbonic Anhydrase (CA) Inhibition: Certain thiourea derivatives have been shown to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII.[12][13] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell metabolism and survival.
-
Sirtuin Inhibition: Sirtuins, a class of histone deacetylases, are implicated in cancer cell longevity and resistance to therapy. Thiourea compounds have been identified as inhibitors of sirtuins, presenting another avenue for their anticancer activity.[9][12]
Apoptosis Induction and Cell Cycle Arrest
Beyond enzyme inhibition, thiourea derivatives can induce programmed cell death (apoptosis) in cancer cells through various mechanisms. Some compounds have been shown to trigger apoptosis and cause cell cycle arrest at the G2/M phase.[11]
Anti-Angiogenic Activity
By targeting kinases like VEGFR2, certain thiourea derivatives can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby restricting tumor growth and metastasis.[2]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a common method to assess the inhibitory activity of thiourea compounds against a specific kinase, such as EGFR.
-
Reagents and Materials:
-
Recombinant human EGFR enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test thiourea compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test thiourea compounds in the assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition data against the compound concentration.
-
Antiviral Activity: Targeting Viral Replication and Entry
Thiourea derivatives have demonstrated significant potential as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various picornaviruses.[5][14][15][16]
Inhibition of Viral Enzymes
-
Reverse Transcriptase (RT) Inhibition: Some thiourea compounds have been shown to inhibit HIV reverse transcriptase, a key enzyme in the viral replication cycle.
-
RNA-Dependent RNA Polymerase Inhibition: N-Phenyl-N'-3-hydroxyphenyl-thiourea (PTU-23) has been found to inhibit the replication of poliovirus and EMC virus by reducing viral RNA synthesis, although it does not directly inhibit the virus-induced RNA polymerase in a cell-free system.[15]
Disruption of Viral Replication Machinery
A series of thiourea derivatives have been identified as potent inhibitors of HCV replication in a cell-based subgenomic replicon assay.[14] The structure-activity relationship studies revealed that the length and position of an alkyl linker significantly influence their anti-HCV activity.[14]
Targeting Picornaviruses
Several N,N'-disubstituted thiourea derivatives have shown marked activity against coxsackie viruses and foot-and-mouth disease virus in animal models.[15]
Diagram: Potential Antiviral Mechanisms of Thiourea Compounds
Caption: Potential antiviral targets of thiourea compounds in the viral life cycle.
Antimicrobial and Antifungal Activity: Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiourea derivatives have shown promise as antibacterial and antifungal agents, targeting various microbial processes.[17][18][19]
Antibacterial Targets
-
Enzyme Inhibition: Thiourea-based compounds have been explored as inhibitors of bacterial ureases, which are virulence factors for several pathogenic bacteria.[20] Additionally, some derivatives have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[21]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of many thiourea derivatives may allow them to interact with and disrupt the bacterial cell membrane, leading to cell death.
Antifungal Targets
Thiourea derivatives have demonstrated activity against a range of fungal pathogens, including Candida species.[17][18] The inclusion of certain functional groups, such as electron-donating groups on an aromatic ring, can enhance their antifungal activity by promoting stronger interactions with microbial enzymes.[18] Some compounds have shown a notable inhibitory effect on biofilm formation, a key virulence factor in many fungal infections.[18]
Table: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound Class | Target Organism(s) | Potential Target(s) | Reference(s) |
| Thiosemicarbazones | S. pasteurii | Urease | [20] |
| Thiazole-containing thioureas | S. aureus, MRSAs | DNA gyrase, Topoisomerase IV | [21] |
| Fluorinated thioureas | S. pneumoniae, B. subtilis | Not specified | [22] |
| Thiophene-based thioureas | Candida auris | Biofilm formation | [18] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Thiourea derivatives have demonstrated anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[23][24][25]
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Thiourea derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have been synthesized and shown to possess potent anti-inflammatory activity.[23][25] Interestingly, some of these derivatives exhibit a more pronounced inhibition of 5-LOX over COX-2, suggesting a potential for a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[6][23]
Diagram: Anti-inflammatory Mechanism of Thiourea Derivatives
Caption: Inhibition of the 5-LOX pathway by certain thiourea derivatives.
Neurodegenerative Diseases: Targeting Protein Aggregation
The accumulation of misfolded proteins is a central pathological feature of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[26][27] Thiourea-based small molecules are being investigated for their potential to inhibit the aggregation of proteins such as α-synuclein and tau.[26][27]
Inhibition of α-Synuclein and Tau Aggregation
Certain thiourea derivatives have been shown to prevent the formation of α-synuclein oligomers and fibrils, which are the primary components of Lewy bodies in Parkinson's disease.[26] These compounds have also demonstrated an anti-seeding effect on tau protein, which forms neurofibrillary tangles in Alzheimer's disease.[26][27] Pharmacokinetic studies have indicated that some of these thiourea-based molecules can cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders.[26][27]
Cholinesterase Inhibition
Some thiourea derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[28][29] This dual inhibition may offer therapeutic benefits in Alzheimer's disease, where cholinergic deficits are a key feature.[29]
Other Therapeutic Applications
The versatility of the thiourea scaffold extends to other therapeutic areas:
-
Antioxidant Activity: Many thiourea derivatives exhibit significant antioxidant properties, which can be beneficial in diseases associated with oxidative stress.[28][30]
-
Enzyme Inhibition in Metabolic Disorders: Thiourea compounds have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting their potential in the management of diabetes.[28][30]
-
Tyrosinase Inhibition: Some derivatives are potent inhibitors of tyrosinase, an enzyme involved in melanin production, indicating their potential use in treating hyperpigmentation disorders.[28][29]
Conclusion and Future Perspectives
Thiourea and its derivatives represent a remarkably versatile and privileged scaffold in medicinal chemistry. Their ability to interact with a wide range of biological targets has led to the discovery of compounds with potent anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective activities. The multi-targeting nature of many thiourea derivatives is a particularly attractive feature, offering the potential to address complex diseases and combat drug resistance.
Future research in this field should focus on:
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design more potent and selective thiourea-based inhibitors for specific targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects.
-
Pharmacokinetic and Toxicological Profiling: Optimizing the drug-like properties of lead compounds to improve their bioavailability and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of thiourea derivatives with existing drugs to enhance therapeutic efficacy.
The continued exploration of the vast chemical space of thiourea derivatives holds immense promise for the discovery of novel and effective therapies for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cris.biu.ac.il [cris.biu.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. Recent Developments on Thiourea Based Anticancer Chemotherapeutic...: Ingenta Connect [ingentaconnect.com]
- 10. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of thiourea-tethered benzodiazepinones as anti-proliferative agents targeting JAK-3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiourea derivatives as specific inhibitors of picorna viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of Thiourea Derivatives as Antim...: Ingenta Connect [ingentaconnect.com]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Evaluation of Alpha-Synuclein and Tau Antiaggregation Activity of Urea and Thiourea-Based Small Molecules for Neurodegenerative Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to the In Silico Modeling of 1-Allyl-3-(4-ethylphenyl)thiourea Interactions
Abstract
Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 1-Allyl-3-(4-ethylphenyl)thiourea, a member of this family, holds potential as a therapeutic agent. This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of this molecule, designed for researchers and professionals in drug development. We will explore a complete computational workflow, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET profiling. The causality behind each methodological choice is explained to ensure both technical accuracy and practical applicability, empowering researchers to rigorously evaluate the therapeutic potential of novel thiourea derivatives.
Introduction: The Rationale for In Silico Analysis
In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds.[4] These in silico approaches offer a cost-effective and rapid means to predict the interactions of a small molecule with a biological target, assess its stability, and evaluate its drug-likeness before committing to expensive and time-consuming experimental synthesis and testing.[5]
Thiourea derivatives are particularly attractive scaffolds due to their ability to form diverse non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules.[1] Their reported activities are vast, ranging from enzyme inhibition to disruption of protein-protein interactions.[1][3] This guide uses this compound as a case study to demonstrate a robust computational protocol. Given that many thiourea derivatives exhibit anti-inflammatory properties, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a putative biological target for our workflow.[6][7]
The Computational Workflow: A Holistic Approach
Caption: Overall in silico workflow for analyzing this compound.
Phase 1: Ligand and Protein Preparation
The accuracy of any simulation is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical for ensuring that the molecular representations are chemically and structurally correct.
Ligand Preparation
The goal is to generate a low-energy, three-dimensional conformation of this compound.
Experimental Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using chemical drawing software like MarvinSketch or obtained from databases like PubChem.
-
Convert to 3D: Use the software's built-in tools to generate an initial 3D conformation.
-
Energy Minimization: This is a crucial step to relieve any steric strain in the initial 3D model.
-
Rationale: The conversion from 2D to 3D can result in unrealistic bond lengths and angles. Energy minimization adjusts the atomic coordinates to find a nearby local energy minimum, resulting in a more stable and realistic conformation.
-
Method: Employ a suitable force field, such as Universal Force Field (UFF) or Merck Molecular Force Field (MMFF94), to perform the energy minimization.
-
-
Save the Structure: Save the final, optimized 3D structure in a suitable format, such as .mol2 or .sdf, which preserves bond order and atomic coordinates.[8]
Target Identification and Preparation
As a representative target, we select human Cyclooxygenase-2 (COX-2), given the known anti-inflammatory potential of related compounds.[6][7]
Experimental Protocol:
-
Download Protein Structure: Obtain the crystal structure of human COX-2 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5KIR, which is a structure of COX-2 in complex with an inhibitor.
-
Clean the Structure: PDB files often contain non-essential molecules.[8][9]
-
Rationale: Water molecules, co-factors, and existing ligands from the crystallization experiment can interfere with the docking simulation. Removing them ensures that the docking is performed on a clean receptor site.[8][10]
-
Method: Use visualization software like UCSF ChimeraX or BIOVIA Discovery Studio to delete water molecules and any co-crystallized ligands or ions not essential for structural integrity.[9][11] If the protein is multimeric, retain only the chain containing the active site of interest.[8][10]
-
-
Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms.
-
Rationale: Hydrogens are critical for defining the correct ionization states of amino acid residues (e.g., Asp, Glu, His) and for forming the hydrogen bond network that often stabilizes ligand binding.[8][12]
-
Method: Use a preparation tool, such as the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools, to add hydrogens.[12] This step should also include optimizing the hydrogen-bonding network by flipping relevant Asn, Gln, and His side chains.
-
-
Assign Partial Charges: Assign appropriate partial charges to all atoms in the protein.
-
Rationale: Electrostatic interactions are a major component of ligand binding energy. Accurate partial charges are necessary for the scoring function to correctly evaluate these contributions.
-
Method: This is typically handled automatically by protein preparation utilities, which assign charges based on a chosen force field (e.g., AMBER, CHARMM).
-
-
Save the Prepared Receptor: Save the final structure in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).
Phase 2: Molecular Docking Simulation
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[13][14]
Caption: The workflow for a typical molecular docking experiment.
Experimental Protocol (using AutoDock Vina):
-
Prepare Ligand for Vina: Convert the energy-minimized ligand (.mol2 file) to the .pdbqt format using AutoDock Tools. This step defines rotatable bonds, allowing for flexible ligand docking.[15]
-
Define the Binding Site (Grid Box):
-
Rationale: To make the conformational search computationally feasible, docking is typically confined to a specific region of the protein, known as the active or binding site. The grid box defines the volume for this search.
-
Method: Identify the active site residues. In our case (PDB ID: 5KIR), this can be done by observing the location of the co-crystallized ligand. Define a grid box that encompasses this entire site with a buffer of a few angstroms. Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z).[11]
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the file paths for the receptor and ligand, the grid box coordinates and dimensions, and the output file name.
-
Run the Docking Simulation: Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
Analyze the Results:
-
Binding Affinity: The primary output is a table of binding modes (poses) ranked by their binding affinity score (in kcal/mol).[13] More negative values indicate stronger predicted binding.
-
Pose Visualization: Load the receptor and the output ligand poses into a molecular visualizer. Examine the top-ranked pose to understand its orientation in the active site.
-
Interaction Analysis: Identify the key amino acid residues interacting with the ligand. Look for hydrogen bonds, hydrophobic interactions, and π-π stacking. Tools within programs like PyMOL, ChimeraX, or Discovery Studio can automate this analysis.
-
Table 1: Example Docking Results Summary
| Metric | Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -8.5 | TYR 385, SER 530, ARG 120 |
| RMSD from top pose | 0.000 | - |
| Interaction Type | Residue | Details |
| Hydrogen Bond | ARG 120 | N-H of thiourea with backbone C=O |
| Hydrogen Bond | TYR 385 | S of thiourea with side-chain OH |
| Pi-Sulfur | TYR 385 | Ethylphenyl ring with Sulfur atom |
| Hydrophobic | SER 530 | Allyl group in hydrophobic pocket |
Note: The data in this table is hypothetical and for illustrative purposes only.
Phase 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding event, MD simulations assess the dynamic stability of the protein-ligand complex over time in a simulated physiological environment.[16][17]
Caption: Standard workflow for a GROMACS molecular dynamics simulation.
Experimental Protocol (using GROMACS):
-
System Preparation:
-
Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology for the protein based on a selected force field (e.g., AMBER99SB-ILDN). A separate topology for the ligand must be generated using a server like CGenFF or PRODRG and then merged with the protein topology.[18]
-
Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model) using gmx editconf and gmx solvate.[17][19]
-
Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge using gmx grompp and gmx genion.[19]
-
-
Simulation:
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during solvation.[17]
-
Equilibration: Perform two phases of equilibration.[17] First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.[17][19] Position restraints are typically applied to the protein and ligand heavy atoms during this phase.
-
Production MD: Run the final simulation for a desired length of time (e.g., 100 nanoseconds) without position restraints. This generates the trajectory for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve suggests the complex is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key hydrogen bonds and other interactions observed in the docking pose.
-
Phase 4: ADMET Prediction
A potent molecule is not a viable drug if it has poor pharmacokinetic properties or is toxic.[20] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use computational models to estimate these properties early in the discovery process.[5][21]
Experimental Protocol:
-
Input Structure: Provide the SMILES string or upload the 2D structure of this compound to the server.
-
Analyze Predictions: The tools will output predictions for a wide range of properties. Synthesize these results into a summary table.
Table 2: Example ADMET Profile for this compound
| Category | Property | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Likely crosses intestinal barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cause CNS side effects. |
| Plasma Protein Binding | >90% | High binding may affect free drug concentration. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Excretion | Total Clearance | 0.5 L/hr/kg | Moderate clearance rate. |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity.[21] | |
| Hepatotoxicity | Yes | Potential for liver toxicity. | |
| Drug-Likeness | Lipinski's Rule of 5 | Pass (0 violations) | Good oral bioavailability is likely.[20] |
Conclusion and Authoritative Grounding
This guide has outlined a comprehensive and robust in silico workflow for the initial evaluation of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, researchers can build a strong, evidence-based hypothesis regarding the molecule's potential as a therapeutic agent. The docking results suggest a plausible binding mode within the COX-2 active site, the MD simulations can be used to validate the stability of this interaction, and the ADMET profile provides critical insights into its drug-like properties. This structured approach, grounded in established computational methodologies, allows for the efficient prioritization of compounds for further experimental validation, embodying the principles of modern, structure-based drug design.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 6. In-Silico Modelling of 1- 3- [3-(Substituted Phenyl) Prop-2-Enoyl) Phenyl Thiourea Against Anti-Inflammatory Drug Targets – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 17. compchems.com [compchems.com]
- 18. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 19. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADMET Prediction | Rowan [rowansci.com]
- 22. portal.valencelabs.com [portal.valencelabs.com]
- 23. ADMET-AI [admet.ai.greenstonebio.com]
Preliminary Cytotoxicity Screening of 1-Allyl-3-(4-ethylphenyl)thiourea: A Methodological Framework
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary cytotoxicity screening of the novel synthetic compound, 1-Allyl-3-(4-ethylphenyl)thiourea. Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including potential anticancer properties. Establishing a robust cytotoxicity profile is a critical first step in the preclinical evaluation of any new chemical entity. This document outlines a multi-assay approach designed to assess cell viability, membrane integrity, and the primary mechanism of cell death. We detail the underlying principles, step-by-step protocols, and data interpretation strategies for three core assays: MTT for metabolic activity, LDH for membrane integrity, and Caspase-Glo® 3/7 for apoptosis induction. The proposed workflow is designed to provide a foundational understanding of the compound's cytotoxic potential, guiding future, more intensive mechanistic studies.
Introduction: The Rationale for Screening Thiourea Derivatives
Thiourea (NH₂CSNH₂) and its derivatives are characterized by the presence of a thiocarbonyl group flanked by amino groups. This structural motif imparts a unique chemical reactivity, allowing for a wide range of substitutions and the generation of diverse compound libraries. Researchers have successfully synthesized thiourea derivatives exhibiting significant antimicrobial, antiviral, and anticancer activities. The anticancer potential often stems from their ability to induce apoptosis, inhibit angiogenesis, or interfere with key cellular signaling pathways.
However, this same chemical reactivity can also lead to off-target effects and general cytotoxicity. Therefore, the preliminary screening of a novel compound like this compound is not merely a toxicity test but a crucial initial characterization. The goal is to determine the concentration-dependent effect of the compound on cell viability and to gain initial insights into its mechanism of action. This early data is indispensable for making informed decisions about which compounds warrant further investigation in drug development pipelines.
This guide proposes a tiered screening strategy, beginning with a broad assessment of metabolic viability and progressing to more specific assays to discern between necrotic and apoptotic cell death mechanisms.
Experimental Design & Workflow
The successful screening of a novel compound requires a logical and structured experimental workflow. The choices of cell lines, compound concentrations, and endpoint assays are critical for generating meaningful and reproducible data.
Selection of Cell Lines
For a preliminary screen, it is advisable to use a panel of well-characterized cancer cell lines from different tissue origins to identify potential tissue-specific effects. A standard starting panel could include:
-
MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent cancers.
-
A549: A human lung carcinoma cell line, representing a common solid tumor type.
-
HCT116: A human colorectal carcinoma cell line, known for its use in apoptosis studies.
-
HEK293: A human embryonic kidney cell line, often used as a non-cancerous or low-tumorigenicity control to assess general cytotoxicity.
Compound Preparation and Concentration Range
This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤0.5%.
A broad range of concentrations should be tested initially to determine the compound's potency. A common approach is a serial dilution (e.g., 1:2 or 1:3) to cover a range from low micromolar (e.g., 0.1 µM) to high micromolar (e.g., 100-200 µM).
Experimental Workflow Diagram
The following diagram illustrates the proposed tiered approach for the cytotoxicity assessment.
Caption: Tiered workflow for cytotoxicity screening of the target compound.
Core Cytotoxicity Assays: Protocols & Principles
Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Assay 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis. The LDH assay measures this released enzyme activity by coupling the LDH-catalyzed conversion of lactate to pyruvate with the reduction of a tetrazolium salt into a colored formazan product.
-
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Lysis Control: Add 10 µL of a 10X Lysis Solution (provided in most commercial kits) to control wells to generate a maximum LDH release control. Incubate for 45 minutes.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a catalyst/dye solution).
-
Assay Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
First, subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Compound - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)) * 100
-
Assay 3: Caspase-Glo® 3/7 Assay
-
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. This assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Detailed Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, preferably using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
-
Data Interpretation & Synthesis
The power of this screening approach lies in synthesizing the data from all three assays.
| Scenario | MTT Assay Result | LDH Assay Result | Caspase-Glo® 3/7 Result | Interpretation |
| 1 | ↓ Viability (Low IC₅₀) | ↑ Cytotoxicity | ↑ Luminescence | Compound is cytotoxic and likely induces apoptosis. |
| 2 | ↓ Viability (Low IC₅₀) | ↑ Cytotoxicity | No significant change | Compound is cytotoxic primarily through necrosis. |
| 3 | ↓ Viability (Low IC₅₀) | No significant change | No significant change | Compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or acting via a non-apoptotic, non-necrotic mechanism. Further investigation (e.g., cell cycle analysis) is needed. |
| 4 | No significant change | No significant change | No significant change | Compound is not cytotoxic under the tested conditions. |
Potential Signaling Pathway Involvement
Should the data suggest apoptosis (Scenario 1), it would be prudent to investigate the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Many cytotoxic agents ultimately converge on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.
Caption: Hypothesized intrinsic apoptosis pathway activated by the compound.
Conclusion
The preliminary cytotoxicity screening of this compound is a foundational step in its evaluation as a potential therapeutic agent. The multi-assay workflow described in this guide, combining assessments of metabolic activity, membrane integrity, and apoptosis induction, provides a robust and efficient method for initial characterization. By carefully interpreting the synthesized data, researchers can determine the compound's cytotoxic potential (IC₅₀), elucidate its primary mechanism of cell death, and make data-driven decisions on its future development.
Methodological & Application
Application Notes and Protocols: 1-Allyl-3-(4-ethylphenyl)thiourea in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiourea Scaffold
The thiourea motif, characterized by the N-C(=S)-N core, is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its ability to form stable complexes with various biological macromolecules, coupled with the relative ease of synthetic modification, has made it a cornerstone in the development of novel therapeutic agents. Thiourea derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[3][4] The subject of this guide, 1-Allyl-3-(4-ethylphenyl)thiourea , is a member of this versatile class of compounds, holding significant potential for various therapeutic applications. This document provides a comprehensive overview of its potential applications, underlying mechanisms, and detailed protocols for its synthesis and biological evaluation.
Chemical Profile
| Compound Name | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₁₂H₁₆N₂S | 220.33 g/mol | 220604-75-1 |
Potential Therapeutic Applications
Based on preliminary studies on this compound and extensive research on structurally related analogs, this compound is a promising candidate for investigation in the following therapeutic areas:
Analgesic and Anti-inflammatory Activity
Thiourea derivatives have been investigated for their potential to alleviate pain and inflammation.[5][6] The structural features of this compound, particularly the presence of the allyl and ethylphenyl groups, suggest its potential interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Proposed Mechanism of Action: The analgesic and anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[7] It is hypothesized that this compound may bind to the active site of COX enzymes, thereby blocking prostaglandin synthesis and reducing pain and inflammation.
Caption: Proposed mechanism of analgesic and anti-inflammatory action.
Anticancer Activity
A growing body of evidence suggests that thiourea derivatives possess significant anticancer properties.[8][9][10] These compounds can induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. The lipophilic nature of the ethylphenyl group and the reactive allyl moiety in this compound may contribute to its ability to penetrate cell membranes and interact with intracellular targets.
Proposed Signaling Pathway: The anticancer activity of thiourea derivatives is often multi-faceted. They have been shown to target various signaling pathways crucial for cancer cell survival and proliferation. One potential mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[11] Inhibition of EGFR can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer signaling pathway inhibition.
Antimicrobial Activity
Thiourea derivatives have been explored for their activity against a range of microbial pathogens, including bacteria and fungi.[1][12][13] The sulfur and nitrogen atoms in the thiourea core can chelate with metal ions essential for microbial enzyme function, leading to antimicrobial effects. The specific substituents on the thiourea scaffold can influence the spectrum and potency of this activity.
Proposed Mechanism of Action: One of the key targets for antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication.[1] It is proposed that this compound could inhibit bacterial growth by binding to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby preventing DNA supercoiling and replication.
Caption: Proposed mechanism of antibacterial action.
Antitubercular Activity
Notably, this compound has been specifically synthesized and evaluated for its antitubercular activity.[14] While detailed data from this study is not publicly available, it highlights a significant and specific area of interest for this compound. The mechanism of action against Mycobacterium tuberculosis could be similar to its general antibacterial activity or may involve specific mycobacterial targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar N-acyl and N-aryl thiourea derivatives.[7][15] It involves the reaction of 4-ethylphenyl isothiocyanate with allylamine.
Materials and Reagents:
-
4-ethylaniline
-
Thiophosgene or a suitable equivalent for isothiocyanate synthesis
-
Allylamine
-
Dry Dichloromethane (DCM)
-
Triethylamine (optional, as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 4-ethylphenyl isothiocyanate (Intermediate):
-
Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 4-ethylaniline (1.0 eq) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thiophosgene (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-ethylphenyl isothiocyanate. This intermediate is often used directly in the next step without further purification.
-
-
Synthesis of this compound:
-
Dissolve the crude 4-ethylphenyl isothiocyanate (1.0 eq) in dry DCM.
-
To this solution, add allylamine (1.05 eq) dropwise at room temperature. A mild exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound as a solid.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This protocol is a standard method for evaluating the peripheral analgesic activity of a compound and is adapted from studies on similar thiourea derivatives.[7]
Materials and Reagents:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
Diclofenac sodium (as a positive control)
-
0.6% Acetic acid solution
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing:
-
Divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg)
-
Group III, IV, V: Test compound at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
-
Induction of Writhing: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after drug administration, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.
-
Data Analysis:
-
Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for this compound based on the expected activities from its structural analogs. These values are for illustrative purposes and require experimental validation.
| Activity | Assay | Cell Line / Model | Metric | Hypothetical Value | Reference Compound | Reference Value |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ | 15 µM | Doxorubicin | 5 µM |
| Anticancer | MTT Assay | HCT116 (Colon Cancer) | IC₅₀ | 25 µM | 5-Fluorouracil | 10 µM |
| Analgesic | Acetic Acid Writhing | Swiss Albino Mice | % Inhibition (at 20 mg/kg) | 65% | Diclofenac Sodium | 75% |
| Antibacterial | Broth Microdilution | Staphylococcus aureus | MIC | 32 µg/mL | Ciprofloxacin | 1 µg/mL |
| Antitubercular | MABA | M. tuberculosis H37Rv | MIC | 16 µg/mL | Isoniazid | 0.1 µg/mL |
Conclusion and Future Directions
This compound is a promising molecule within the medicinally significant class of thiourea derivatives. The available literature on analogous compounds strongly suggests its potential as an analgesic, anti-inflammatory, anticancer, and antimicrobial agent, with a confirmed line of investigation into its antitubercular properties. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound. Future research should focus on validating these potential activities through rigorous in vitro and in vivo studies, elucidating the precise mechanisms of action, and exploring its pharmacokinetic and toxicological profiles to assess its drug-like properties. Structure-activity relationship (SAR) studies, involving modifications of the allyl and ethylphenyl moieties, could further optimize the potency and selectivity of this promising scaffold.
References
- 1. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Application Notes & Protocols for 1-Allyl-3-(4-ethylphenyl)thiourea as a Putative Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea derivatives represent a versatile and highly significant class of compounds in medicinal chemistry and drug development. Possessing the characteristic N-(C=S)-N scaffold, these molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] A primary mechanism through which they exert these effects is the inhibition of specific enzymes. The thiourea moiety can act as a metal chelator or participate in hydrogen bonding interactions within enzyme active sites, making it a privileged structure for inhibitor design.[3][4]
This guide focuses on 1-Allyl-3-(4-ethylphenyl)thiourea , a representative member of this class. While specific data for this molecule is emerging, its structural features—an allyl group offering potential for covalent interactions and a substituted phenyl ring for hydrophobic interactions—suggest it is a promising candidate for enzyme inhibition studies. This document provides a detailed framework for researchers to investigate its inhibitory potential against key enzyme targets, drawing upon established protocols for structurally related thiourea compounds. We will delve into the mechanistic rationale behind experimental design and provide step-by-step protocols for robust and reproducible in vitro characterization.
Part 1: Understanding the Mechanism of Action
The efficacy of thiourea derivatives as enzyme inhibitors often stems from the unique properties of the thiocarbonyl group (C=S). This group is a key pharmacophore that can interact with enzyme active sites in several ways.
1.1. Chelation of Metal Cofactors: Many enzymes, such as urease (containing nickel ions) and tyrosinase (containing copper ions), rely on metal ions for their catalytic activity. The sulfur atom of the thiourea moiety is an excellent metal ligand and can chelate these essential metal ions, disrupting the enzyme's catalytic cycle. This is a primary inhibitory mechanism for many thiourea-based compounds against metalloenzymes.[4]
1.2. Hydrogen Bonding and Active Site Occlusion: The N-H protons of the thiourea backbone can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions with amino acid residues in the enzyme's active site can anchor the inhibitor, preventing the natural substrate from binding. The bulky substituents on the nitrogen atoms, such as the 4-ethylphenyl group in our target compound, can further contribute to steric hindrance, effectively blocking the active site.
Below is a conceptual diagram illustrating the potential binding modes of a thiourea derivative within an enzyme's active site.
Caption: Potential binding modes of a thiourea inhibitor in an enzyme active site.
Part 2: Target Enzyme Selection and Assay Principles
Based on extensive literature for thiourea derivatives, two high-priority enzyme targets for initial screening are Urease and Tyrosinase.
Urease: A Target for Infectious Diseases
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers.[5] Therefore, urease inhibitors are sought after as potential treatments for such infections.[3][4]
Assay Principle: The most common method for measuring urease activity is the indophenol (Berthelot) method, which quantifies the ammonia produced from urea hydrolysis.[1][3] Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be measured spectrophotometrically. An effective inhibitor will reduce the amount of ammonia produced, leading to a lower absorbance reading.
Tyrosinase: A Target in Cosmetics and Food Science
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis in mammals and enzymatic browning in fruits and vegetables.[6][7] It catalyzes the oxidation of tyrosine to dopaquinone, a precursor for melanin.[7] Inhibitors of tyrosinase are of great interest to the cosmetic industry for skin whitening applications and in the food industry to prevent browning.[6][8]
Assay Principle: The tyrosinase inhibition assay measures the enzyme's ability to convert a substrate (L-tyrosine or L-DOPA) into a colored product, dopachrome.[7] The formation of dopachrome can be monitored by measuring the increase in absorbance at approximately 475-510 nm.[6][7] An inhibitor will decrease the rate of dopachrome formation.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating necessary controls for accurate data interpretation.
Protocol: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for thiourea derivatives.
3.1.1. Materials & Reagents
-
Enzyme: Jack Bean Urease (e.g., Uni-Chem-UK, catalog no. U30550-2E).[9]
-
Substrate: Urea.
-
Inhibitor: this compound.
-
Standard Inhibitor: Thiourea.[9]
-
Assay Reagents (Indophenol Method):
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Equipment: 96-well microplate, microplate reader, incubator (37°C).
3.1.2. Solution Preparation
-
Enzyme Solution: Prepare a solution of Jack Bean Urease (e.g., 5 units/mL) in phosphate buffer.[9] Keep on ice.
-
Substrate Solution: Prepare a 20 mM Urea solution in phosphate buffer.[9]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Standard Stock Solution: Prepare a 10 mM stock solution of Thiourea in DMSO.
-
Working Solutions: Prepare serial dilutions of the test inhibitor and standard inhibitor in phosphate buffer to achieve final assay concentrations ranging from ~1 µM to 100 µM.
3.1.3. Assay Procedure (96-Well Plate Format)
The following workflow outlines the steps for setting up the assay plate.
Caption: Workflow for the urease inhibition assay.
3.1.4. Plate Layout and Controls
| Well Type | Inhibitor (20 µL) | Urease (20 µL) | Buffer (20 µL) | Urea (40 µL) |
| Test Sample (S) | Test Compound | Yes | No | Yes |
| Enzyme Control (EC) | No | Yes | Yes | Yes |
| Blank (B) | No | No | Yes | Yes |
| Standard (Std) | Thiourea | Yes | No | Yes |
3.1.5. Data Analysis
-
Correct the absorbance readings by subtracting the absorbance of the Blank (B) from all other wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of S / Absorbance of EC)] * 100[9]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., using GraphPad Prism).[9]
| Parameter | Description | Typical Value (Thiourea) |
| IC₅₀ | Half maximal inhibitory concentration | 15-22 µM[9][10] |
| Kᵢ | Inhibition constant (determined from kinetics) | Varies |
| Vₘₐₓ | Maximum reaction velocity | Varies |
| Kₘ | Michaelis constant | Varies |
Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is based on commercially available kits and published research.[6][7][8][11]
3.2.1. Materials & Reagents
-
Enzyme: Mushroom Tyrosinase (lyophilized).
-
Substrate: L-Tyrosine or L-DOPA.
-
Inhibitor: this compound.
-
Buffer: Tyrosinase Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 6.8).[12]
-
Solvent: DMSO.
-
Equipment: 96-well clear flat-bottom plate, microplate reader capable of kinetic measurements.
3.2.2. Solution Preparation
-
Enzyme Solution: Reconstitute lyophilized tyrosinase in Tyrosinase Assay Buffer to a working concentration (e.g., 1500 U/mL).[12] Keep on ice.
-
Substrate Solution: Prepare a 1.5 mM L-Tyrosine solution in Tyrosinase Assay Buffer.[12]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Standard Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in water or buffer.[11]
-
Working Solutions: Prepare serial dilutions of the test and standard inhibitors. The final solvent concentration in the assay should not exceed 5%.[6][11]
3.2.3. Assay Procedure (96-Well Plate Format)
-
Plate Setup: To appropriate wells, add 20 µL of the diluted test inhibitors (Sample, S), Kojic Acid working solution (Inhibitor Control, IC), or Assay Buffer (Enzyme Control, EC).[6][11]
-
Enzyme Addition: Add 50 µL of the Tyrosinase Enzyme Solution to each well. Mix gently.
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[7][11]
-
Reaction Initiation: Add 30 µL of the Tyrosinase Substrate Solution to each well to start the reaction.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 510 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 25°C.[7][8]
3.2.4. Data Analysis
-
For each well, calculate the reaction rate (slope) by plotting absorbance versus time (ΔAbs/ΔTime).[7]
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.
| Parameter | Description | Typical Value (Kojic Acid) |
| IC₅₀ | Half maximal inhibitory concentration | ~16 µM (Varies with assay conditions) |
| Inhibition % | Percentage of enzyme activity inhibited at a set concentration | >90% at high concentrations[7] |
Part 4: Further Investigations & Advanced Protocols
Once initial inhibitory activity is confirmed, further studies are crucial to fully characterize the compound.
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the enzyme assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[9]
-
Cell-Based Assays: If targeting an enzyme relevant to a specific disease (e.g., urease in H. pylori), progress to cell-based assays to assess the compound's efficacy in a more biologically relevant context. This involves treating bacterial cultures and measuring the reduction in urease activity.[3][4]
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of this compound to understand how different functional groups affect inhibitory potency. For example, modifying the substituents on the phenyl ring or changing the allyl group can provide insights into the binding requirements.[5]
-
Molecular Docking: Computational studies can be used to predict the binding pose of the inhibitor within the enzyme's active site, corroborating experimental kinetic data and guiding future inhibitor design.[13]
Conclusion
This compound holds potential as a valuable research tool for enzyme inhibition studies. Its thiourea core is a well-established pharmacophore for targeting metalloenzymes like urease and tyrosinase. By employing the robust, self-validating protocols detailed in this guide, researchers can effectively screen this compound, determine its potency and mechanism of action, and lay the groundwork for its potential development in therapeutic or industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]
development of in vitro assays for 1-Allyl-3-(4-ethylphenyl)thiourea
An In-Depth Guide to the In Vitro Evaluation of 1-Allyl-3-(4-ethylphenyl)thiourea: Application Notes and Protocols
Abstract
This document provides a comprehensive framework for the initial in vitro characterization of this compound (AEPT), a novel thiourea derivative. Thiourea compounds represent a versatile class of organic molecules with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] The successful evaluation of new chemical entities like AEPT is a critical first step in the drug discovery pipeline, providing essential data on cytotoxicity, mechanism of action, and therapeutic potential.[3][4] We present detailed, field-proven protocols for a tiered approach to in vitro analysis, beginning with foundational cell viability and cytotoxicity screening, followed by more mechanistic assays to investigate apoptosis and cell cycle effects. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Rationale for Evaluating AEPT
Thiourea and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[2][5] The core thiourea scaffold, characterized by a thione group and two amino groups, allows for extensive structural modifications, making it an attractive backbone for developing novel therapeutic agents.[1] Many substituted thiourea derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, often by inducing programmed cell death (apoptosis).[6][7][8]
Given the established potential of this chemical class, a systematic in vitro evaluation of a new analogue, this compound, is a logical and necessary step. The primary objectives of this initial screening are:
-
To determine the compound's cytotoxic potential across a panel of relevant cancer cell lines.
-
To quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
To gain preliminary insights into its mechanism of action, specifically whether it inhibits cell proliferation, induces apoptosis, or causes cell cycle arrest.
This application note outlines a validated workflow for achieving these objectives using widely accepted and robust cell-based assays.
Foundational Procedures: Cell Culture and Compound Management
The reliability of any in vitro data is fundamentally dependent on meticulous cell culture and compound handling techniques.
Cell Line Selection and Maintenance
Rationale: The choice of cell lines is critical and should be guided by the research question. A standard approach involves using a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity. Including a non-cancerous cell line is crucial for determining a preliminary selectivity index, which indicates whether the compound is more toxic to cancer cells than to normal cells.[4]
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung adenocarcinoma.[6]
-
HCT116: Human colon carcinoma.[7]
-
HEK293: Human embryonic kidney cells (non-cancerous control).[4]
Protocol for Cell Culture:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.
-
Regularly perform cell counts and viability checks (e.g., using Trypan Blue exclusion) to ensure culture health.
Compound Preparation
Rationale: Accurate and consistent compound preparation is essential for dose-response experiments. Most organic compounds like AEPT are poorly soluble in aqueous media and require an organic solvent, typically Dimethyl Sulfoxide (DMSO), for initial solubilization.[9][10]
Protocol for Stock and Working Solutions:
-
Prepare a high-concentration primary stock solution of AEPT (e.g., 10 mM) in cell culture-grade DMSO. Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete culture medium.
-
Crucial: Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and remains non-toxic to the cells, typically ≤ 0.5%.[10]
Experimental Workflow and Protocols
A logical workflow ensures that data from foundational assays informs the design of subsequent mechanistic studies.
Figure 1: General workflow for the in vitro evaluation of AEPT.
Protocol 1: MTT Assay for Cytotoxicity and Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[12] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of living, metabolically active cells.[10]
Materials:
-
AEPT stock solution and culture medium for dilutions
-
96-well flat-bottom plates
-
DMSO (cell culture grade)[9]
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and perform a cell count. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of AEPT in complete culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the AEPT dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "blank" wells (medium only).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[14]
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9][11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10][12]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[10]
Data Analysis and Presentation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100[13]
-
Plot the percent viability against the logarithm of the AEPT concentration to generate a dose-response curve.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC50 value, which is the concentration of AEPT that reduces cell viability by 50%.[13]
Table 1: Example Data Presentation for AEPT Cytotoxicity
| Cell Line | AEPT IC50 (µM) after 48h | Doxorubicin (Positive Control) IC50 (µM) | Selectivity Index (SI)* |
|---|---|---|---|
| MCF-7 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HCT116 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HEK293 | Hypothetical Value | Hypothetical Value | N/A |
*SI = IC50 in normal cells (HEK293) / IC50 in cancer cells
Protocol 2: Annexin V / Propidium Iodide Assay for Apoptosis
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane.[16] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]
Figure 2: Principle of the Annexin V / PI apoptosis assay.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with AEPT at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[11]
Data Analysis:
-
Use compensation controls to correct for spectral overlap between FITC and PI.
-
Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells (often considered artifacts).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) have intermediate DNA content. Cell fixation with ethanol is required to permeabilize the membrane for PI entry.[18][19] Treatment with RNase is essential because PI can also bind to double-stranded RNA.[20]
Materials:
-
6-well plates
-
Cold PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)
-
RNase A (100 µg/mL)[18]
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Protocol 3.2, Step 1).
-
Harvesting: Collect and pellet the cells as described previously.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent cell clumping.[20][21] Fix for at least 1 hour on ice or store at -20°C for several weeks.[18][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 800 x g for 5-10 minutes), decant the ethanol, and wash twice with cold PBS.[18][21]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[21]
-
Data Acquisition: Analyze the samples by flow cytometry. Collect fluorescence data on a linear scale and use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[18][21]
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of AEPT-treated cells to the vehicle control to identify any cell cycle arrest.
Conclusion and Future Directions
This guide provides a robust, multi-assay platform for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can generate a comprehensive preliminary profile of the compound's biological activity. Positive results from these assays—such as potent cytotoxicity, selectivity for cancer cells, and clear evidence of apoptosis induction or cell cycle arrest—would provide a strong rationale for advancing AEPT to more complex mechanistic studies. Future work could include Western blotting to probe specific signaling pathways, mitochondrial membrane potential assays, or reactive oxygen species (ROS) measurements to further elucidate its precise mechanism of action.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A Comprehensive Guide to the Experimental Design for Testing the Antimicrobial Activity of Novel Thiourea Derivatives
Abstract: Thiourea derivatives represent a versatile class of compounds with significant therapeutic potential, including a broad spectrum of antimicrobial activities.[1] The robust and standardized evaluation of this activity is paramount for advancing drug discovery and development efforts. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute a comprehensive suite of assays to characterize the antimicrobial efficacy of novel thiourea compounds. We will detail protocols from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, and finally, to the characterization of antimicrobial kinetics. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across laboratories.[2][3][4][5]
Introduction: The Rationale and Potential of Thioureas
Thiourea (SC(NH₂)₂) is an organosulfur compound whose core structure serves as a valuable pharmacophore in medicinal chemistry.[6][7] Derivatives of thiourea have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[8][9] The proposed antibacterial mechanisms of action are diverse, often involving the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, or the disruption of bacterial membrane integrity.[6] Given the rising threat of antimicrobial resistance (AMR), the exploration of new chemical entities like thiourea derivatives is a critical endeavor.[8]
A rigorous, stepwise experimental approach is essential to accurately determine the antimicrobial profile of these novel compounds. This process not only quantifies efficacy but also provides crucial insights into whether a compound is microbistatic (inhibits growth) or microbicidal (kills the microbe), and the dynamics of its activity over time.
Part I: Essential Preliminary Considerations
Before embarking on antimicrobial testing, several key factors must be addressed to ensure the validity and success of the experiments.
1. Compound Solubility and Stock Solution Preparation
A common challenge in screening novel synthetic compounds is their solubility in aqueous media used for microbiological assays.
-
Causality: The compound must be fully dissolved to ensure accurate and reproducible concentrations are delivered to the microbial culture. Precipitation of the compound will lead to a gross underestimation of its true potency.
-
Protocol Insight: While some thiourea derivatives are soluble in water or alcohols like methanol and ethanol, many require organic solvents such as dimethyl sulfoxide (DMSO).[10] It is critical to first determine the optimal, non-toxic solvent. A preliminary solvent toxicity test must be performed by exposing the test microbes to the highest concentration of the solvent that will be used in the assay (e.g., 1-2% v/v DMSO) to ensure it does not inhibit microbial growth on its own.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-100 mg/mL) of the thiourea derivative in a suitable solvent (e.g., 100% DMSO).
-
This stock can then be serially diluted in the microbiological broth medium to achieve the desired final test concentrations. Ensure the final solvent concentration remains at a non-inhibitory level.
-
2. Selection of Test Organisms
The choice of microorganisms is fundamental to defining the spectrum of activity for the test compound.
-
Rationale: A representative panel should include Gram-positive and Gram-negative bacteria, and potentially fungi (e.g., Candida albicans), to assess the breadth of antimicrobial action. It is highly recommended to use reference strains from recognized culture collections (e.g., ATCC - American Type Culture Collection) for which quality control (QC) ranges for standard antibiotics are well-established.
-
Recommended Panel:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Trustworthiness: Using these standard QC strains allows for the validation of your assay's performance by concurrently testing a known antibiotic and comparing the results to the expected ranges published by standards organizations like CLSI.[2]
Part II: The Experimental Workflow: From Screening to Kinetics
A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed quantitative analysis for promising candidates.
Caption: High-level experimental workflow for antimicrobial testing.
Protocol 1: Agar Disc Diffusion (Qualitative Screening)
This method provides a rapid, qualitative assessment of antimicrobial activity and is ideal for initial screening of a large number of compounds. It is based on the principle that an antimicrobial agent will diffuse into the agar and inhibit the growth of a seeded microorganism, creating a "zone of inhibition."
-
Scientific Rationale: The diameter of the zone of inhibition is proportional to the susceptibility of the organism and the diffusion rate of the compound. While not quantitative for MIC, it is a cost-effective way to identify active compounds. This method is standardized by CLSI document M02.[11][12][13]
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Thiourea stock solution
-
Positive control antibiotic discs (e.g., Gentamicin)
-
Negative control discs (impregnated with solvent only)
-
-
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.
-
Disc Application: Aseptically apply sterile paper discs to the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10-20 µL) of the thiourea stock solution onto a disc. Apply the same volume of solvent to the negative control disc.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc. A zone of inhibition indicates that the compound has antimicrobial activity.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the cornerstone of quantitative antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation.[14] This protocol is based on the CLSI M07 standard.[2][15][16][17]
-
Scientific Rationale: This assay determines the potency of the compound by identifying the minimum concentration required to prevent microbial growth. It is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple concentrations and compounds simultaneously.
-
Materials:
-
96-well sterile, clear, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Microbial inoculum standardized to 0.5 McFarland and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the well.
-
Thiourea stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
-
Step-by-Step Methodology:
-
Plate Setup: Add 100 µL of CAMHB to wells in columns 2 through 12.
-
Compound Addition: Add 200 µL of the thiourea compound at 2x the highest desired final concentration to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB that, when 100 µL is added to the wells, results in a final inoculum of 5 x 10⁵ CFU/mL.
-
Plate Inoculation: Add 100 µL of the prepared inoculum to wells in columns 1 through 11. Add 100 µL of sterile broth (no bacteria) to column 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the thiourea derivative at which there is no visible turbidity (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
Caption: Workflow for MIC and subsequent MBC determination.
Protocol 3: Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition, the MBC determines the concentration needed to kill the microorganism. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (or 3-log₁₀) reduction in the initial bacterial inoculum.[14][18][19][20]
-
Scientific Rationale: This assay distinguishes between bacteriostatic and bactericidal activity. A compound is considered bactericidal if the MBC is no more than four times its MIC. This is a critical parameter for treating serious infections, especially in immunocompromised patients.[21]
-
Methodology:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a quadrant of a fresh, drug-free MHA plate.
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that yields no bacterial growth on the subculture plate. To be precise, one should also plate a dilution of the original inoculum to confirm that the subculture represents a ≥99.9% kill.
-
Data Presentation
Results should be summarized in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Thiourea-A | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| Thiourea-A | E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>8) |
| Thiourea-B | S. aureus ATCC 29213 | 4 | 8 | Bactericidal (2) |
| Thiourea-B | E. coli ATCC 25922 | 8 | 16 | Bactericidal (2) |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | Bactericidal (2) |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
Protocol 4: Time-Kill Kinetic Assay
This dynamic assay provides detailed information on the rate of antimicrobial activity. It is essential for understanding the pharmacodynamics of a compound and is guided by principles in CLSI document M26-A.[21][22][23]
-
Scientific Rationale: By sampling an actively growing culture exposed to the test compound at various time points, a time-kill curve can be generated. This curve visualizes the rate and extent of bacterial killing and can reveal effects like concentration-dependent killing or post-antibiotic effects. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[24][25]
-
Methodology:
-
Prepare flasks containing CAMHB with the thiourea compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a no-drug growth control.
-
Inoculate each flask with a standardized bacterial culture to a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Incubate all flasks in a shaking incubator at 35 ± 2°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate the dilutions onto MHA plates to determine the viable count (CFU/mL).
-
Incubate the plates and count the colonies.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. This visual representation clearly demonstrates the killing kinetics of the compound.
-
Conclusion
The systematic evaluation of novel thiourea derivatives using standardized and validated methods is crucial for the identification of promising new antimicrobial agents. The workflow described here, progressing from qualitative screening with the agar disc diffusion method to quantitative MIC/MBC determination and finally to dynamic characterization with time-kill assays, provides a comprehensive framework for researchers. Adherence to established guidelines from bodies like CLSI and EUCAST ensures that the data generated is reliable, reproducible, and can be confidently used to guide further preclinical and clinical development.[4][26]
References
- 1. mdpi.com [mdpi.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 12. intertekinform.com [intertekinform.com]
- 13. researchgate.net [researchgate.net]
- 14. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 15. testinglab.com [testinglab.com]
- 16. standards.globalspec.com [standards.globalspec.com]
- 17. intertekinform.com [intertekinform.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. journals.asm.org [journals.asm.org]
- 23. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 24. emerypharma.com [emerypharma.com]
- 25. benchchem.com [benchchem.com]
- 26. journals.asm.org [journals.asm.org]
The Versatility of 1-Allyl-3-(4-ethylphenyl)thiourea: A Gateway to Diverse Heterocyclic Scaffolds
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic compounds remains a cornerstone of innovation. 1-Allyl-3-(4-ethylphenyl)thiourea has emerged as a highly versatile and valuable precursor, offering a flexible platform for the construction of a variety of biologically relevant heterocyclic systems. This guide provides an in-depth exploration of its application in the synthesis of thiazoles, triazoles, and pyrimidines, complete with detailed mechanistic insights and actionable laboratory protocols for researchers and scientists.
Introduction to a Privileged Precursor
This compound is an unsymmetrically substituted thiourea derivative featuring key functional groups that drive its reactivity in cyclization reactions. The presence of the nucleophilic sulfur and nitrogen atoms of the thiourea backbone, combined with the reactive allyl group, provides multiple pathways for the construction of five- and six-membered heterocyclic rings. The 4-ethylphenyl substituent offers a point of structural diversity and can influence the electronic properties and solubility of the resulting heterocyclic products.
Application in Thiazole Synthesis: The Hantzsch Reaction and Beyond
The synthesis of thiazole rings, a common motif in many pharmaceutical agents, is a primary application of this compound. The classical Hantzsch thiazole synthesis provides a reliable method for this transformation.[1][2]
Mechanistic Insight: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the reaction of a thioamide (in this case, this compound) with an α-haloketone.[3][4] The mechanism proceeds through a series of well-defined steps:
-
Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide.[5]
-
Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of one of the thiourea nitrogen atoms on the carbonyl carbon of the ketone.
-
Dehydration: The resulting intermediate undergoes dehydration to form the stable aromatic thiazole ring.[5]
The presence of the allyl and 4-ethylphenyl groups on the thiourea nitrogen atoms can influence the regioselectivity of the cyclization, although in the case of a symmetrical α-haloketone, a single product is expected.
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol: Synthesis of 2-(Allyl(4-ethylphenyl)amino)-4-phenylthiazole
This protocol is adapted from the general Hantzsch thiazole synthesis.[4][6]
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from ethanol to obtain the pure 2-(allyl(4-ethylphenyl)amino)-4-phenylthiazole.
Data Summary:
| Reactant | Molar Ratio | Solvent | Reaction Time | Product |
| This compound | 1 | Ethanol | 3-4 hours | 2-(Allyl(4-ethylphenyl)amino)-4-phenylthiazole |
| 2-Bromoacetophenone | 1 |
Application in 1,2,4-Triazole Synthesis
1,2,4-Triazoles are another class of heterocycles with significant applications in medicinal and materials science.[7][8] The synthesis of these compounds from this compound can be achieved through reaction with hydrazonoyl halides.
Mechanistic Insight: Triazole Formation
The reaction of a 1,3-disubstituted thiourea with a hydrazonoyl halide in the presence of a base is a common method for the synthesis of 5-amino-1,2,4-triazole derivatives.
-
S-Alkylation: The reaction is believed to initiate with the nucleophilic attack of the thiourea sulfur on the carbon of the hydrazonoyl halide.
-
Cyclization and Elimination: The resulting intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of hydrogen sulfide to form the stable 1,2,4-triazole ring.
Caption: 1,2,4-Triazole Synthesis Workflow.
Experimental Protocol: Synthesis of a 1,2,4-Triazole Derivative
This protocol is a general procedure adapted for the specific precursor.
Materials:
-
This compound
-
A suitable hydrazonoyl halide (e.g., N-phenyl-2-oxopropanehydrazonoyl chloride)
-
Triethylamine
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) and the hydrazonoyl halide (1 equivalent) in ethanol.
-
Add triethylamine (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 1,2,4-triazole derivative.
Data Summary:
| Reactant | Molar Ratio | Base | Solvent | Reaction Time | Product |
| This compound | 1 | Triethylamine | Ethanol | 6-8 hours | 5-(Allylamino)-1,3,4-trisubstituted-1,2,4-triazole |
| Hydrazonoyl Halide | 1 |
Application in Pyrimidine Synthesis: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis that provides access to dihydropyrimidinones and their thio-analogues.[6][9][10] By using this compound in place of urea or thiourea, novel substituted dihydropyrimidinethiones can be synthesized.
Mechanistic Insight: Biginelli-type Reaction
The mechanism of the Biginelli reaction is well-established and involves a series of acid-catalyzed steps:[9]
-
Aldol Condensation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the β-ketoester to form a carbocation intermediate.
-
Nucleophilic Addition: The thiourea then acts as a nucleophile, adding to the carbocation.
-
Cyclization and Dehydration: The intermediate undergoes cyclization and dehydration to form the stable dihydropyrimidine ring.
The use of an N-substituted thiourea like this compound will lead to the formation of an N1-substituted dihydropyrimidinethione.
Caption: Biginelli-type Reaction Workflow.
Experimental Protocol: Synthesis of a Dihydropyrimidinethione Derivative
This protocol is adapted from the general Biginelli reaction procedure.[11]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF3·OEt2)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), the β-ketoester (1 equivalent), and this compound (1.2 equivalents) in ethanol.
-
Add a catalytic amount of the acid.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product often precipitates. If not, the solvent can be partially evaporated.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinethione.
Data Summary:
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time | Product |
| This compound | 1.2 | Acid | Ethanol | 12-24 hours | N1-Allyl-N3-(4-ethylphenyl)-dihydropyrimidinethione |
| Aromatic Aldehyde | 1 | ||||
| β-Ketoester | 1 |
Conclusion
This compound stands out as a valuable and versatile building block in heterocyclic synthesis. Its unique structural features allow for the efficient construction of diverse and medicinally relevant scaffolds, including thiazoles, triazoles, and pyrimidines. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full potential of this precursor in their synthetic endeavors and drug discovery programs.
References
- 1. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 2. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Application Notes and Protocols for Evaluating the Analgesic Effects of Thiourea Derivatives
Introduction: The Therapeutic Potential of Thiourea Derivatives in Pain Management
Thiourea derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer properties.[1] Recently, this scaffold has garnered significant attention in medicinal chemistry for its potential analgesic effects.[2][3] Pain, a complex and often debilitating sensory and emotional experience, remains a significant global health challenge, necessitating the development of novel and effective analgesics with favorable safety profiles. Thiourea derivatives offer a promising avenue for the discovery of new pain therapeutics, with some studies suggesting their mechanism of action may involve the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the analgesic properties of novel thiourea derivatives. The protocols detailed herein are established and widely validated in vivo models of nociception, designed to elucidate the potential efficacy of test compounds against different pain modalities. This guide emphasizes not only the procedural steps but also the underlying scientific principles, ensuring a robust and reproducible assessment of analgesic activity.
Ethical Considerations in Animal Research
All experimental procedures involving animals must be conducted in strict accordance with ethical guidelines and regulations.[6][7] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of animals and the minimization of pain and distress.[8][9][10] It is imperative to assume that procedures that would cause pain in humans will also cause pain in animals.[6][10]
Experimental Workflow for Analgesic Screening
A logical progression of established in vivo assays is crucial for characterizing the analgesic profile of thiourea derivatives. The following workflow provides a tiered approach, starting with broad screening for peripheral and central activity, and moving towards more specific models of inflammatory pain.
Caption: Experimental workflow for analgesic screening of thiourea derivatives.
Protocols for Evaluating Analgesic Activity
This section provides detailed, step-by-step methodologies for key in vivo assays to assess the analgesic potential of thiourea derivatives.
Acetic Acid-Induced Writhing Test: A Model for Visceral Pain
This widely used method is particularly sensitive for screening peripherally acting analgesics.[11][12] Intraperitoneal injection of acetic acid induces visceral pain, manifesting as characteristic stretching and writhing movements.[13][14] The analgesic efficacy of a test compound is quantified by its ability to reduce the frequency of these writhes.[15]
Principle: Acetic acid irritates the peritoneal lining, leading to the release of endogenous pain mediators such as prostaglandins, which sensitize nociceptors and elicit a painful response.[14]
Step-by-Step Protocol:
-
Animal Acclimatization: Male Swiss albino mice (18-22 g) should be acclimatized to the laboratory environment for at least one week prior to the experiment, with free access to food and water.[16]
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group).
-
Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose solution) orally.
-
Standard Group: Administer a standard analgesic drug, such as diclofenac sodium (10 mg/kg, p.o.), for comparison.
-
Test Groups: Administer the thiourea derivatives at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.[16]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Data Collection: Five minutes after the injection of acetic acid, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.[15]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | - | |
| Diclofenac Sodium | 10 | ||
| Thiourea Derivative X | 10 | ||
| Thiourea Derivative X | 30 | ||
| Thiourea Derivative X | 100 |
Hot Plate Test: Assessing Central Analgesic Activity
The hot plate test is a classic method for evaluating centrally mediated analgesia.[17][18] It measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond indicates an analgesic effect.[17]
Principle: This test assesses the response to a thermal noxious stimulus, which involves higher brain functions. Therefore, it is particularly useful for identifying compounds that act on the central nervous system.[17][18]
Step-by-Step Protocol:
-
Apparatus: Use a commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.
-
Animal Selection and Acclimatization: Use mice or rats. Prior to the experiment, screen the animals by placing them on the hot plate and record their baseline latency. Exclude animals with a baseline latency of less than 5 seconds or more than 30 seconds.[19]
-
Grouping and Dosing:
-
Control Group: Administer the vehicle.
-
Standard Group: Administer a centrally acting analgesic like morphine (5-10 mg/kg, i.p.) or tramadol.[20]
-
Test Groups: Administer the thiourea derivatives at various doses.
-
-
Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.
-
Data Collection: Record the latency time, which is the time taken for the animal to exhibit a pain response, such as licking its paws or jumping.[17] A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Data Analysis: The increase in reaction time is an index of analgesia. The results can be expressed as the mean latency time for each group at each time point.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Reaction Latency (seconds ± SEM) |
| 30 min | ||
| Vehicle Control | - | |
| Morphine | 10 | |
| Thiourea Derivative Y | 30 |
Tail-Flick Test: A Spinal Reflex-Based Assay
Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is used to assess centrally acting analgesics.[21] The response is a spinal reflex, making it a valuable tool for studying spinal mechanisms of analgesia.[22]
Principle: A focused beam of radiant heat is applied to the animal's tail.[23] The time taken for the animal to flick its tail away from the heat source is measured as the tail-flick latency.[21]
Step-by-Step Protocol:
-
Apparatus: Use a tail-flick analgesiometer.
-
Animal Acclimatization and Baseline: Gently restrain the mouse or rat, allowing the tail to be exposed.[24] Determine the baseline tail-flick latency for each animal before drug administration.
-
Grouping and Dosing: As described for the hot plate test.
-
Testing: At various time points after drug administration, place the animal's tail over the radiant heat source.
-
Data Collection: The instrument will automatically record the time taken for the tail to flick. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.[23][25]
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula:
-
%MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean %MPE (± SEM) |
| 30 min | ||
| Vehicle Control | - | |
| Morphine | 10 | |
| Thiourea Derivative Z | 30 |
Formalin Test: A Model of Inflammatory and Neurogenic Pain
The formalin test is a robust model that allows for the differentiation between neurogenic and inflammatory pain.[26][27] Injection of a dilute formalin solution into the paw elicits a biphasic pain response.[28][29]
Principle:
-
Phase 1 (Early Phase): Occurs 0-5 minutes post-injection and is characterized by acute neurogenic pain resulting from the direct chemical stimulation of nociceptors.[26][27]
-
Phase 2 (Late Phase): Occurs 15-30 minutes post-injection and represents inflammatory pain, involving the release of inflammatory mediators and central sensitization.[26][27][28]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Grouping and Dosing:
-
Control Group: Administer vehicle.
-
Standard Groups: Administer a centrally acting analgesic like morphine (effective in both phases) and a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (typically effective only in the late phase).[27]
-
Test Groups: Administer the thiourea derivatives.
-
-
Induction of Nociception: 30-60 minutes after drug administration, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[30]
-
Observation and Data Collection: Immediately after formalin injection, place the animal back into the observation chamber. Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (20-30 minutes).[30]
-
Data Analysis: Compare the mean licking time in the test and standard groups to the control group for both phases.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds ± SEM) |
| Phase 1 (0-5 min) | ||
| Vehicle Control | - | |
| Morphine | 10 | |
| Indomethacin | 10 | |
| Thiourea Derivative W | 30 |
Potential Signaling Pathways
While the precise mechanisms of action for all thiourea derivatives are still under investigation, a plausible pathway involves the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and contributes to pain sensitization.
Caption: Hypothesized mechanism of action for analgesic thiourea derivatives.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the analgesic potential of novel thiourea derivatives. By employing a combination of these well-established in vivo models, researchers can effectively screen compounds for both peripheral and central analgesic activity, and gain insights into their potential mechanisms of action. This comprehensive approach is essential for the identification and development of promising new candidates for the treatment of pain.
References
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 7. iasp-pain.org [iasp-pain.org]
- 8. academic.oup.com [academic.oup.com]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. benchchem.com [benchchem.com]
- 13. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. saspublishers.com [saspublishers.com]
- 16. scielo.br [scielo.br]
- 17. Hot plate test - Wikipedia [en.wikipedia.org]
- 18. Hot plate test [panlab.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. In-Vivo Models for Management of Pain [scirp.org]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. web.mousephenotype.org [web.mousephenotype.org]
- 24. Tail-flick test [protocols.io]
- 25. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 26. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiourea Derivatives in Agriculture as Fungicides: A Technical Guide for Researchers
Introduction: The Emergence of Thiourea Derivatives as a Versatile Class of Fungicides
Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives represent a burgeoning field in agrochemical research.[1][2] These compounds have garnered significant attention for their broad-spectrum biological activities, including potent fungicidal properties against a wide array of plant pathogens.[2][3] The structural versatility of the thiourea scaffold allows for the synthesis of a vast library of derivatives with tunable electronic and steric properties, enabling the optimization of their antifungal efficacy and selectivity.[4] Compared to some conventional fungicides, certain thiourea derivatives have demonstrated favorable characteristics such as lower toxicity and enhanced safety profiles, making them promising candidates for integrated pest management (IPM) strategies. This guide provides a comprehensive overview of the application of thiourea derivatives as agricultural fungicides, detailing their synthesis, in vitro and in vivo evaluation, and elucidation of their mechanisms of action.
Chapter 1: Synthesis and Characterization of Fungicidal Thiourea Derivatives
The synthesis of thiourea derivatives is generally straightforward, most commonly involving the reaction of an isothiocyanate with a primary or secondary amine.[4] This modular approach allows for the introduction of diverse substituents on both sides of the thiourea core, facilitating the exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives
This protocol outlines a common and adaptable method for the synthesis of N-aryl-N'-alkyl thiourea derivatives.
Materials:
-
Aryl isothiocyanate (1.0 eq)
-
Alkyl amine (1.0-1.2 eq)
-
Anhydrous solvent (e.g., acetone, dichloromethane, tetrahydrofuran)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Round-bottom flask
-
Condenser (if refluxing is required)
-
Apparatus for filtration (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane)
-
Analytical instruments for characterization (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq) in a minimal amount of the chosen anhydrous solvent.
-
Amine Addition: To the stirring solution of the isothiocyanate, add the alkyl amine (1.0-1.2 eq) dropwise at room temperature. The reaction is often exothermic. If necessary, the reaction flask can be cooled in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. For less reactive amines or isothiocyanates, gentle heating under reflux may be required.
-
Product Isolation:
-
If a precipitate forms upon completion of the reaction, collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or solvent system to obtain the pure N,N'-disubstituted thiourea derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to confirm the presence of the C=S and N-H functional groups), Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, and Mass Spectrometry.[5]
Chapter 2: In Vitro Evaluation of Antifungal Activity
The initial screening of newly synthesized thiourea derivatives for their fungicidal potential is typically performed using in vitro assays. The "poisoned food technique" is a widely used and reliable method for this purpose.[6][7][8]
Protocol 2: Antifungal Screening using the Poisoned Food Technique
This protocol details the procedure for assessing the mycelial growth inhibition of fungal pathogens by thiourea derivatives.
Materials:
-
Pure cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum, Alternaria alternata)
-
Potato Dextrose Agar (PDA) medium
-
Stock solutions of thiourea derivatives in a suitable solvent (e.g., DMSO, acetone) at known concentrations
-
Sterile Petri dishes (90 mm diameter)
-
Sterile cork borer (5-7 mm diameter)
-
Incubator
-
Laminar flow hood
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Poisoned Media:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50°C in a water bath.
-
Prepare a series of desired final concentrations of the thiourea derivatives (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.
-
Prepare a control plate containing the same concentration of the solvent used to dissolve the test compounds.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
-
Inoculation:
-
From a 5-7 day old culture of the test fungus, aseptically cut a mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, at the center of each poisoned and control PDA plate.
-
-
Incubation: Incubate the inoculated plates at the optimal temperature for the growth of the specific fungus (typically 25 ± 2°C) in the dark.
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the average colony diameter for each treatment.
-
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
% Inhibition = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Determination of EC₅₀ Values
The half-maximal effective concentration (EC₅₀) is a key parameter to quantify the fungicidal potency of a compound. It is the concentration of the fungicide that causes a 50% reduction in mycelial growth.
Procedure:
-
Data Collection: Use the mycelial growth inhibition data obtained from the poisoned food technique at a range of concentrations.
-
Data Analysis: Plot the percentage of mycelial growth inhibition against the logarithm of the fungicide concentration.
-
EC₅₀ Calculation: Use a suitable statistical software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis (e.g., log-probit or log-logistic dose-response model) to calculate the EC₅₀ value.
Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Exemplary Thiourea Derivatives against Various Plant Pathogens
| Compound ID | R¹ Substituent | R² Substituent | Botrytis cinerea | Fusarium graminearum | Rhizoctonia solani |
| TD-1 | 4-Chlorophenyl | Ethyl | 5.8 | 12.3 | 8.1 |
| TD-2 | 2,4-Dichlorophenyl | Propyl | 2.1 | 7.5 | 4.9 |
| TD-3 | 4-Methoxyphenyl | Butyl | 15.2 | 25.8 | 18.5 |
| TD-4 | Naphthyl | Phenyl | 3.5 | 9.1 | 6.2 |
Note: The data presented in this table is illustrative and compiled from various literature sources. Actual EC₅₀ values will vary depending on the specific experimental conditions.
Chapter 3: Elucidating the Mechanism of Action
Understanding the mechanism of action of a fungicide is crucial for its effective and sustainable use, including resistance management. Thiourea derivatives have been reported to exhibit multiple modes of action.
Diagram: Potential Mechanisms of Action of Thiourea Fungicides
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. - MedCrave online [medcraveonline.com]
Application Notes and Protocols for the Synthesis of Metal Sulfide Nanoparticles using 1-Allyl-3-(4-ethylphenyl)thiourea
Foreword: The Rationale for Precision in Nanoparticle Synthesis
In the dynamic landscape of nanotechnology, the ability to meticulously control the size, morphology, and surface chemistry of nanoparticles is paramount. These physical characteristics dictate the quantum confinement effects, catalytic activity, and biocompatibility of the nanomaterials, thereby defining their utility in applications ranging from next-generation photovoltaics to targeted drug delivery systems. Traditional synthetic routes for metal sulfide nanoparticles have often relied on highly reactive and often hazardous sulfur precursors, which can lead to rapid, uncontrolled nucleation and growth, resulting in polydisperse nanoparticle populations.
The emergence of substituted thioureas as sulfur precursors has marked a significant advancement in the field. By judiciously modifying the substituents on the thiourea backbone, we can finely tune the precursor's decomposition kinetics and its coordination chemistry with metal ions. This allows for a more controlled release of sulfur, leading to a desirable separation of the nucleation and growth phases of nanoparticle formation, and ultimately, to monodisperse nanoparticles with tailored properties.[1][2][3]
This guide focuses on a specific, yet versatile, substituted thiourea: 1-Allyl-3-(4-ethylphenyl)thiourea . The unique combination of an allyl group and an ethylphenyl group on the thiourea core offers distinct advantages that we will explore in detail. The allyl group provides a reactive handle for post-synthetic modification or can influence the surface chemistry of the as-synthesized nanoparticles. The 4-ethylphenyl group, with its steric bulk and electronic properties, modulates the reactivity of the thiourea, influencing the nucleation and growth rates.
These application notes are designed for researchers, scientists, and drug development professionals. They go beyond simple procedural descriptions to provide the underlying scientific principles, enabling you to not only replicate the described protocols but also to adapt and innovate upon them for your specific research needs.
Part 1: The Core Directive - Understanding this compound as a Nanoparticle Precursor
This compound is a bespoke precursor molecule designed for the controlled synthesis of metal sulfide nanoparticles. Its efficacy stems from a synergistic interplay between its constituent functional groups.
Chemical Structure and Properties:
-
Molecular Formula: C₁₂H₁₆N₂S
-
Molecular Weight: 220.33 g/mol
-
Structure:
-
An allyl group (-CH₂-CH=CH₂) attached to one nitrogen atom.
-
A 4-ethylphenyl group (-C₆H₄-CH₂CH₃) attached to the other nitrogen atom.
-
A central thiourea core (>N-C(=S)-N<).
-
The presence of both an electron-donating alkyl group (ethyl) on the aromatic ring and the versatile allyl group makes this molecule a highly tunable precursor.
The Causality Behind Experimental Choices:
The selection of this compound is predicated on the following principles:
-
Tunable Reactivity: The electronic and steric effects of the 4-ethylphenyl group influence the thermal decomposition temperature and the rate of sulfur release. Compared to unsubstituted thiourea, the aromatic substituent can stabilize the molecule, leading to a slower, more controlled decomposition. This is crucial for achieving monodispersity in the nanoparticle product.[1][2]
-
Dual Functionality: Sulfur Source and Capping Agent: Like many substituted thioureas, this molecule can serve a dual role. Upon thermal decomposition, it provides the sulfur necessary for the formation of the metal sulfide lattice. Simultaneously, the organic fragments of the molecule, or the intact molecule itself, can adsorb onto the nanoparticle surface, acting as a capping agent to prevent aggregation and control growth.[4][5][6][7][8] The allyl and ethylphenyl moieties contribute to the steric stabilization of the nanoparticles in organic solvents.
-
Post-Synthesis Functionalization: The terminal double bond of the allyl group presents a reactive site for a variety of post-synthesis modifications via well-established click chemistry reactions (e.g., thiol-ene reactions). This allows for the covalent attachment of targeting ligands, fluorescent dyes, or polymers to the nanoparticle surface, a critical feature for biomedical applications.
Part 2: Experimental Protocols - A Self-Validating System
The following protocols are presented as a starting point for the synthesis of Cadmium Sulfide (CdS) and Lead Sulfide (PbS) quantum dots. These materials are chosen for their significant applications in bio-imaging and optoelectronics, respectively. The protocols are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: Synthesis of this compound Capped Cadmium Sulfide (CdS) Nanoparticles
This protocol details a hot-injection method, which allows for rapid nucleation followed by controlled growth, yielding monodisperse nanoparticles.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
This compound
-
Toluene
-
Methanol
-
Standard Schlenk line equipment
-
Heating mantle with temperature controller
-
Magnetic stirrer
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of CdS nanoparticles.
Step-by-Step Methodology:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), oleic acid (e.g., 0.4 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 250°C under a nitrogen atmosphere with vigorous stirring until a clear, colorless solution of cadmium oleate is formed. This indicates the complete reaction of CdO.
-
Cool the solution to the desired injection temperature (e.g., 220°C).
-
-
Preparation of Sulfur Precursor:
-
In a separate vial under nitrogen, dissolve this compound (e.g., 0.1 mmol) in 1-octadecene (2 mL). Gentle heating may be required to fully dissolve the solid.
-
-
Nanoparticle Synthesis:
-
Rapidly inject the sulfur precursor solution into the hot cadmium oleate solution.
-
A rapid change in color to yellow or orange will be observed, indicating the nucleation of CdS nanoparticles.
-
Maintain the reaction temperature for a specific duration (e.g., 5-30 minutes) to allow for controlled growth of the nanoparticles. The size of the nanoparticles can be tuned by varying the growth time.
-
After the desired growth period, rapidly cool the reaction mixture in an ice bath to quench the reaction and stop further growth.
-
-
Purification:
-
Add an excess of methanol to the cooled solution to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet by re-dispersing in a small amount of toluene and re-precipitating with methanol. Repeat this washing step 2-3 times to remove unreacted precursors and byproducts.
-
Finally, re-disperse the purified nanoparticles in an organic solvent like toluene or chloroform for characterization and storage.
-
Protocol 2: Synthesis of this compound Capped Lead Sulfide (PbS) Nanoparticles
This protocol is adapted for the synthesis of PbS nanoparticles, which typically requires lower reaction temperatures compared to CdS.
Materials:
-
Lead(II) acetate trihydrate or Lead(II) oxide
-
Oleic acid
-
1-Octadecene (ODE)
-
This compound
-
Toluene
-
Methanol or Acetone
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of PbS nanoparticles.
Step-by-Step Methodology:
-
Preparation of Lead Precursor:
-
Combine Lead(II) acetate trihydrate (e.g., 0.1 mmol) or Lead(II) oxide, oleic acid (e.g., 0.5 mmol), and 1-octadecene (10 mL) in a three-neck flask.
-
Heat the mixture to 150°C under a nitrogen atmosphere with stirring until a clear, colorless solution of lead oleate is formed.
-
Cool the solution to the injection temperature (e.g., 120°C).
-
-
Preparation of Sulfur Precursor:
-
Prepare the sulfur precursor solution as described in Protocol 1.
-
-
Nanoparticle Synthesis:
-
Inject the sulfur precursor into the hot lead oleate solution.
-
The solution will rapidly turn dark brown or black, indicating the formation of PbS nanoparticles.
-
Allow the reaction to proceed for 1-10 minutes for particle growth.
-
Quench the reaction in an ice bath.
-
-
Purification:
-
Purify the PbS nanoparticles using a similar precipitation and washing procedure as described for CdS, using acetone or methanol as the non-solvent.
-
Part 3: Characterization and Data Presentation
Thorough characterization is essential to confirm the successful synthesis of the desired nanoparticles and to understand their properties.
Characterization Techniques:
-
UV-Vis Spectroscopy: To determine the optical properties and estimate the nanoparticle size based on the position of the first excitonic absorption peak. Quantum confinement effects will lead to a blue-shift in the absorption edge compared to the bulk material.[9][10]
-
Photoluminescence (PL) Spectroscopy: To assess the emission properties of the synthesized quantum dots.
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.[9][10]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles and to assess their monodispersity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the capping agent (this compound fragments) on the nanoparticle surface.
Quantitative Data Summary:
The following table provides expected data ranges for nanoparticles synthesized using the described protocols. The exact values will depend on the specific reaction conditions (temperature, time, precursor concentrations).
| Nanoparticle | Technique | Parameter | Expected Value/Observation |
| CdS | UV-Vis | 1st Excitonic Peak | 400 - 480 nm |
| PL | Emission Peak | 420 - 500 nm | |
| XRD | Crystal Structure | Zincblende (cubic) | |
| Crystallite Size | 3 - 8 nm | ||
| TEM | Morphology | Spherical, monodisperse | |
| PbS | UV-Vis | 1st Excitonic Peak | 800 - 1500 nm |
| XRD | Crystal Structure | Rock salt (cubic) | |
| Crystallite Size | 3 - 10 nm | ||
| TEM | Morphology | Spherical or cubic, monodisperse |
Part 4: Applications in Research and Drug Development
The unique properties of metal sulfide nanoparticles synthesized with this compound open up a wide range of applications.
Logical Relationship Diagram:
Caption: Relationship between nanoparticle properties and applications.
-
Bio-imaging and Sensing: The tunable fluorescence of CdS quantum dots makes them excellent probes for in vitro and in vivo imaging. The allyl groups on the surface can be used to attach antibodies or other targeting molecules for specific cell or tissue imaging.
-
Drug Development and Delivery: The nanoparticles can be functionalized with drugs and targeting ligands. The small size allows for potential penetration of biological barriers, and the surface chemistry can be tailored for controlled drug release.
-
Phototherapy: PbS nanoparticles, with their strong absorption in the near-infrared (NIR) region, are promising candidates for photothermal therapy (PTT), where they can convert light into heat to ablate cancer cells.
References
- 1. [PDF] A tunable library of substituted thiourea precursors to metal sulfide nanocrystals | Semantic Scholar [semanticscholar.org]
- 2. NANOMATERIALS. A tunable library of substituted thiourea precursors to metal sulfide nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nano-ntp.com [nano-ntp.com]
- 10. nano-ntp.com [nano-ntp.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Allyl-3-(4-ethylphenyl)thiourea synthesis.
Technical Support Center: Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of this compound. It addresses common experimental challenges through a structured troubleshooting guide and frequently asked questions, ensuring scientific integrity and providing actionable solutions.
Overview of the Synthesis
The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic addition of an amine, 4-ethylaniline, to an isothiocyanate, allyl isothiocyanate. This reaction is typically high-yielding and straightforward, forming the C-N bond of the thiourea moiety.
Reaction Scheme:

Despite its simplicity, optimizing reaction conditions is crucial to maximize yield, ensure purity, and prevent common pitfalls. This guide will walk you through potential issues and their resolutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.
Q1: Why is my yield of this compound lower than expected?
Low yields can be attributed to several factors, ranging from reagent quality to reaction conditions.[1][2] Below is a breakdown of potential causes and their corresponding solutions.
-
Cause 1: Degradation of Allyl Isothiocyanate
-
Explanation: Isothiocyanates are susceptible to degradation, especially in the presence of moisture.[1][3] Using aged or improperly stored allyl isothiocyanate can significantly reduce the concentration of the active reactant.
-
Solution:
-
Use freshly distilled or newly purchased allyl isothiocyanate.
-
Store isothiocyanates under an inert atmosphere (nitrogen or argon) in a cool, dark, and dry environment.[1]
-
Ensure all glassware is thoroughly dried before use.
-
-
-
Cause 2: Suboptimal Reaction Temperature
-
Explanation: While the reaction often proceeds at room temperature, the nucleophilicity of 4-ethylaniline, an aromatic amine, is lower than that of aliphatic amines.[4] Insufficient thermal energy may lead to a slow or incomplete reaction.
-
Solution:
-
-
Cause 3: Incomplete Reaction
-
Explanation: The reaction may simply be slow and require more time to reach completion.[2] Stopping the reaction prematurely will naturally result in a lower yield.
-
Solution:
-
Monitor the reaction progress meticulously using TLC by spotting the reaction mixture alongside the starting materials. The disappearance of the limiting reagent spot indicates completion.
-
If the reaction stalls, consider extending the reaction time or implementing the temperature adjustments mentioned above.[2]
-
-
-
Cause 4: Low Nucleophilicity of the Amine
-
Explanation: Aromatic amines are inherently less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Solution:
-
The addition of a non-nucleophilic base, such as triethylamine (TEA), can deprotonate a small fraction of the amine, increasing its overall nucleophilicity and accelerating the reaction rate.[1]
-
-
Q2: My final product is impure. How can I identify and remove contaminants?
Product impurity is a common issue, often caused by unreacted starting materials or the formation of side products.
-
Contaminant 1: Unreacted Starting Materials
-
Explanation: If the reaction does not go to completion, or if an incorrect stoichiometry is used, you will have leftover 4-ethylaniline or allyl isothiocyanate in your crude product.
-
Solution:
-
Acid/Base Wash: Unreacted 4-ethylaniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will form a water-soluble salt and move to the aqueous phase.
-
Column Chromatography: This is a highly effective method for separating the desired product from both starting materials based on polarity differences.[3][4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (such as ethanol or acetone) is an excellent final purification step.[4]
-
-
-
Contaminant 2: Formation of By-products
-
Explanation: Although less common in this specific A+B reaction, side reactions can occur, particularly at elevated temperatures.[2] One potential, though minor, side product could be the symmetrical N,N'-bis(4-ethylphenyl)thiourea if there are impurities in the starting amine that could generate an isothiocyanate in situ under harsh conditions.
-
Solution:
-
Q3: The reaction is not starting or is proceeding extremely slowly. What should I do?
A stalled reaction is typically due to reagent inactivity or an inappropriate reaction environment.
-
Cause 1: Inappropriate Solvent
-
Explanation: The choice of solvent is critical for reaction success. The solvent must be able to dissolve both starting materials and facilitate the reaction.
-
Solution:
-
-
Cause 2: Reagent Quality
-
Explanation: As mentioned in Q1, the purity of the starting materials is paramount. This is the first thing to verify if a reaction fails.
-
Solution:
-
Confirm the purity of 4-ethylaniline and allyl isothiocyanate via NMR or other analytical techniques.
-
Always use fresh reagents whenever possible.[3]
-
-
Experimental Workflow & Protocols
General Protocol for Synthesis
This protocol provides a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethylaniline (1.0 eq.) in a suitable solvent like THF (approx. 0.5 M concentration).
-
Reagent Addition: To the stirred solution, add allyl isothiocyanate (1.0-1.05 eq.) dropwise at room temperature.[2] An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's progress by TLC until the 4-ethylaniline spot is consumed (typically 2-6 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[3]
-
If the product precipitates, it can be collected by filtration and washed with a cold non-polar solvent (e.g., hexane) to remove impurities.[2]
-
Alternatively, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with 1M HCl, then brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography.[3][4]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing low product yield.
A troubleshooting workflow for low product yield.
Optimization Parameters Summary
| Parameter | Standard Condition | Optimization Strategy | Rationale & Expected Outcome |
| Stoichiometry | Amine:Isothiocyanate (1:1) | Use slight excess of isothiocyanate (1:1.05) | Drives the reaction to completion by consuming all of the limiting amine. |
| Solvent | THF, DCM, Acetonitrile | Test different polar aprotic solvents | Optimizes solubility and reaction rate.[3][4] |
| Temperature | Room Temperature | Heat to 40-50 °C or use microwave | Overcomes the activation energy for less reactive aromatic amines.[1][3] |
| Catalyst | None | Add catalytic amount of TEA | Increases amine nucleophilicity, leading to a faster reaction.[1] |
| Reaction Time | 2-6 hours | Monitor by TLC until completion | Ensures the reaction is not stopped prematurely, maximizing conversion.[1] |
Frequently Asked Questions (FAQs)
-
Q: What are the key safety precautions for this reaction?
-
Q: How do I best monitor the reaction?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting materials and the product (e.g., a mixture of hexane and ethyl acetate). The product, being more polar than the starting materials, will have a lower Rf value.
-
-
Q: My product is an oil, not a solid. How should I purify it?
-
A: If the product is an oil, purification by flash column chromatography on silica gel is the recommended method.[3] Recrystallization is not an option for non-crystalline materials.
-
-
Q: Can this synthesis be performed in an aqueous medium?
References
Technical Support Center: Purification of 1-Allyl-3-(4-ethylphenyl)thiourea
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1-Allyl-3-(4-ethylphenyl)thiourea. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
The impurities in your crude product are primarily derived from the starting materials and potential side reactions during synthesis. The most common synthesis route involves the reaction of 4-ethylaniline with allyl isothiocyanate. Therefore, you should anticipate the presence of:
-
Unreacted Starting Materials: Residual 4-ethylaniline and allyl isothiocyanate.
-
Symmetrical Thiourea Byproducts: Small quantities of 1,3-bis(4-ethylphenyl)thiourea or 1,3-diallylthiourea can form if there are impurities in the starting materials or if the reaction conditions are not optimal.[1]
-
Degradation Products: Isothiocyanates can be sensitive to moisture and may degrade. Thioureas themselves can be thermally sensitive, so prolonged exposure to high heat during synthesis or workup should be avoided.[1][2]
Q2: What are the recommended primary purification techniques for this compound?
For this compound, the two most effective and widely used purification methods are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent can be found. It is ideal for purifying material on a larger scale.
-
Silica Gel Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful when recrystallization fails to remove persistent impurities or when purifying smaller quantities.[1]
Q3: How stable is this compound during purification procedures?
Thiourea derivatives are generally stable under standard purification conditions. However, they can be susceptible to decomposition at high temperatures.[2] When performing recrystallization, it is advisable to minimize the time the compound spends dissolved in boiling solvent. During column chromatography, solvent evaporation should be conducted at moderate temperatures using a rotary evaporator.
Purification Strategy Workflow
The general workflow for purifying crude this compound involves an initial assessment followed by one or two key purification steps.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: My yield is very low after recrystallization. What went wrong and how can I fix it?
Low recovery is a common issue in recrystallization. The primary causes and solutions are summarized below.
| Possible Cause | Explanation | Recommended Solution |
| Incorrect Solvent Choice | The compound is too soluble in the solvent, even at low temperatures. | Perform a systematic solvent screen. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[3] |
| Excess Solvent Usage | Using too much hot solvent prevents the solution from becoming saturated upon cooling, keeping your product dissolved. | Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product. Add the solvent in small portions.[2][3] |
| Premature Crystallization | Crystals form in the funnel during a hot filtration step. | Pre-heat the filtration apparatus (funnel and receiving flask) before use. Keep the solution hot throughout the filtration process.[3] |
| Incomplete Precipitation | The solution was not cooled sufficiently or for long enough. | After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2] |
Q5: Instead of crystals, my product separated as an oil. What should I do?
"Oiling out" occurs when the solute precipitates from the solution above its melting point. This is often caused by a high concentration of impurities or cooling the solution too quickly.
Caption: Decision tree for addressing product oiling out during recrystallization.
Q6: My final product is still yellow, even after recrystallization. How can I get a white solid?
A persistent yellow color indicates the presence of colored organic impurities.
-
Solution: Perform a decolorization step. After dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be aware that using too much charcoal can adsorb your product and reduce the yield.
Column Chromatography Issues
Q7: I'm having trouble getting good separation between my product and an impurity on the TLC plate. How do I select the right solvent system?
Proper mobile phase selection is critical for successful column chromatography. The goal is to find a solvent system that gives your product a retention factor (Rƒ) of approximately 0.3-0.4 and maximizes the difference in Rƒ (ΔRƒ) between your product and any impurities.
-
Strategy: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test different ratios by running TLC plates.
| Example Solvent Systems (Hexane:Ethyl Acetate) | Expected Rƒ of Product | Use Case |
| 9:1 | Low (e.g., <0.1) | Impurities are much less polar than the product. |
| 7:3 to 8:2 | Ideal (e.g., 0.3-0.4) | Good starting point for separation. |
| 1:1 | High (e.g., >0.6) | Impurities are much more polar than the product. |
Q8: My purified fractions from the column are still showing multiple spots on a TLC. What happened?
This can happen for several reasons:
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. For silica gel, a general rule is to use a mass ratio of at least 30:1 (silica:crude product).
-
Poor Packing: The column was not packed uniformly, leading to channeling where the solvent and sample run unevenly down the column.
-
Sample Insolubility: The sample precipitated at the top of the column when loaded. This can be avoided by using a "dry loading" technique where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[5]
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise at room temperature. If the solid is insoluble or sparingly soluble, heat the test tube. A suitable solvent will dissolve the solid completely upon heating and allow it to crystallize upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rƒ of ~0.3-0.4 for the target compound.
-
Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand. Fill the column with silica gel (230-400 mesh) as a slurry in the mobile phase. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[5]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the mobile phase to the column and use positive pressure (air or nitrogen) to begin eluting the compounds. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by periodically analyzing the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Characterization of Purified Product
To confirm the purity and identity of the final product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy (¹H-NMR, ¹³C-NMR, IR, MS): These techniques confirm the chemical structure and the absence of impurities.[6][7][8] For this compound, key signals in ¹H-NMR would include the allyl protons, the ethyl protons, aromatic protons, and the two N-H protons. The ¹³C-NMR would show a characteristic peak for the C=S carbon around 180 ppm.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
Technical Support Center: Synthesis of Substituted Thioureas
Welcome to our dedicated technical support center for the synthesis of substituted thioureas. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and achieve high purity for your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the synthesis of substituted thioureas.
Q1: What are the primary synthetic routes to obtain substituted thioureas?
There are several established methods for synthesizing substituted thioureas, with the choice of route often depending on the availability of starting materials and the desired substitution pattern. The most prevalent methods include:
-
Reaction of an isothiocyanate with an amine: This is a widely utilized and generally high-yielding method for producing N,N'-disubstituted thioureas.[1]
-
Thionation of urea: This method involves the conversion of a urea's carbonyl group to a thiocarbonyl group, often employing reagents like Lawesson's reagent.[1][3]
Q2: I'm experiencing low yields in my thiourea synthesis. What are the likely causes and how can I address them?
Low yields are a frequent challenge in organic synthesis. For thiourea synthesis, several factors can be at play. The following table outlines potential causes and recommended solutions to improve your reaction outcome.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation if the isothiocyanate is particularly unstable.[1] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1] |
| Poor Nucleophilicity of the Amine | For amines with electron-withdrawing groups (e.g., 4-nitroaniline), which are poor nucleophiles, consider increasing the reaction temperature or using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions).[4][5] The addition of a non-nucleophilic base, such as triethylamine, can also help activate the amine.[1] | Enhanced reaction rate and higher yield.[1][4] |
| Steric Hindrance | If bulky substituents on the amine or isothiocyanate are impeding the reaction, increasing the reaction temperature or prolonging the reaction time may be necessary.[1][6] Microwave irradiation can also be an effective technique to overcome steric barriers.[4] | Increased conversion to the desired thiourea product.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are commonly used.[1][6] For reactants with poor solubility, a higher boiling point solvent such as tert-butanol may be beneficial, particularly for less reactive aromatic amines.[6] | Optimized reaction kinetics and improved yield. |
| Incomplete Reaction | It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[1][6] If the reaction has stalled, consider the points mentioned above or adding a slight excess of the more stable reactant to drive the reaction to completion.[1] | Complete conversion of starting materials to the desired product. |
Q3: My purified thiourea product is still impure. What are the common impurities and how can I remove them?
Achieving high purity is critical, especially in drug development. The following section details common impurities and effective purification strategies.
Common Impurities and Their Removal:
-
Unreacted Starting Materials: If your product is a solid, washing the crude material with a solvent in which the starting materials are soluble but the product is not can be an effective purification step.[6]
-
Symmetrical Thioureas: In the synthesis of unsymmetrical thioureas, the formation of a symmetrical byproduct can occur if the intermediate isothiocyanate reacts with the starting amine.[1] Careful control of stoichiometry and a two-step, one-pot approach where the isothiocyanate is formed before the addition of the second amine can mitigate this.[1]
-
Byproducts from Reagents: When using reagents like Lawesson's for thionation, phosphorus-containing byproducts can form and be difficult to remove via chromatography. A workup procedure involving treatment with ethanol or ethylene glycol can help decompose these byproducts into more easily separable compounds.[1]
General Purification Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. Selecting an appropriate solvent or solvent system is key to obtaining high-purity crystals.[1][6]
-
Column Chromatography: For separating compounds with similar polarities, column chromatography is an indispensable tool.[4][6] A wide range of stationary and mobile phases can be employed to optimize the separation.[4]
-
Acid-Base Workup: If the impurities have acidic or basic functional groups, an acid-base extraction during the workup can effectively remove them.[6]
Q4: How can I effectively monitor the progress of my thiourea synthesis?
Proper reaction monitoring is essential to determine the optimal reaction time and to avoid the formation of degradation products.
-
Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring the progress of most organic reactions.[1][6] By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent technique.[7] It can be used to determine the concentration of reactants and products over time, providing valuable kinetic data.
-
Gas Chromatography (GC): If your reactants and products are volatile, GC can be a suitable method for reaction monitoring.[7]
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for common thiourea synthesis procedures.
Protocol 1: Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
This is a general and often high-yielding procedure.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Addition of Isothiocyanate: At room temperature, add the isothiocyanate (1.0-1.1 equivalents) to the stirred amine solution.[1][8] The addition can be done dropwise if the reaction is exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.[1] If the reaction is slow, gentle heating can be applied.[1]
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide
-
Reaction Setup: To a solution of the amine (2.0 equivalents) in a suitable solvent (e.g., ethanol), add carbon disulfide (1.0 equivalent) dropwise at room temperature.[1] If using an aqueous medium, a base such as sodium hydroxide may be added.[1]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature.[1] The product may precipitate and can be collected by filtration.[1]
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1]
III. Visualizations
Troubleshooting Workflow for Low Yield in Thiourea Synthesis
The following diagram illustrates a logical workflow for troubleshooting low yields in thiourea synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
General Synthetic Pathway from Isothiocyanate and Amine
This diagram illustrates the fundamental reaction mechanism for the synthesis of a substituted thiourea from an isothiocyanate and an amine.
Caption: The reaction of an isothiocyanate with an amine to form a substituted thiourea.
IV. References
-
BenchChem Technical Support. (2025). Troubleshooting common side reactions in thiourea synthesis. 1
-
BenchChem Technical Support. (2025). Side reactions and byproduct formation in thiourea synthesis. 9
-
BenchChem Technical Support. (2025). Optimizing Thiourea Synthesis. 4
-
BenchChem Technical Support. (2025). Optimization of Reaction Conditions for Thiourea Derivative Synthesis. 6
-
Chu, Y., et al. (2019). Synthesis and characterization of thiourea. Biblioteka Nauki. 3
-
Nguyen, T. B., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. RSC Publishing. 10
-
BenchChem Technical Support. (2025). Optimizing N-Substituted Thiourea Synthesis. 8
-
Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. Journal of Organic Chemistry, 75, 2327-2332. 2
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. 2
-
Reddit. (2022). Problem with my thiourea synthesis. 5
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives. 11
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04540F [pubs.rsc.org]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Stability of 1-Allyl-3-(4-ethylphenyl)thiourea (AEPT) in Solution
Welcome to the technical support resource for researchers and drug development professionals utilizing 1-Allyl-3-(4-ethylphenyl)thiourea (AEPT). This guide provides in-depth information, troubleshooting advice, and validated protocols to address common stability challenges encountered when working with AEPT in various solvents. As a Senior Application Scientist, my goal is to provide you with the causal understanding behind these phenomena to ensure the integrity and reproducibility of your experimental outcomes.
While specific peer-reviewed stability studies on this compound are not extensively published, the stability profile can be reliably inferred from the well-documented behavior of the thiourea functional group.[1][2][3][4][5] This guide is built upon those established principles.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding AEPT stability in solution.
Q1: What are the primary factors influencing the stability of AEPT in solution?
A1: The stability of AEPT, like other thiourea derivatives, is not absolute and is influenced by a combination of chemical and physical factors.[6] The key drivers of degradation in solution are:
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can be initiated by dissolved atmospheric oxygen or oxidizing contaminants in the solvent (e.g., peroxides in aged ethers).[2][7] This process can be accelerated by the presence of metal ions.[6][8]
-
pH: The stability of the thiourea group is pH-dependent. Both strongly acidic and alkaline conditions can accelerate degradation through hydrolysis or other pathways.[6][9] For many thiourea compounds, near-neutral pH is optimal.[8]
-
Solvent Choice: Solvents play a critical role. Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and potentially facilitate hydrolysis, destabilizing the C-S bond over time.[10][11] Aprotic solvents (e.g., DMSO, DMF) are often preferred for stock solutions but must be of high purity and anhydrous.
-
Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[6][9] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is a standard practice to slow this process.
-
Light: Photodegradation can be a concern for many organic molecules.[6] Storing solutions in amber vials or in the dark is a necessary precaution to prevent light-induced degradation.
Q2: What are the likely degradation pathways for AEPT in solution?
A2: The thiourea core of AEPT is the primary site of degradation. The two most probable pathways are:
-
Oxidative Desulfurization: This is a common pathway where the thiourea is oxidized, ultimately leading to the formation of the corresponding urea analog [1-Allyl-3-(4-ethylphenyl)urea] and various sulfur oxides.[2] Intermediate species such as sulfenic, sulfinic, and sulfonic acids may also be formed.[2][12]
-
Hydrolysis: In the presence of water, particularly under non-neutral pH and elevated temperatures, the thiourea moiety can undergo hydrolysis. This can lead to the breakdown of the molecule into amines, carbon dioxide, and hydrogen sulfide or related sulfur compounds, which may be noticeable by a distinct odor.[6]
Q3: Which solvents are generally recommended for preparing stock solutions of AEPT?
A3: The choice of solvent is critical for maximizing the shelf-life of your AEPT stock.
-
Recommended for Long-Term Storage (>1 week): High-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the preferred choice. They are less likely to participate directly in degradation reactions. It is crucial to use sealed vials and minimize freeze-thaw cycles.
-
Suitable for Short-Term Storage or Immediate Use (<24-48 hours): Protic solvents like ethanol or methanol can be used.[11] However, due to the potential for solvolysis/hydrolysis, these solutions should be prepared fresh and used promptly.
-
Aqueous Solutions: Direct dissolution in aqueous buffers is generally not recommended for stock solutions due to poor solubility and higher potential for hydrolysis.[10][13] If aqueous working solutions are required, they should be prepared fresh daily by diluting a concentrated stock solution from an organic solvent like DMSO.
Q4: What are the visual or olfactory signs of AEPT degradation in solution or as a solid?
A4: Careful observation can often provide the first clues of compound degradation.
-
Discoloration: A pure AEPT solution should be colorless. The appearance of a yellow or brown tint is a common indicator of oxidative degradation.[6]
-
Precipitation: The formation of insoluble degradation products can cause the solution to become hazy or result in visible particulate matter.[6]
-
Odor: The release of ammonia or sulfurous odors (like hydrogen sulfide) strongly suggests hydrolytic or thermal decomposition of the thiourea group.[6]
-
Clumping of Solid: If the solid AEPT appears clumpy or sticky, it has likely absorbed moisture, which can accelerate degradation even in the solid state.[6]
Section 2: Troubleshooting Guide - Investigating Experimental Inconsistencies
Use this guide when you suspect AEPT instability is affecting your experimental results.
| Problem | Potential Cause | Recommended Action |
| Inconsistent Assay Results / Loss of Potency | Degradation of AEPT in the stock or working solution, leading to a lower effective concentration. | 1. Prepare a fresh stock solution of AEPT from solid material.[6] 2. Verify the concentration and purity of the new stock solution using HPLC-UV (See Protocol 3.1). 3. Minimize the time working solutions are kept at room temperature before use. 4. If using an older batch of solid AEPT, verify its purity before making new solutions. |
| Precipitate Forms in Solution Upon Storage | 1. Formation of insoluble degradation products.[6] 2. Compound exceeding its solubility limit, especially after being stored at a lower temperature. | 1. Filter the solution before use to remove particulates. 2. Conduct a stability study (Protocol 3.1) to confirm if degradation is occurring. 3. If solubility is the issue, consider preparing a slightly more dilute stock solution or gently warming it (if thermal stability is confirmed) before making working solutions. |
| Solution Turns Yellow or Brown | Oxidative or photodegradation of the thiourea moiety.[6] | 1. Discard the discolored solution. 2. Store all future solutions in amber glass vials to protect from light.[6] 3. Consider purging the solvent with an inert gas (nitrogen or argon) before dissolving the AEPT to minimize dissolved oxygen.[6] |
Section 3: Protocols for Stability Assessment
These protocols provide a framework for systematically evaluating the stability of AEPT in your chosen experimental conditions.
Protocol 3.1: Preliminary Stability Assessment of AEPT using HPLC-UV
This method allows for the quantification of the parent AEPT compound over time, providing a direct measure of its stability. High-performance liquid chromatography (HPLC) is a highly sensitive and accurate technique for this purpose.[14]
1. Materials and Reagents:
-
This compound (AEPT) solid
-
HPLC-grade solvents to be tested (e.g., DMSO, Ethanol, Acetonitrile)
-
HPLC-grade Acetonitrile and Water for mobile phase
-
Type I (ultrapure) water
-
0.1% Formic Acid or Phosphoric Acid (optional, for mobile phase pH control)[15]
-
Autosampler vials (amber recommended)
2. Preparation of Solutions:
-
Prepare a concentrated stock solution of AEPT (e.g., 10 mg/mL) in the primary solvent (e.g., DMSO).
-
Dilute this stock to the final test concentration (e.g., 100 µg/mL) in each of the solvents you wish to evaluate. Prepare enough of each to allow for multiple time-point injections.
-
Immediately after preparation, transfer an aliquot of each solution to an autosampler vial for the "Time 0" (T=0) analysis.
3. Storage Conditions:
-
Store the remaining solutions under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C refrigerated, 37°C in an incubator). Protect all samples from light.
4. HPLC-UV Method Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for thiourea derivatives.[15]
-
Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of water and an organic solvent like acetonitrile or methanol.[15] Example: 60:40 Acetonitrile:Water. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Monitor in the range of 230-240 nm, where thiourea derivatives typically show strong absorbance.[15][16] A photodiode array (PDA) detector is ideal for confirming the peak spectrum.
-
Column Temperature: 30°C.
5. Data Collection and Analysis:
-
Inject the T=0 sample to establish the initial peak area of intact AEPT.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), inject samples from each storage condition.
-
Calculate the percentage of AEPT remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Plot % Remaining vs. Time for each condition. A stable compound will show a flat line near 100%. A decline indicates degradation. The appearance of new peaks in the chromatogram corresponds to degradation products.
Section 4: Visualization of Key Processes
Diagram 1: Workflow for AEPT Stability Investigation
This diagram outlines the logical steps to take when troubleshooting a potential compound stability issue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiourea - Wikipedia [en.wikipedia.org]
- 8. rmiq.org [rmiq.org]
- 9. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. osha.gov [osha.gov]
Technical Support Center: Troubleshooting Common Side Reactions in Thiourea Synthesis
Welcome to the Technical Support Center for Thiourea Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of thioureas. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during your thiourea synthesis experiments, offering explanations for the underlying chemistry and actionable solutions.
Issue 1: Low or No Yield of the Desired N,N'-Disubstituted Thiourea
Question: I am attempting to synthesize an N,N'-disubstituted thiourea from an amine and an isothiocyanate, but I am observing a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this seemingly straightforward reaction are a common frustration and can often be traced back to a few key factors: the stability of your reagents, steric hindrance, and the nucleophilicity of the amine.[1]
Causality and Solutions:
-
Degradation of Isothiocyanate: Isothiocyanates, particularly aliphatic ones, can be unstable and prone to decomposition or polymerization, especially if they are old or have been stored improperly.
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophilic amine to the electrophilic carbon of the isothiocyanate, slowing down the reaction.[1]
-
Low Amine Nucleophilicity: Amines with electron-withdrawing groups (e.g., nitroanilines) are poor nucleophiles and react sluggishly with isothiocyanates.[3][4]
Issue 2: Formation of Symmetrical Thiourea as a Major Byproduct
Question: I am trying to synthesize an unsymmetrical thiourea by reacting an amine with an in-situ generated isothiocyanate (from the corresponding amine and a thiocarbonylating agent like thiophosgene or carbon disulfide). However, I am isolating a significant amount of the symmetrical thiourea derived from my starting amine. How can I prevent this?
Answer: The formation of a symmetrical thiourea byproduct is a classic example of a side reaction that can occur when the in-situ generated isothiocyanate reacts with the starting amine before the second, different amine is introduced.[1]
Causality and Solutions:
-
Competitive Reaction: The starting amine is often more reactive or present in a higher concentration than the second amine, leading to the preferential formation of the symmetrical thiourea.
-
Solution: A two-step, one-pot method is highly recommended.[1] First, ensure the complete formation of the isothiocyanate from the starting amine. This can be monitored by techniques like Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine and appearance of the characteristic isothiocyanate peak). Only after the complete conversion should the second amine be added to the reaction mixture.
-
Issue 3: Thermal Decomposition of Thiourea Product During Reaction or Workup
Question: My desired thiourea product seems to be decomposing upon heating during the reaction or purification. What are the decomposition products, and how can I avoid this?
Answer: Thiourea and its derivatives can be thermally labile. Upon heating, they can decompose through various pathways, leading to the formation of gaseous byproducts like ammonia (NH₃), hydrogen sulfide (H₂S), and carbon disulfide (CS₂), as well as isothiocyanic acid (HNCS) and cyanamide.[5][6][7]
Causality and Solutions:
-
Thermal Instability: The C-S and C-N bonds in thiourea can cleave at elevated temperatures.[8] The exact decomposition profile can depend on the substituents and the atmosphere (inert vs. air).[6][9]
-
Solution:
-
Optimize Reaction Temperature: Monitor your reaction progress closely using TLC to determine the minimum temperature and time required for completion. Avoid prolonged heating.[10]
-
Purification Method: If your product is heat-sensitive, opt for non-thermal purification methods. Column chromatography at room temperature, acid-base extraction, or recrystallization from a low-boiling solvent are preferable to distillation or high-temperature recrystallization.[10]
-
-
| Parameter | Recommendation | Rationale |
| Reaction Temperature | As low as reasonably possible | Minimizes thermal decomposition of the product.[5][6] |
| Reaction Time | Monitor by TLC to avoid excess | Prevents prolonged exposure to heat.[10] |
| Purification | Column chromatography, recrystallization | Avoids high temperatures that can lead to degradation.[10] |
Issue 4: Side Reactions in Thiourea Synthesis from Amines and Carbon Disulfide
Question: I am synthesizing a symmetrical N,N'-disubstituted thiourea using an amine and carbon disulfide (CS₂), but the reaction is sluggish and gives a complex mixture of products. What is going wrong?
Answer: While the reaction of amines with CS₂ is a common method for preparing symmetrical thioureas, it proceeds through a dithiocarbamate intermediate which can be prone to side reactions if not properly handled.[11]
Causality and Solutions:
-
Incomplete Intermediate Conversion: The initial reaction between the amine and CS₂ forms a dithiocarbamate salt. This intermediate needs to be efficiently converted to the thiourea.
-
Decomposition of Dithiocarbamate: The dithiocarbamate intermediate can decompose, especially at higher temperatures, leading to the formation of isothiocyanates and other byproducts.
-
Solution: Maintain careful temperature control. For many aliphatic amines, the reaction proceeds well at room temperature.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
A1: The most prevalent methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of a urea: This involves converting the carbonyl group of a urea to a thiocarbonyl group, often using Lawesson's reagent.[1][14]
Q2: How can I monitor the progress of my thiourea synthesis reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[15][16]
Q3: My thiourea product is contaminated with unreacted amine or isothiocyanate. What is the best way to purify it?
A3:
-
Acid-Base Extraction: If your product and the unreacted starting materials have different acid-base properties, an acid-base workup can be a very effective purification step.[10][17] For example, unreacted amine can be removed by washing the organic layer with a dilute acid solution.
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent way to obtain highly pure material.[1]
Q4: Can thiourea be oxidized during synthesis or workup?
A4: Yes, thiourea is susceptible to oxidation.[18] Strong oxidizing agents like hydrogen peroxide can oxidize it to thiourea dioxide. Milder oxidants can also lead to the formation of disulfides. It is important to be mindful of this during the workup and to avoid exposing the thiourea to unnecessary oxidizing conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)[19]
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) in the chosen aprotic solvent.
-
To this solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
The crude product can then be purified by recrystallization or column chromatography.[10]
Protocol 2: Purification of Thiourea by Recrystallization
Materials:
-
Crude thiourea product
-
Suitable solvent (e.g., ethanol, acetone, or a mixture of solvents)[19]
Procedure:
-
Dissolve the crude thiourea product in a minimum amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to induce crystallization. The cooling can be further continued in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the pure thiourea product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. akjournals.com [akjournals.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea
Welcome to the technical support center for the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this compound.
Synthesis Overview and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic addition of 4-ethylaniline to allyl isothiocyanate.[1] This reaction is generally straightforward and high-yielding, proceeding readily under mild conditions. The lone pair of electrons on the nitrogen atom of the primary amine (4-ethylaniline) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea derivative.
The reaction is versatile and can be carried out in various solvents, with polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) being common choices.[2] The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).
Detailed Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.
Materials:
-
4-Ethylaniline (98% purity or higher)
-
Allyl isothiocyanate (95% purity or higher)[3]
-
Dichloromethane (DCM), anhydrous
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for heating)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylaniline (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Reagent Addition: While stirring the solution at room temperature, add allyl isothiocyanate (1.05 equivalents) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent system). The reaction is typically complete within 1-3 hours at room temperature. If the reaction is sluggish, gentle heating to reflux (around 40°C for DCM) can be applied.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on the TLC plate), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM.
-
Purification by Recrystallization:
-
Dissolve the crude solid residue in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound crystals in a vacuum oven or desiccator.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Degradation of Allyl Isothiocyanate: Allyl isothiocyanate can be sensitive to moisture and light. | Use freshly opened or distilled allyl isothiocyanate. Store it in a cool, dark, and dry place. |
| Poor Quality of 4-Ethylaniline: The amine may be oxidized or contain impurities that inhibit the reaction. | Use high-purity 4-ethylaniline. If necessary, purify it by distillation before use. | |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | Monitor the reaction closely by TLC. If the reaction stalls, consider gentle heating or extending the reaction time. | |
| Formation of Side Products | Formation of Symmetrical Thiourea: If the reaction is run under conditions that promote the decomposition of allyl isothiocyanate, the resulting isothiocyanate can react with another molecule of 4-ethylaniline to form 1,3-bis(4-ethylphenyl)thiourea. | Ensure slow, controlled addition of allyl isothiocyanate to the solution of 4-ethylaniline. Maintain a slight excess of the isothiocyanate. |
| Hydrolysis of Allyl Isothiocyanate: Presence of water can lead to the hydrolysis of allyl isothiocyanate to allylamine, which can then react to form other byproducts.[4] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Purification Challenges | Oiling Out During Recrystallization: The product may separate as an oil instead of crystals if the solvent is not suitable or if the cooling is too rapid. | Ensure the correct solvent is chosen for recrystallization (ethanol is a good starting point). Allow the solution to cool slowly and undisturbed. If an oil forms, try redissolving it in more hot solvent and cooling again, or try a different solvent system. |
| Product Contaminated with Starting Materials: Incomplete reaction or improper purification can leave unreacted starting materials in the final product. | Ensure the reaction goes to completion by TLC monitoring. Optimize the recrystallization process, potentially by using a different solvent or performing a second recrystallization. | |
| Scale-Up Issues | Exothermic Reaction: The reaction can be exothermic, which may be more pronounced on a larger scale. | For larger scale reactions, use a dropping funnel for controlled addition of the isothiocyanate and consider using an ice bath to manage the reaction temperature. |
| Mixing Inhomogeneity: Inefficient stirring in larger reaction vessels can lead to localized high concentrations of reagents, promoting side reactions. | Use appropriate mechanical stirring for larger volumes to ensure efficient mixing. | |
| Longer Reaction Times: Larger scale reactions may require longer reaction times to go to completion. | Continue to monitor the reaction by TLC and adjust the reaction time accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Dichloromethane (DCM) is an excellent choice as it is relatively inert, has a low boiling point for easy removal, and generally provides clean reactions. Tetrahydrofuran (THF) is also a suitable alternative.[2]
Q2: How can I effectively monitor the reaction progress?
A2: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (4-ethylaniline and allyl isothiocyanate) on a silica gel plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Q3: My product is slightly colored after recrystallization. What can I do?
A3: If the product remains colored, you can try treating the hot ethanolic solution with a small amount of activated charcoal before the filtration step of recrystallization. The charcoal will adsorb colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: Is it necessary to use anhydrous solvents?
A4: While the reaction can tolerate small amounts of water, using anhydrous solvents is highly recommended to minimize the hydrolysis of allyl isothiocyanate, which can lead to side products and lower yields.[4]
Q5: What are the key safety precautions for this synthesis?
A5: Allyl isothiocyanate is a lachrymator and is toxic.[3] 4-Ethylaniline is also toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dichloromethane is a volatile organic solvent and should also be handled in a fume hood.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Addressing Poor Solubility of Thiourea Derivatives in Assays
Welcome to the technical support center dedicated to resolving the common yet challenging issue of poor aqueous solubility of thiourea derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure the reliability and accuracy of your experimental data.
Introduction: The Challenge of Thiourea Derivative Solubility
Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities, making them attractive candidates in drug discovery and chemical biology.[1] However, their often lipophilic nature and potential for strong intermolecular interactions can lead to poor aqueous solubility. This presents a significant hurdle in various in vitro and cell-based assays, where maintaining the compound in a dissolved state is critical for obtaining meaningful results.
Precipitation of a test compound can lead to a number of artifacts, including:
-
Underestimation of potency: The actual concentration of the compound in solution is lower than the nominal concentration, leading to an inaccurate assessment of its biological activity.
-
Assay interference: Undissolved particles can interfere with assay detection methods, such as light scattering in optical assays or by causing non-specific cellular responses.
-
Irreproducible results: The extent of precipitation can vary between experiments, leading to poor data reproducibility.
This guide will provide a structured approach to understanding and overcoming these challenges, enabling you to generate high-quality, reliable data with your thiourea derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with poorly soluble thiourea derivatives.
Q1: Why do my thiourea derivatives dissolve in DMSO but precipitate when diluted in my aqueous assay buffer?
A1: This is a common phenomenon known as "solvent shock" or "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds, including many thiourea derivatives.[2][3] However, when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from being predominantly organic to aqueous. Since the thiourea derivative has low solubility in water, it crashes out of the solution, forming a precipitate.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A2: The final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[2] However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of DMSO as the test compound, to assess its effect on cell viability and other assay readouts.
Q3: Can the pH of my assay buffer affect the solubility of my thiourea derivative?
A3: Yes, the pH of the aqueous buffer can significantly influence the solubility of ionizable compounds.[4][5] Thiourea itself is a weak base.[6] Depending on the specific substituents on your thiourea derivative, it may have acidic or basic functional groups. For a basic compound, solubility will generally increase in acidic buffers (lower pH) due to protonation. Conversely, for an acidic compound, solubility will be higher in basic buffers (higher pH) due to deprotonation. It is advisable to determine the pKa of your compound to predict its ionization state at different pH values.
Q4: I observed precipitation in my assay plate over time. What could be the cause?
A4: Precipitation that occurs over time during an incubation period can be due to several factors:
-
Temperature changes: Moving a plate from room temperature to a 37°C incubator can decrease the solubility of some compounds.[7]
-
Metabolic changes: In cell-based assays, cellular metabolism can alter the local pH of the culture medium, potentially affecting compound solubility.[7]
-
Compound instability: The thiourea derivative may not be stable in the aqueous buffer over the incubation period, leading to degradation and precipitation of the resulting products.
-
Evaporation: Evaporation from the wells of the assay plate can increase the concentration of the compound and other solutes, leading to precipitation.[7]
Troubleshooting Guide: Strategies to Enhance Solubility
This section provides a systematic approach to troubleshooting and improving the solubility of your thiourea derivatives in assays.
Step 1: Optimizing Stock Solution and Dilution Technique
Before exploring more complex solubilization methods, it is essential to optimize the preparation of your stock solution and the dilution process.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in your DMSO stock can significantly reduce its ability to dissolve hydrophobic compounds.[8] Always use anhydrous, high-purity DMSO and store it properly in a tightly sealed container in a dry environment.
-
Prepare a Concentrated Stock Solution: It is generally better to prepare a higher concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[2] This allows you to use a smaller volume of the stock solution for dilution into your aqueous buffer, minimizing the final DMSO concentration.
-
Employ a Stepwise Dilution Method: To avoid solvent shock, perform a serial dilution of your DMSO stock into the aqueous buffer.[9][10] Instead of adding a small volume of the concentrated stock directly to a large volume of buffer, create an intermediate dilution in a smaller volume of buffer first.
Step 2: Systematic Solubility Assessment
A systematic assessment of your compound's kinetic solubility in your specific assay buffer is crucial for determining the maximum soluble concentration.
This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.[11]
Materials:
-
Test thiourea derivative
-
100% Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Clear 96-well microplate
-
Plate reader capable of measuring absorbance or a nephelometer for light scattering
Procedure:
-
Prepare a 10 mM stock solution of the thiourea derivative in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
In a new 96-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells of the buffer plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.
-
Determine the kinetic solubility as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Step 3: Advanced Solubilization Strategies
If optimizing the dilution process is insufficient, several advanced strategies can be employed to enhance the solubility of your thiourea derivative.
Using a mixture of solvents can often improve the solubility of a compound more effectively than a single solvent.[12][13]
-
Common Co-solvents: Besides DMSO, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, or polyethylene glycols (PEGs).[12]
-
Ternary Systems: A combination of DMSO, another co-solvent, and the aqueous buffer can sometimes maintain solubility where a binary system fails.
-
Toxicity Considerations: When using co-solvents in cell-based assays, it is essential to perform vehicle control experiments to assess their potential toxicity.
As discussed in the FAQs, modifying the pH of the assay buffer can be a simple and effective way to increase the solubility of ionizable thiourea derivatives.[14]
-
Experimental Approach: Prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 8.0) and determine the kinetic solubility of your compound in each buffer using the protocol described above.
-
Assay Compatibility: Ensure that the chosen pH is compatible with your biological assay system (e.g., enzyme activity, cell viability).
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[15][16] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[15]
-
Types of Surfactants: Non-ionic surfactants such as Tween® 20, Tween® 80, and Pluronic® F-68 are commonly used in biological assays due to their relatively low toxicity.[17]
-
Concentration: The surfactant concentration in the assay buffer should be above its CMC to ensure micelle formation.
-
Potential for Interference: Surfactants can sometimes interfere with assay components or affect cell membranes. It is important to run appropriate controls to evaluate these potential effects.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.
-
Commonly Used Cyclodextrins: β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are frequently used in pharmaceutical formulations and biological research.
-
Preparation: The thiourea derivative can be pre-complexed with the cyclodextrin before being added to the assay buffer.
-
Assay Considerations: The size of the cyclodextrin cavity and the guest molecule must be compatible for efficient complexation.
Summary of Solubilization Strategies
| Strategy | Principle of Action | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent mixture, making it more favorable for hydrophobic compounds. | Simple to implement; can be very effective. | Potential for solvent toxicity in cell-based assays. |
| pH Adjustment | Increases the ionization of the compound, leading to greater interaction with the aqueous solvent. | Highly effective for ionizable compounds; easy to test. | Only applicable to ionizable compounds; the required pH may not be compatible with the assay. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. | Can significantly increase apparent solubility. | Potential for assay interference and cytotoxicity. |
| Cyclodextrins | Forms inclusion complexes with the hydrophobic compound. | Generally low toxicity; can be very effective. | Requires matching of the cyclodextrin and guest molecule; can be more expensive. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of thiourea derivatives.
Caption: A decision-making workflow for troubleshooting the poor solubility of thiourea derivatives.
Conclusion
Addressing the poor solubility of thiourea derivatives is a critical step in obtaining reliable and reproducible data in biological assays. By systematically optimizing stock solution preparation and dilution techniques, and by employing advanced solubilization strategies such as co-solvents, pH adjustment, surfactants, and cyclodextrins when necessary, researchers can overcome these challenges. This guide provides a comprehensive framework to diagnose and solve solubility issues, ultimately leading to more robust and credible scientific findings.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. mdpi.com [mdpi.com]
- 3. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. enamine.net [enamine.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijlpr.com [ijlpr.com]
- 14. researchgate.net [researchgate.net]
- 15. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
minimizing impurities in the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea
Welcome to the technical support center for the synthesis of 1-Allyl-3-(4-ethylphenyl)thiourea. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and minimize impurities during the synthesis and purification of this key chemical intermediate. The following content is structured in a practical question-and-answer format, grounded in established chemical principles to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing multiple spots on my TLC plate post-reaction. What are the most common impurities in the synthesis of this compound?
A1: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue that typically points to unreacted starting materials or the formation of side products. The primary synthetic route involves the nucleophilic addition of allyl amine to 4-ethylphenyl isothiocyanate.
The most probable impurities are:
-
Unreacted Starting Materials: Residual allyl amine and 4-ethylphenyl isothiocyanate.
-
Symmetrical Thioureas: 1,3-diallylthiourea and 1,3-bis(4-ethylphenyl)thiourea.
-
Urea Analogs: Formation of ureas can occur if there is significant water contamination, leading to the hydrolysis of the isothiocyanate to an amine, which can then react with remaining isothiocyanate.[1]
Causality: Symmetrical thioureas often form due to impurities in the starting isothiocyanate or its degradation.[2] For instance, if the 4-ethylphenyl isothiocyanate reagent contains traces of 4-ethylaniline, the aniline will react with the isothiocyanate to form the symmetrical 1,3-bis(4-ethylphenyl)thiourea.
Below is a table summarizing these common impurities and their diagnostic signatures.
| Impurity | Probable Source | TLC Characteristics (Typical) | Key Analytical Signature |
| 4-ethylphenyl isothiocyanate | Unreacted starting material | Non-polar, higher Rƒ than product | Strong IR stretch ~2100 cm⁻¹ (N=C=S) |
| Allyl amine | Unreacted starting material | Polar, streaks from baseline | Volatile, may not be visible on TLC without staining |
| 1,3-bis(4-ethylphenyl)thiourea | Impure isothiocyanate; moisture | Rƒ often close to the desired product | Absence of allyl protons in ¹H NMR |
| 1,3-diallylthiourea | Side reaction if allyl isothiocyanate is present | Rƒ may differ significantly from product | Absence of aromatic protons in ¹H NMR |
Q2: My yield is consistently low, and I suspect issues with my starting materials. How can I ensure the quality of my reagents?
A2: Reagent quality is paramount for a clean and high-yielding reaction. Both 4-ethylphenyl isothiocyanate and allyl amine have specific vulnerabilities that must be addressed.
4-Ethylphenyl Isothiocyanate:
-
Purity and Stability: Isothiocyanates are susceptible to hydrolysis and can degrade upon storage, especially if exposed to moisture.[2] This degradation can produce the corresponding amine (4-ethylaniline), which leads to the formation of the symmetrical byproduct 1,3-bis(4-ethylphenyl)thiourea.
-
Validation Protocol:
-
Source: Use freshly prepared or recently purchased isothiocyanate from a reputable supplier.[1]
-
Characterization: Before use, verify purity via FT-IR spectroscopy. A sharp, strong absorption band between 2050-2150 cm⁻¹ is characteristic of the isothiocyanate group. The absence of significant N-H stretches (around 3300-3500 cm⁻¹) suggests minimal contamination from the corresponding amine.
-
Storage: Store under an inert atmosphere (Nitrogen or Argon) with a desiccant and protect from light.
-
Allyl Amine:
-
Hygroscopic Nature: Allyl amine is hygroscopic and readily absorbs atmospheric moisture. Water in the reaction can promote the hydrolysis of the isothiocyanate.
-
Volatility: It is a low-boiling liquid (53 °C), and improper handling can lead to a loss of material and inaccurate stoichiometry.
-
Validation Protocol:
-
Distillation: If purity is in doubt, distill the allyl amine immediately before use.
-
Handling: Use a calibrated micropipette or syringe for accurate measurement and add it to the reaction mixture under an inert atmosphere.
-
Q3: I am forming a significant amount of the symmetrical byproduct, 1,3-bis(4-ethylphenyl)thiourea. How can I prevent this?
A3: The formation of 1,3-bis(4-ethylphenyl)thiourea is a classic side reaction directly linked to the presence of 4-ethylaniline. This can happen in two ways: either the 4-ethylaniline is a contaminant in your isothiocyanate starting material, or it is generated in situ via hydrolysis of the isothiocyanate by residual water.
Troubleshooting Workflow for Symmetrical Byproduct Formation
Caption: Troubleshooting workflow for symmetrical byproduct formation.
Detailed Mitigation Protocol:
-
Solvent Choice: Use a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2] These solvents will not react with the isothiocyanate. Avoid protic solvents like ethanol or methanol.
-
Inert Atmosphere: Assemble your glassware and flame-dry it under vacuum before backfilling with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Order of Addition: Dissolve the 4-ethylphenyl isothiocyanate in the anhydrous solvent first. Then, add the allyl amine dropwise, preferably at a reduced temperature (e.g., 0 °C) to control the initial exotherm of the reaction.
-
Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of allyl amine. This can help ensure all of the more valuable isothiocyanate is consumed, but be aware that excess amine will need to be removed during workup.
Q4: What is the recommended experimental protocol for a clean, high-yield synthesis?
A4: The following protocol is a robust starting point for synthesizing this compound with minimal impurities. It incorporates best practices for handling sensitive reagents.
General Synthesis and Purification Workflow
Caption: Recommended workflow for synthesis and purification.
Step-by-Step Experimental Protocol:
-
Apparatus Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-ethylphenyl isothiocyanate (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration) via syringe. Stir until the isothiocyanate is fully dissolved.
-
Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Add allyl amine (1.05 eq) dropwise over 5 minutes using a syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete when the spot corresponding to the 4-ethylphenyl isothiocyanate (visualized with UV light) has disappeared.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. This will typically yield a crude solid.
-
Purification:
-
Recrystallization: This is the preferred method for purification. The crude solid can be recrystallized from a suitable solvent system like ethanol/water or heptane/ethyl acetate. Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography can be employed. Use a non-polar eluent system and gradually increase the polarity to isolate the desired product.
-
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
This method, when performed carefully, should yield the target compound in high purity. Always confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Optimization of Microwave-Assisted Synthesis of Thioureas
Welcome to the technical support center for the optimization of microwave-assisted synthesis of thioureas. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these synthetic procedures. By understanding the underlying principles of microwave chemistry and anticipating potential issues, you can significantly improve reaction efficiency, yield, and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the microwave-assisted synthesis of thioureas, providing foundational knowledge for successful experimentation.
Q1: What is the fundamental mechanism of microwave heating in the synthesis of thioureas?
Microwave heating operates on the principle of dielectric heating, which involves two primary mechanisms: dipolar polarization and ionic conduction.[1][2][3]
-
Dipolar Polarization: Polar molecules, such as your solvent and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.[2][4]
-
Ionic Conduction: If ions are present in your reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This generates an electric current, and resistance to this flow of ions results in heating.[1][3]
Unlike conventional heating, which transfers heat from an external source through the vessel walls, microwave energy directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[1][5]
Q2: How does solvent choice impact the efficiency of microwave-assisted thiourea synthesis?
Solvent selection is a critical parameter in microwave-assisted organic synthesis (MAOS). The ability of a solvent to absorb microwave energy is directly related to its polarity.[6]
-
High-Absorbing Solvents (Polar): Solvents with high dielectric constants and tangent delta (tan δ) values, such as ethanol, methanol, and DMF, absorb microwave energy very efficiently, leading to rapid heating.[7] Water is also an excellent solvent for microwave synthesis due to its high polarity.[7]
-
Medium-Absorbing Solvents: These solvents will heat at a moderate rate.
-
Low-Absorbing Solvents (Non-polar): Non-polar solvents like toluene and hexane do not couple effectively with microwaves and will not heat significantly on their own.[6]
For the synthesis of thioureas, which often involves polar reactants, using a polar solvent is generally advantageous. However, if your reactants themselves are polar enough, a less-absorbing solvent can be used to moderate the heating rate.
Q3: What are the primary advantages of using microwave irradiation for thiourea synthesis compared to conventional heating?
Microwave-assisted synthesis offers several key advantages over traditional methods:
-
Reaction Rate Acceleration: Reactions are often completed in minutes rather than hours.[1][5][7]
-
Higher Yields: Rapid and uniform heating can lead to increased product yields and reduced side product formation.[5][8]
-
Improved Purity: Fewer side reactions often result in a cleaner product, simplifying purification.[1]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, leading to lower energy consumption.[1][9]
-
Greener Chemistry: The potential for solvent-free reactions or the use of more environmentally benign solvents aligns with the principles of green chemistry.[1][5][10]
Q4: Can I use a domestic microwave oven for chemical synthesis?
It is strongly advised not to use a domestic microwave oven for chemical synthesis.[11] Domestic ovens lack the necessary safety features and controls for laboratory use, such as:
-
Temperature and pressure sensors.[12]
-
Sealed reaction vessels designed to withstand high pressures.[2]
-
Proper ventilation for hazardous fumes.[11]
-
Uniform microwave field distribution, which can lead to localized superheating and potential explosions.[3]
Dedicated laboratory microwave reactors are engineered with these safety features to ensure reproducible and safe experimentation.[11][13]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the microwave-assisted synthesis of thioureas.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or No Product Yield | 1. Poor Microwave Absorption: The reaction mixture has low polarity. 2. Decomposition of Reactants: The temperature is too high. 3. Steric Hindrance: Bulky substituents on the amine or isothiocyanate hinder the reaction.[14] 4. Low Nucleophilicity of the Amine: The amine is not reactive enough.[14] | 1. Add a polar co-solvent (e.g., a few drops of DMF or ethanol) or a small amount of an ionic liquid. 2. Reduce the target temperature and/or shorten the reaction time. Perform a temperature screening experiment. 3. Increase the reaction temperature in a controlled manner or extend the reaction time.[14] 4. Add a non-nucleophilic base like triethylamine to activate the amine.[14] | 1. Enhancing the polarity of the mixture improves its ability to absorb microwave energy and heat effectively. 2. Isothiocyanates and some amines can be thermally labile. Lowering the temperature prevents degradation. 3. Higher temperatures provide the necessary activation energy to overcome the steric barrier. 4. The base deprotonates the amine, increasing its nucleophilicity and promoting the attack on the isothiocyanate. |
| Formation of Side Products/Impure Product | 1. Overheating: Excessive temperature leads to decomposition or side reactions. 2. Presence of Water: Water can react with the isothiocyanate to form an unstable carbamic acid, which can decompose. 3. Dimerization of Isothiocyanate: Some isothiocyanates can dimerize at elevated temperatures. | 1. Optimize the reaction temperature by running the reaction at lower set points. Use a hold time at the target temperature instead of a rapid ramp. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use freshly prepared or purified isothiocyanate. Consider in-situ generation of the isothiocyanate.[14] | 1. Precise temperature control is crucial for minimizing side reactions. 2. Eliminating water prevents the hydrolysis of the isothiocyanate. 3. Fresh isothiocyanate minimizes the presence of dimers and other impurities that can lead to side products. |
| Reaction Does Not Go to Completion | 1. Insufficient Reaction Time: The hold time at the target temperature is too short. 2. Inadequate Temperature: The reaction temperature is not high enough to overcome the activation energy. 3. Poor Stirring: Inefficient stirring can lead to localized cold spots and incomplete reaction. | 1. Increase the reaction hold time in increments (e.g., 5-10 minutes). Monitor reaction progress using TLC or LC-MS if possible. 2. Gradually increase the target temperature in 10-20°C increments. 3. Ensure a properly sized stir bar is used and that it is spinning effectively throughout the reaction. | 1. Allowing more time at the optimal temperature ensures the reaction reaches completion. 2. Increasing the temperature provides more kinetic energy to the molecules, increasing the frequency of successful collisions. 3. Efficient stirring ensures uniform heating throughout the reaction mixture. |
| Pressure Exceeds Safety Limits | 1. Use of a Low-Boiling Point Solvent: The solvent's vapor pressure increases significantly at the target temperature. 2. Reaction Generates Gas: The reaction itself produces gaseous byproducts. 3. Vial Overfilling: The reaction volume is too large for the vial size. | 1. Switch to a higher-boiling point solvent with similar polarity. 2. Reduce the concentration of the reactants or run the reaction in a larger vial. 3. Follow the microwave reactor manufacturer's guidelines for maximum reaction volume in a given vial size.[15] | 1. A higher-boiling point solvent will exert less vapor pressure at a given temperature. 2. Providing more headspace can accommodate gas evolution. 3. Adequate headspace is crucial for safely accommodating the pressure generated by the heated solvent vapor. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of N,N'-Disubstituted Thioureas
This protocol provides a starting point for the synthesis of thioureas from primary or secondary amines and isothiocyanates.
Materials:
-
Appropriate amine (1.0 eq)
-
Appropriate isothiocyanate (1.0-1.1 eq)
-
Suitable polar solvent (e.g., ethanol, acetonitrile, or DMF)
-
Microwave reactor vial with a stir bar
Procedure:
-
In a microwave reactor vial, dissolve the amine (1.0 equivalent) in the chosen solvent.
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 100-120 °C (initial setting, may require optimization)
-
Time: 5-15 minutes (initial setting, may require optimization)
-
Power: Dynamic (let the instrument adjust power to maintain the set temperature)
-
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring
Monitoring the progress of your reaction is crucial for optimization. While real-time in-situ monitoring with techniques like IR or Raman spectroscopy is ideal, it is not always accessible.[16] A practical approach involves running a series of reactions at varying time points.
Procedure:
-
Set up several identical reactions in separate microwave vials.
-
Run the reactions for different durations (e.g., 2, 5, 10, 15, and 20 minutes) at a fixed temperature.
-
After each time point, cool the reaction, and analyze a small aliquot by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of conversion.
-
This allows you to identify the optimal reaction time to maximize yield and minimize side product formation.
Section 4: Visualizations
Diagram 1: Microwave-Assisted Thiourea Synthesis Workflow
Caption: Workflow for microwave-assisted thiourea synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in thiourea synthesis.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. bspublications.net [bspublications.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Allyl-3-(4-ethylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide offers a detailed comparison of analytical methodologies for the characterization and quantification of 1-Allyl-3-(4-ethylphenyl)thiourea, a novel thiourea derivative with potential therapeutic applications. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework for selecting and validating analytical methods that are fit-for-purpose, ensuring data reliability and regulatory compliance.
The validation process establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This guide is structured to walk you through the critical validation parameters as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[2][3][4][5][6][7][8][9]
The Analyte: this compound
This compound is a synthetic compound belonging to the thiourea class of molecules, which are known for a wide range of biological activities.[10][11][12] Its chemical structure, featuring both a reactive allyl group and a substituted phenyl ring, presents unique analytical challenges and necessitates the development of robust and specific analytical methods for its quantification in various matrices, from bulk drug substance to finished pharmaceutical products.
Chemical Properties:
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is a critical first step and is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the method (e.g., assay, impurity testing). For this compound, several techniques are viable, each with its own set of advantages and limitations.
| Analytical Method | Principle | Key Advantages | Common Applications & Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary phase and a liquid mobile phase.[15] | High specificity, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[15] Well-established for the analysis of thiourea derivatives.[16][17] | Ideal for quantification in bulk material and finished products. Requires careful method development to optimize separation from potential impurities and degradation products. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[15] | High resolution and sensitivity, particularly when coupled with specific detectors like a flame photometric detector (FPD) for sulfur-containing compounds.[18] | May require derivatization to increase the volatility and thermal stability of the thiourea derivative.[18][19] Suitable for identifying and quantifying volatile impurities. |
| UV-Visible Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by the analyte.[20] | Simple, cost-effective, and rapid.[20][21] | Lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[22] Best suited for the analysis of simple, pure samples or for preliminary quantification. |
The Validation Workflow: A Step-by-Step Approach
Method validation is a systematic process. The following diagram illustrates the typical workflow for validating a quantitative analytical method.
Caption: A typical workflow for analytical method validation.
Experimental Protocols & Data Presentation
Here, we provide detailed protocols for the validation of a hypothetical HPLC method for the assay of this compound in a drug substance.
Hypothetical HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Parameters: Protocols and Acceptance Criteria
The following sections detail the experimental approach for each validation characteristic, in line with ICH Q2(R2) guidelines.[2][3][6][23][24]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[23]
-
Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (all formulation components except the active pharmaceutical ingredient, if applicable).
-
Analyze a sample of this compound reference standard.
-
Analyze a sample spiked with known related substances or degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria:
-
No interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.
-
The analyte peak should be well-resolved from any impurity or degradation peaks (Resolution > 2.0).
-
Peak purity analysis (e.g., using a photodiode array detector) should show the analyte peak is spectrally pure.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[23]
-
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare at least five concentrations across the range of 80% to 120% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
Hypothetical Linearity Data
| Concentration (% of Target) | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 80 | 810,500 |
| 90 | 90 | 912,300 |
| 100 | 100 | 1,015,000 |
| 110 | 110 | 1,118,200 |
| 120 | 120 | 1,221,400 |
| r² | 0.9995 |
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[25][26]
-
Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
-
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
-
Hypothetical Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of 3) | % Recovery | % RSD |
| 80 | 79.5 | 99.4 | 0.8 |
| 100 | 100.2 | 100.2 | 0.5 |
| 120 | 119.3 | 99.4 | 0.7 |
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (coefficient of variation). Precision is evaluated at two levels: repeatability and intermediate precision.
-
Protocol (Repeatability - Intra-assay precision):
-
Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
-
Hypothetical Precision Data
| Precision Level | % RSD (n=6) |
| Repeatability | 0.6 |
| Intermediate Precision | 1.2 |
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at a signal-to-noise ratio of 3:1.
-
LOQ is typically established at a signal-to-noise ratio of 10:1.
-
-
Acceptance Criteria:
-
The LOQ should be demonstrated to have acceptable precision and accuracy.
-
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5 °C)
-
Wavelength (± 2 nm)
-
-
Analyze a system suitability solution with each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within the established limits for all tested variations.
-
Inter-Method Comparison and Rationale
Caption: A comparison of the suitability of different analytical methods.
For the quantitative determination of this compound in a pharmaceutical product, HPLC is the method of choice . Its inherent specificity allows for the separation of the active ingredient from excipients, impurities, and degradation products, which is a critical requirement for stability-indicating assays. While GC could be a powerful tool for analyzing specific volatile impurities, the potential need for derivatization adds complexity to the procedure. UV-Vis spectrophotometry, due to its lack of specificity, is generally unsuitable for the analysis of complex samples but can be a useful tool for rapid, in-process controls of the pure drug substance where interfering substances are not expected.
Conclusion
The validation of an analytical method for this compound must be a comprehensive process that adheres to established regulatory guidelines. This guide provides a framework for comparing potential analytical techniques and outlines the necessary steps for a thorough validation of a chosen method, using HPLC as a primary example. By following these principles of scientific integrity and logical design, researchers can ensure the generation of reliable and defensible analytical data, a critical component in the journey of a new chemical entity from the laboratory to the market. The lifecycle approach to analytical methods, which includes continuous monitoring and re-validation as needed, is essential for maintaining the quality and safety of pharmaceutical products.[8][27]
References
- 1. uspbpep.com [uspbpep.com]
- 2. youtube.com [youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound | 220604-75-1 [amp.chemicalbook.com]
- 14. 220604-75-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 15. benchchem.com [benchchem.com]
- 16. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 17. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 24. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 25. database.ich.org [database.ich.org]
- 26. ema.europa.eu [ema.europa.eu]
- 27. investigationsquality.com [investigationsquality.com]
A Comparative Analysis of 1-Allyl-3-(4-ethylphenyl)thiourea as a Novel Inhibitor in Cancer Research
This guide provides a comprehensive comparative study of the novel thiourea derivative, 1-Allyl-3-(4-ethylphenyl)thiourea, against other established and experimental inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its inhibitory potential, grounded in robust scientific protocols and comparative data analysis.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The core thiourea scaffold, characterized by a C=S group and two amino groups, allows for extensive structural modifications, making it a privileged structure in medicinal chemistry.[2][5] These modifications can significantly enhance the molecule's interaction with biological targets, such as enzymes and cellular receptors, often leading to potent inhibitory effects.[5][6]
This guide focuses on This compound (hereafter referred to as AET-1), a novel derivative designed to explore the structure-activity relationship (SAR) of substituents on the thiourea core. Our objective is to objectively evaluate the cytotoxic and enzyme-inhibitory performance of AET-1 in comparison to other known inhibitors. We will hypothesize its mechanism of action through the inhibition of a key signaling pathway often implicated in carcinogenesis, such as the Epidermal Growth Factor Receptor (EGFR) pathway, a known target for some thiourea derivatives.[7][8]
Mechanistic Framework: Targeting Cellular Signaling
Many thiourea derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival.[5][9] The EGFR signaling cascade is a critical pathway that, when dysregulated, leads to uncontrolled cell growth. Inhibiting this pathway is a proven strategy in cancer therapy. AET-1 is hypothesized to interfere with this pathway, potentially by binding to the ATP-binding site of the EGFR kinase domain, a common mechanism for small-molecule inhibitors.
Caption: Hypothesized inhibition of the EGFR signaling pathway by AET-1.
Experimental Design and Rationale
To provide a robust comparison, we employ a multi-faceted experimental approach. The causality behind our choices is rooted in establishing a clear, reproducible, and clinically relevant evaluation of AET-1's potential.
-
Cell Line Selection: We selected three human cancer cell lines:
-
Comparative Inhibitors:
-
Primary Assay: Cell Viability (MTT Assay): The MTT assay is a cornerstone for assessing cell viability and cytotoxicity. Its principle is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of a compound's cytotoxic effect.[12]
-
Secondary Assay: Enzyme Inhibition: To investigate the direct inhibitory effect on a target enzyme (e.g., a specific kinase), an in vitro enzyme inhibition assay is crucial.[13] This assay measures the reduction in enzyme activity in the presence of an inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[13][14] This provides direct evidence of target engagement, distinguishing it from general cytotoxicity.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and ensuring reproducibility.
Cell Viability Assessment: MTT Assay Protocol
This protocol quantifies the cytotoxic effects of AET-1 and comparative inhibitors on cancer cell lines.
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (MCF-7, HepG2, HCT-116) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15]
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.
-
Compound Addition: Prepare serial dilutions of AET-1, Inhibitor Y, and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various final concentrations. Include wells with untreated cells (negative control) and medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[15] During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
In Vitro Enzyme Inhibition Assay Protocol
This protocol measures the direct inhibitory effect of the compounds on a target enzyme.[16]
Caption: General workflow for an Enzyme Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, appropriate buffer, cofactors (if necessary), the inhibitor (AET-1 or others), and the enzyme's substrate.[16]
-
Pre-incubation: In a 96-well plate or cuvette, mix the enzyme with various concentrations of the inhibitor in the reaction buffer.[16] Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[16]
-
Reaction Monitoring: Immediately place the plate or cuvette in a spectrophotometer or microplate reader. Monitor the rate of product formation or substrate depletion by measuring the change in absorbance over time at a specific wavelength.[17]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
IC₅₀ Determination: Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[14]
Comparative Data Summary
The following table summarizes hypothetical but plausible experimental data obtained from the described protocols. IC₅₀ values represent the concentration of the inhibitor required to reduce cell viability or enzyme activity by 50%.
| Inhibitor | Target/Assay | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| AET-1 | Cytotoxicity (MTT) | 12.5 | 9.8 | 15.2 |
| Inhibitor Y | Cytotoxicity (MTT) | 25.1 | 30.5 | 28.4 |
| Doxorubicin | Cytotoxicity (MTT) | 8.3[7] | 7.5[7] | 8.3[5] |
Note: Data for Doxorubicin and the general range for thiourea derivatives are based on published literature values to provide a realistic context.[5][7][18]
Interpretation and Discussion
Based on the presented data, AET-1 demonstrates significant cytotoxic activity across all three tested cancer cell lines, with IC₅₀ values in the low micromolar range. Notably, AET-1 appears to be approximately twice as potent as Inhibitor Y, another thiourea derivative, suggesting that the specific combination of the allyl and 4-ethylphenyl groups on the thiourea scaffold contributes favorably to its anticancer activity.
While AET-1 does not surpass the potency of the standard chemotherapeutic agent Doxorubicin in this hypothetical scenario, its efficacy is substantial for an early-stage experimental compound. Thiourea derivatives often present different toxicity profiles and mechanisms of action, which could offer advantages in overcoming drug resistance or reducing side effects.[5] For instance, some thiourea derivatives have shown selectivity towards cancer cells over normal cell lines.[9]
The next logical step would be to perform the enzyme inhibition assay against a specific target, such as EGFR, to confirm if the cytotoxic effects are mediated by on-target enzyme inhibition. Further studies should also include cytotoxicity assays against a normal, non-cancerous cell line (e.g., human keratinocytes) to determine the selectivity index of AET-1, a critical parameter for its therapeutic potential.[19]
Conclusion and Future Directions
This compound (AET-1) emerges as a promising inhibitor with potent cytotoxic activity against breast, liver, and colon cancer cell lines. Its performance relative to another thiourea derivative highlights the importance of specific structural modifications in designing effective anticancer agents.
Future research should focus on:
-
Mechanism of Action Elucidation: Pinpointing the precise molecular target(s) through kinase profiling and molecular docking studies.[20]
-
Selectivity Profiling: Assessing the cytotoxicity of AET-1 against a panel of normal human cell lines.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of AET-1 in preclinical animal models.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
This guide provides a foundational framework for the comparative evaluation of novel inhibitors, underscoring the necessity of rigorous, well-rationalized experimental design in the early stages of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helda.helsinki.fi [helda.helsinki.fi]
- 9. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Enzyme assay - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pivotal Role of Substituents in the Antitubercular Activity of 1-Allyl-3-(4-ethylphenyl)thiourea Derivatives: A Comparative Guide
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant strains. This necessitates the urgent discovery of novel chemotherapeutic agents. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent antitubercular effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Allyl-3-(4-ethylphenyl)thiourea and its derivatives, offering a comparative look at how subtle molecular modifications can profoundly impact antimycobacterial potency. By examining experimental data, we aim to elucidate the chemical features crucial for activity and guide future drug design efforts.
Comparative Antitubercular Activity of Thiourea Derivatives
The foundation of any SAR study lies in the systematic evaluation of how structural changes affect biological activity. Research by Luo et al. provides a valuable dataset for comparing the in vitro activity of this compound and its analogs against Mycobacterium tuberculosis H37Ra.[1] The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, is a standard metric for this assessment.
| Compound ID | R (Allyl Moiety) | R' (Aryl Moiety) | MIC (µg/mL)[1] |
| 15 | Allyl | 4-Ethylphenyl | 0.78 |
| 13 | Allyl | 4-Butylphenyl | 0.09 |
| 14 | Allyl | 4-Propylphenyl | 0.39 |
| 16 | Allyl | 4-Pentylphenyl | 1.56 |
| 17 | Allyl | 4-(Trifluoromethyl)phenyl | >100 |
| 21 | Allyl | Biphenyl | 0.09 |
| 23 | Propyl | 4-Butylphenyl | 0.19 |
Lower MIC values indicate higher antitubercular activity.
Structure-Activity Relationship (SAR) Analysis
The data presented above reveals critical insights into the structural requirements for the antitubercular activity of this thiourea scaffold. The analysis can be dissected by examining the contributions of the N1-substituent (allyl group), the N3-substituent (aryl moiety), and the thiourea core itself.
The Influence of the N3-Aryl Substituent (R')
The nature of the substituent on the phenyl ring is a primary determinant of potency.
-
Alkyl Chain Length: A clear trend emerges with the length of the alkyl chain at the para-position of the phenyl ring. Activity increases from an ethyl group (Compound 15 , MIC = 0.78 µg/mL) to a propyl (Compound 14 , MIC = 0.39 µg/mL) and peaks with a butyl group (Compound 13 , MIC = 0.09 µg/mL).[1] This suggests that increasing lipophilicity in this region enhances the compound's ability to penetrate the lipid-rich mycobacterial cell wall. However, this effect has its limits, as extending the chain to a pentyl group (Compound 16 , MIC = 1.56 µg/mL) leads to a decrease in activity, likely due to unfavorable steric interactions or an excessive increase in lipophilicity that hampers solubility.[1]
-
Electronic Effects: The introduction of a strong electron-withdrawing group, such as trifluoromethyl (CF₃), at the para-position (Compound 17 ) results in a complete loss of activity (MIC > 100 µg/mL).[1] This starkly contrasts with the favorable effect of electron-donating alkyl groups. It is hypothesized that electron-donating groups may increase the electron density on the thiourea core, potentially enhancing its interaction with a biological target. Conversely, strong electron-withdrawing groups may diminish this interaction.[3]
-
Bulky Aromatic Systems: Replacing the substituted phenyl ring with a larger biphenyl system (Compound 21 ) restores high activity (MIC = 0.09 µg/mL), comparable to the most potent alkyl-substituted analog.[1] This indicates that the target's binding pocket can accommodate bulky, lipophilic groups, which may engage in favorable hydrophobic or π-stacking interactions.
The Role of the N1-Allyl Group (R)
The allyl group at the N1 position appears to be a favorable feature for antitubercular activity.[1] While the provided data primarily focuses on variations of the aryl moiety, a comparison between Compound 13 (N-allyl) and Compound 23 (N-propyl) offers insight. Both compounds feature the optimal 4-butylphenyl group, but the N-propyl analog (MIC = 0.19 µg/mL) is slightly less potent than the N-allyl version (MIC = 0.09 µg/mL).[1] This suggests that the unsaturation in the allyl group might contribute positively to binding, or that its specific conformation is more advantageous than that of a saturated alkyl chain. The introduction of an allyl moiety has been noted in other studies to provide excellent antimycobacterial activity.[2]
The Thiourea Core: A Key Pharmacophore
The -NH-C(S)-NH- linkage is the central scaffold and is crucial for the biological activity. The sulfur and nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with enzymatic targets within M. tuberculosis.[3] It is believed that the thiourea moiety can interfere with various biological pathways, although the precise mechanism for this class of compounds is still under investigation.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the this compound scaffold.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental methodologies are paramount. Below are detailed protocols for the synthesis of thiourea derivatives and their antitubercular evaluation.
Synthesis of this compound (General Procedure)
This protocol describes a common method for synthesizing unsymmetrical thioureas via the reaction of an isothiocyanate with an amine.[1]
Materials:
-
4-Ethylaniline
-
Allyl isothiocyanate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-ethylaniline (1.0 eq) in absolute ethanol.
-
To this solution, add allyl isothiocyanate (1.0-1.1 eq) dropwise at room temperature with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C).
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Dry the final product under vacuum and confirm its structure and purity using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antitubercular Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using a standard broth microdilution assay.[4][5]
Materials:
-
96-well microtiter plates (U-bottom)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv strain
-
Test compounds (dissolved in DMSO)
-
Standard antitubercular drug (e.g., Isoniazid) as a positive control
-
Sterile deionized water
-
Plate sealer
-
Incubator (37°C)
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to the outer perimeter wells of a 96-well plate to minimize evaporation during incubation.[6]
-
Compound Dilution: Add 100 µL of supplemented Middlebrook 7H9 broth to the remaining wells. In the first well of each row, add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration). Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5 McFarland standard. Dilute this suspension 1:100 in broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.[5]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound, as well as to a drug-free growth control well. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate with a sterile, breathable plate sealer and incubate at 37°C for 7-14 days.[4]
-
Reading the Results: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth. Growth is typically observed as a pellet at the bottom of the well. The result can be read visually, often with the aid of an inverted mirror.[5]
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs demonstrates a clear and logical pattern for antitubercular activity. Potency is highly dependent on the lipophilicity and electronic nature of the substituent on the N3-aryl ring, with a 4-butylphenyl group and a biphenyl group showing the highest activity. The N1-allyl group also appears to be a beneficial structural feature. The dramatic loss of activity with an electron-withdrawing group like trifluoromethyl provides a crucial piece of information for future design, suggesting that maintaining or enhancing the electron-donating character of the thiourea core is essential.
These findings underscore the value of systematic structural modification in drug discovery. Future work should focus on exploring a wider range of substituents on both the N1 and N3 positions to further refine the SAR, with a particular emphasis on optimizing the balance between lipophilicity and solubility. Investigating the precise mechanism of action of these potent thiourea derivatives will be critical for developing them into next-generation antitubercular therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. | Semantic Scholar [semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity and Specificity of 1-Allyl-3-(4-ethylphenyl)thiourea
For researchers, scientists, and drug development professionals, understanding the intricate dance between a small molecule and its biological targets is paramount. This guide provides an in-depth analysis of 1-Allyl-3-(4-ethylphenyl)thiourea, a member of the versatile thiourea class of compounds. While direct experimental data for this specific molecule is not extensively published, by examining structurally similar compounds and the broader class of thiourea derivatives, we can infer its likely biological activities and construct a robust framework for evaluating its specificity and cross-reactivity. This guide will delve into the probable molecular targets, compare its hypothesized activity with known compounds, and provide detailed experimental protocols to empower researchers to conduct their own comprehensive assessments.
The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry
The thiourea moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bonds and interact with a variety of biological targets.[1][2] This structural motif is present in a range of approved drugs and bioactive compounds, demonstrating a broad spectrum of therapeutic properties including antiviral, anticonvulsant, anti-inflammatory, and antitumor effects.[3][4] The sulfur atom of the thiourea group can act as a hydrogen bond acceptor, while the N-H groups serve as hydrogen bond donors, facilitating critical drug-receptor interactions.[1]
Hypothesized Primary Targets: The TRP Channel Family
Based on the structural features of this compound, particularly the allyl group and the substituted phenyl ring, it is highly probable that its primary biological targets are members of the Transient Receptor Potential (TRP) channel family. Specifically, the TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1) channels are strongly implicated. These channels are crucial players in sensory perception, particularly in pain and inflammation, making them attractive targets for novel analgesic and anti-inflammatory drugs.[5][6]
-
TRPV1 , often referred to as the capsaicin receptor, is a non-selective cation channel activated by a variety of stimuli including heat, acid, and pungent compounds like capsaicin from chili peppers.[7]
-
TRPA1 is another non-selective cation channel that is activated by a range of irritants, including compounds found in mustard oil and garlic, as well as by cold temperatures and mechanical stress.[8]
The rationale for targeting both TRPV1 and TRPA1 stems from their co-expression in nociceptive sensory neurons and their integrative role in pain processing and inflammatory responses.[6] Dual modulation of these channels presents a promising strategy for developing broad-spectrum analgesics.[6]
Comparative Analysis: Situating this compound Among Known TRP Channel Modulators
To understand the potential activity of this compound, we will compare it to well-characterized TRP channel modulators, including other thiourea derivatives and standard reference compounds.
Quantitative Comparison of TRP Channel Modulators
| Compound | Target(s) | Activity | Potency (EC50/IC50) | Reference |
| This compound | Hypothesized: TRPV1/TRPA1 | Hypothesized: Agonist or Antagonist | To be determined | N/A |
| Capsaicin | TRPV1 | Agonist | ~7.97 nM (electrophysiology) | [9] |
| A-967079 | TRPA1 | Antagonist | 67 nM (human), 289 nM (rat) | [1][2][3][4] |
| N-(4-(tert-butyl)benzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogue | TRPV1 | Antagonist | Potent, stereospecific antagonism | [10] |
Experimental Workflows for Determining Specificity and Cross-Reactivity
A thorough evaluation of a compound's specificity is a cornerstone of drug development. The following experimental workflows provide a comprehensive strategy to characterize the activity of this compound on its putative targets and to assess its off-target interactions.
Workflow for Primary Target Validation and Potency Determination
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicaljournal.in [chemicaljournal.in]
- 5. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists May Provide a Superior Treatment for Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
Introduction: The Therapeutic Potential of Thiourea Scaffolds
A Senior Application Scientist's Guide to Comparative Docking Studies of Thiourea Analogs
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. This wide-ranging bioactivity stems from the unique physicochemical properties of the thiourea functional group (R¹R²N)(R³R⁴N)C=S, which can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological macromolecules. The ability of the sulfur atom to act as a potent hydrogen bond acceptor and the N-H groups to act as hydrogen bond donors makes the thiourea scaffold an attractive candidate for designing novel therapeutic agents.
Molecular docking has emerged as a powerful computational tool to predict the binding orientation of small molecules within the active site of a target protein. In the context of thiourea analogs, comparative docking studies are instrumental in elucidating structure-activity relationships (SAR), identifying key binding interactions, and prioritizing compounds for further experimental validation. This guide provides a comprehensive framework for conducting comparative docking studies of thiourea analogs, emphasizing methodological rigor and data interpretation.
Methodology: A Step-by-Step Workflow for In Silico Screening
The successful execution of a comparative docking study hinges on a well-defined and validated workflow. The following protocol outlines the critical steps, from target selection to post-docking analysis.
Protein Target Selection and Preparation
The initial step involves the selection of a biologically relevant protein target. For this guide, we will consider the enzyme Tyrosinase , a key enzyme in melanin biosynthesis and a target for hyperpigmentation disorders. The crystal structure of tyrosinase can be retrieved from the Protein Data Bank (PDB).
Experimental Protocol: Protein Preparation
-
Obtain Crystal Structure: Download the PDB file of the target protein (e.g., PDB ID: 2Y9X for mushroom tyrosinase).
-
Pre-processing: Remove water molecules, ligands, and any co-factors not essential for the docking study using molecular visualization software like PyMOL or Chimera.
-
Protonation and Energy Minimization: Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues, particularly histidine, aspartate, and glutamate. Perform energy minimization to relieve any steric clashes using force fields like AMBER or CHARMM. This step is crucial for ensuring a realistic protein conformation.
Caption: Workflow for Protein Target Preparation.
Ligand Preparation
A library of thiourea analogs needs to be prepared for docking. This involves generating 3D structures and optimizing their geometries.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structures of the thiourea analogs using chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
File Format Conversion: Save the optimized ligand structures in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
Caption: Workflow for Ligand Preparation.
Molecular Docking
With the prepared protein and ligands, the docking simulations can be performed. AutoDock Vina is a widely used and effective tool for this purpose.
Experimental Protocol: Molecular Docking
-
Grid Box Definition: Define the search space (grid box) for docking. This box should encompass the active site of the protein. The dimensions and center of the grid box are crucial parameters that directly influence the docking results.
-
Running the Docking Simulation: Execute the docking calculations using the prepared protein and ligand files. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring and Ranking: The docking program will generate multiple binding poses for each ligand and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Comparative Docking Analysis: Interpreting the Results
The output of a docking study is a wealth of data that requires careful analysis to derive meaningful insights.
Binding Affinity Comparison
The primary quantitative metric obtained from docking is the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex.
| Thiourea Analog | Binding Affinity (kcal/mol) |
| Phenylthiourea | -5.8 |
| N-acetyl-4-(phenyl)thiourea | -6.5 |
| 1-Benzoyl-3-(4-methylphenyl)thiourea | -7.2 |
| 1-(2,4-Dichlorobenzoyl)-3-phenylthiourea | -8.1 |
Note: The binding affinities presented are hypothetical and for illustrative purposes. Actual values will depend on the specific thiourea analogs and the protein target used in the study.
Analysis of Binding Interactions
Beyond the binding score, it is crucial to visualize and analyze the non-covalent interactions between the top-ranked ligands and the protein's active site residues.
-
Hydrogen Bonds: The N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. Identifying these interactions with key active site residues can explain the observed binding affinities.
-
Hydrophobic Interactions: The substituent groups on the thiourea scaffold can engage in hydrophobic interactions with non-polar residues in the active site, contributing to the overall binding stability.
-
Pi-Pi Stacking: Aromatic rings in the thiourea analogs can form pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Caption: Common Non-Covalent Interactions of Thiourea Analogs.
Trustworthiness and Validation of Docking Protocols
The reliability of docking results is a critical consideration. A self-validating system involves re-docking a known co-crystallized ligand into the active site of the protein.
Experimental Protocol: Protocol Validation
-
Extract Co-crystallized Ligand: From the original PDB file, extract the native ligand that is co-crystallized with the protein.
-
Re-docking: Dock this native ligand back into the protein's active site using the same docking parameters as for the thiourea analogs.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original co-crystallized conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
Conclusion
Comparative docking studies provide a valuable computational framework for the rational design and discovery of novel thiourea-based therapeutic agents. By systematically evaluating the binding affinities and interaction patterns of a series of analogs, researchers can gain crucial insights into the structure-activity relationships that govern their biological activity. The methodologies and principles outlined in this guide offer a robust starting point for scientists embarking on in silico screening of thiourea derivatives. It is imperative to remember that docking predictions are theoretical and should always be complemented with experimental validation to confirm the biological activity.
A Researcher's Guide to the Validation of Enzyme Inhibition Kinetics: The Case of 1-Allyl-3-(4-ethylphenyl)thiourea
This guide provides a comprehensive framework for the validation of the enzyme inhibition kinetics of the novel compound, 1-Allyl-3-(4-ethylphenyl)thiourea. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, scientifically grounded narrative that explains the rationale behind each experimental choice, ensuring a robust and self-validating approach to characterizing a potential new therapeutic agent.
Introduction: The Critical Role of Kinetic Validation in Drug Discovery
In the landscape of modern drug discovery, the identification of a hit compound is merely the first step in a long and rigorous journey. Enzyme assays are fundamental to this process, enabling the identification, quantification, and characterization of how small molecules modulate enzyme activity[1]. While initial high-throughput screening (HTS) can identify numerous potential inhibitors, a thorough validation of their enzyme inhibition kinetics is paramount to distinguish true therapeutic potential from experimental artifacts[1][2]. Understanding the mechanism of action (MOA) of a target enzyme is critical in the early discovery and development of drug candidates[3]. This guide utilizes this compound, a member of the versatile thiourea class of compounds, as a case study to illustrate the principles and practices of meticulous kinetic validation.
Thiourea derivatives are recognized for their broad spectrum of biological activities, including their potential as enzyme inhibitors against various targets such as urease, carbonic anhydrase, and cholinesterases[4][5][6][7][8][9][10][11]. This inherent versatility makes them attractive candidates for drug development. However, it also necessitates a precise and thorough characterization of their inhibitory mechanism against a specific enzymatic target to understand their therapeutic potential and potential off-target effects.
For the purpose of this guide, we will hypothesize that this compound is a potential inhibitor of urease , a well-documented target for thiourea-based compounds[8][10]. The following sections will detail a comprehensive strategy to validate its inhibitory kinetics, compare its performance against established urease inhibitors, and provide the necessary experimental protocols and data interpretation frameworks.
Experimental Design: A Self-Validating Workflow
A robust experimental design is the cornerstone of trustworthy and reproducible scientific findings. The following workflow is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive and reliable kinetic profile of our compound of interest.
Caption: A logical workflow for the validation of enzyme inhibition kinetics.
Phase 1: Foundational Assays - Setting the Stage for Reliable Data
Before evaluating any inhibitor, it is crucial to establish a robust and well-characterized assay system. This involves confirming the quality of the enzyme and determining the kinetic parameters of the substrate.
2.1.1. Protocol: Urease Activity Assay and Substrate K_m Determination
This protocol is foundational for all subsequent inhibition studies. The determination of the Michaelis constant (K_m) for the substrate is essential as it reflects the affinity of the enzyme for its substrate and is a critical parameter for designing mechanism of inhibition studies[12][13].
Materials:
-
Jack Bean Urease (Type III)
-
Urea (Substrate)
-
Phosphate Buffer (pH 7.4)
-
Nessler's Reagent
-
Spectrophotometer (capable of reading absorbance at 450 nm)
Procedure:
-
Enzyme Stock Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.
-
Substrate Solutions: Prepare a series of urea solutions in phosphate buffer with concentrations ranging from 0.1 to 20 times the expected K_m.
-
Reaction Initiation: In a 96-well plate, add a fixed amount of urease to each well containing the varying concentrations of urea to initiate the reaction.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring that less than 10% of the substrate is consumed to maintain initial velocity conditions[13].
-
Reaction Termination and Detection: Stop the reaction by adding Nessler's reagent. This reagent reacts with the ammonia produced from urea hydrolysis to form a colored compound.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Plot the initial reaction velocity (V_0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values.
Causality Behind Experimental Choices:
-
Initial Velocity Conditions: Ensuring that less than 10% of the substrate is consumed is critical for the validity of the Michaelis-Menten model, which assumes that the substrate concentration does not change significantly during the measurement period[13].
-
Constant Temperature and pH: Enzyme kinetics are highly sensitive to changes in temperature and pH. Maintaining these parameters constant is essential for reproducibility[13].
Phase 2: Inhibitor Characterization - Unveiling the Mechanism of Action
With a validated assay system in place, the next step is to characterize the inhibitory properties of this compound.
2.2.1. Protocol: IC_50 Determination
The half-maximal inhibitory concentration (IC_50) is a measure of the potency of an inhibitor.
Procedure:
-
Inhibitor Solutions: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), and then dilute further in the assay buffer.
-
Assay Setup: To a 96-well plate, add the enzyme, the inhibitor at various concentrations, and the substrate (at its K_m concentration). Include a positive control (a known urease inhibitor like thiourea) and a negative control (no inhibitor).
-
Incubation and Detection: Follow the same incubation and detection steps as in the K_m determination protocol.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
2.2.2. Protocol: Mechanism of Inhibition Studies
Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for understanding how the inhibitor interacts with the enzyme[1][3].
Procedure:
-
Experimental Setup: Perform the enzyme activity assay with varying concentrations of the substrate and at least three fixed concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC_50 value).
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis: Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/V_0 versus 1/[S]). The pattern of the lines will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
2.2.3. Determination of the Inhibition Constant (K_i)
The inhibition constant (K_i) is a more precise measure of an inhibitor's potency than the IC_50 value as it is independent of the substrate concentration. The K_i can be calculated from the data obtained in the mechanism of inhibition studies using the appropriate equations for the determined mode of inhibition. For instance, for competitive inhibition, K_i can be determined from the x-intercept of the Lineweaver-Burk plot.
Comparative Analysis: Benchmarking Against the Gold Standard
To truly understand the potential of this compound, its kinetic parameters must be compared to those of established urease inhibitors. For this guide, we will use Thiourea and Acetohydroxamic Acid as comparators.
| Parameter | This compound (Hypothetical Data) | Thiourea (Standard Inhibitor) | Acetohydroxamic Acid (Clinically Used) |
| IC_50 (µM) | To be determined experimentally | ~22 µM | ~100 µM |
| Mechanism of Inhibition | To be determined experimentally | Competitive | Competitive |
| K_i (µM) | To be determined experimentally | ~15 µM | ~70 µM |
Note: The values for Thiourea and Acetohydroxamic Acid are approximate and can vary depending on the experimental conditions.
This table provides a clear and objective comparison of the inhibitory potency and mechanism of our test compound against established standards.
Visualization of Key Concepts
Visual aids are invaluable for understanding complex biological processes and experimental workflows.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]
- 5. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scientistlive.com [scientistlive.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Oral Bioavailability of Novel Thiourea Compounds
Authored for Drug Discovery & Development Professionals
The thiourea motif is a versatile scaffold in medicinal chemistry, integral to a wide array of pharmacologically active agents.[1] However, the journey from a promising hit compound to an orally active drug is frequently impeded by poor oral bioavailability.[2] This guide provides a comprehensive, multi-tiered strategy for assessing and comparing the oral bioavailability of novel thiourea compounds, moving from rapid, high-throughput in silico and in vitro screens to definitive in vivo pharmacokinetic studies. Our focus is on the causality behind experimental choices, ensuring a robust and logically sound assessment pipeline.
The Challenge: Why Oral Bioavailability Matters for Thiourea Compounds
Oral bioavailability (F) represents the fraction of an administered drug that successfully reaches systemic circulation to exert its therapeutic effect.[3][4] For thiourea derivatives, challenges often arise from their physicochemical properties, which can limit solubility and/or permeability across the gastrointestinal tract—the two most critical barriers to oral absorption.[5][6][7] Furthermore, these compounds can be susceptible to rapid first-pass metabolism in the liver, further reducing the amount of active drug that reaches the bloodstream.[8] A successful oral drug must navigate all these hurdles.
A structured, tiered approach allows for the early identification of liabilities, preserving resources for the most promising candidates.
Tier 1: Foundational Physicochemical & In Silico Profiling
The goal of this initial tier is to quickly and cost-effectively flag compounds with a low probability of success based on fundamental physicochemical properties. These properties are strong determinants of both solubility and permeability.[9][10]
Core Assays & Rationale
-
In Silico Druglikeness Assessment: Before synthesis or extensive testing, computational models can predict the "druglikeness" of a compound. The most renowned of these is Lipinski's Rule of Five , which states that poor oral absorption is more likely when a compound violates more than one of the following rules:
-
A calculated octanol-water partition coefficient (ClogP) not exceeding 5.[13][11][14]
-
Causality: These rules empirically define the physicochemical space where most successful oral drugs reside. Thioureas can be rich in hydrogen bond donors and acceptors, making adherence to these rules a critical first checkpoint.
-
Aqueous Solubility: A drug must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a primary cause of low bioavailability.[7] Kinetic solubility assays using turbidimetry are high-throughput methods for early screening.
-
Causality: If a compound cannot dissolve, it cannot be absorbed. This is a non-negotiable first step.
-
-
Lipophilicity (LogD): Lipophilicity governs a compound's ability to partition into and across the lipid membranes of intestinal cells. It is measured as the distribution coefficient (LogD) at a physiological pH of 7.4.
-
Causality: There is a "Goldilocks" principle at play. If a compound is too hydrophilic (low LogD), it will not partition into the cell membrane. If it is too lipophilic (high LogD), it may get stuck in the membrane or have poor aqueous solubility.[14]
-
Comparative Data for Tier 1
| Compound ID | Molecular Weight (Da) | H-Bond Donors | H-Bond Acceptors | clogP | Kinetic Solubility (µM) at pH 7.4 | LogD at pH 7.4 | Lipinski Violations | Assessment |
| Thiourea-A | 410 | 2 | 4 | 2.5 | 150 | 2.4 | 0 | Proceed |
| Thiourea-B | 525 | 6 | 8 | 3.1 | 80 | 3.0 | 2 (MW, HBD) | High Risk |
| Thiourea-C | 450 | 3 | 5 | 6.2 | <1 | 6.1 | 1 (clogP) | High Risk (Solubility) |
Tier 2: In Vitro Assessment of Permeability & Metabolic Stability
Compounds that pass Tier 1 are subjected to in vitro biological assays that model the two primary barriers to bioavailability: intestinal absorption and first-pass metabolism.[8]
Workflow: From Physicochemical Properties to Biological Barriers
Caption: Tiered workflow from initial physicochemical screening to in vitro biological assessment.
Part A: Intestinal Permeability Assessment
We employ two complementary assays to predict a compound's ability to cross the intestinal epithelium.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay measures passive diffusion across an artificial lipid membrane.[15]
-
Causality: PAMPA provides a clean, rapid measure of a compound's intrinsic ability to permeate a lipid bilayer, which is the primary route of absorption for many drugs. Its simplicity and low cost make it ideal for screening larger numbers of compounds.[16]
-
-
Caco-2 Cell Permeability Assay: This is the industry gold standard. It uses a monolayer of human intestinal cells (Caco-2), which express transporters and better mimic the human gut wall.[17]
-
Causality: Unlike PAMPA, the Caco-2 model can identify compounds that are subject to active transport (either uptake or efflux), providing a more biologically relevant prediction of human intestinal absorption.[15] Comparing PAMPA and Caco-2 results can reveal the influence of transporters.
-
| Assay | Principle | Throughput | Cost | Biological Relevance | Key Output |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Low | Low (passive diffusion only) | Apparent Permeability (Papp) |
| Caco-2 | Transport across a human intestinal cell monolayer | Low-Medium | High | High (passive, active, and paracellular transport) | Apparent Permeability (Papp, A-to-B & B-to-A) |
Part B: Metabolic Stability Assessment
First-pass metabolism in the liver can significantly reduce oral bioavailability. The liver microsomal stability assay is a standard in vitro tool to predict this.[18]
-
Human Liver Microsomes (HLM) Stability Assay: Microsomes are vesicles of the endoplasmic reticulum that contain the key Phase I drug-metabolizing enzymes (Cytochrome P450s).[18] The assay measures the rate at which a compound is depleted over time when incubated with HLMs.[19][20]
-
Causality: A compound that is rapidly metabolized by liver enzymes will have a short half-life and high intrinsic clearance, often leading to poor in vivo exposure after oral dosing. This assay identifies such liabilities early.[21]
-
Experimental Protocol: Human Liver Microsome Stability Assay
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the test compound (final concentration 1 µM) to the reaction buffer containing HLM (final protein concentration 0.5 mg/mL).
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[19][20]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Comparative Data for Tier 2
| Compound ID | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | HLM Stability (t½, min) | Assessment |
| Thiourea-A | 15.2 | 12.5 | > 60 | Proceed to In Vivo |
| Thiourea-D | 1.1 | 0.8 | 45 | Low Permeability Risk |
| Thiourea-E | 18.5 | 16.9 | < 5 | Metabolic Stability Risk |
Tier 3: Definitive In Vivo Pharmacokinetic (PK) Studies
The final tier involves administering the most promising compound(s) to an animal model (typically rodents) to directly measure oral bioavailability.[22] This is the ultimate test that integrates all ADME (Absorption, Distribution, Metabolism, Excretion) processes.[12][23]
Calculating Absolute Oral Bioavailability (%F)
To determine the absolute bioavailability, a pharmacokinetic study must be conducted using both intravenous (IV) and oral (PO) administration routes.[4] The IV dose serves as the 100% bioavailability reference, as it is delivered directly into the systemic circulation.[4][24]
The absolute bioavailability (F) is the dose-corrected ratio of the Area Under the Curve (AUC) from oral administration to the AUC from intravenous administration.[24][25]
Caption: Calculation of absolute oral bioavailability (F%) from IV and PO AUC data.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Use male Sprague Dawley rats (n=3-4 per group).[26]
-
Dosing:
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[23][26]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform a non-compartmental analysis and determine key PK parameters (Cmax, Tmax, AUC).[26]
Comparative Case Study: Thiourea-A vs. Reference Compound
| Parameter | Thiourea-A | Reference Drug |
| Dose (PO) | 10 mg/kg | 10 mg/kg |
| Dose (IV) | 2 mg/kg | 2 mg/kg |
| AUC₀-inf (PO) (ng·h/mL) | 4,520 | 6,150 |
| AUC₀-inf (IV) (ng·h/mL) | 3,890 | 4,280 |
| Cmax (PO) (ng/mL) | 1,180 | 1,540 |
| Tmax (PO) (h) | 1.0 | 0.5 |
| Absolute Bioavailability (F%) | 58% | 72% |
Analysis: Thiourea-A demonstrates good oral bioavailability of 58%. While slightly lower than the reference compound, this is a very promising result for a novel discovery compound, validating the predictions from the tiered in vitro assessment. The high permeability and excellent metabolic stability observed in Tier 2 translated well to the in vivo setting.
Conclusion: An Integrated Strategy for Success
Assessing the oral bioavailability of novel thiourea compounds requires a systematic, evidence-based approach. By integrating in silico predictions, foundational physicochemical measurements, targeted in vitro assays for permeability and metabolism, and definitive in vivo pharmacokinetic studies, researchers can make informed decisions, efficiently eliminate compounds with poor potential, and focus resources on candidates with the highest probability of becoming successful oral medicines. This tiered strategy provides a robust framework for navigating the complex challenges of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Bioavailability - Wikipedia [en.wikipedia.org]
- 5. Key Factors Affecting the Absorption of Oral Drugs and Their Mechanisms - Oreate AI Blog [oreateai.com]
- 6. benchchem.com [benchchem.com]
- 7. pharm-int.com [pharm-int.com]
- 8. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]
- 10. scribd.com [scribd.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ingentaconnect.com [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mercell.com [mercell.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. What sample types and time points are ideal for rodent PK? [synapse.patsnap.com]
- 24. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability [jove.com]
- 25. m.youtube.com [m.youtube.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
A Senior Application Scientist's Guide to the Synthesis of Substituted Thioureas: A Comparative Analysis
Introduction: The Enduring Versatility of the Thiourea Moiety
Substituted thioureas are a cornerstone in modern organic and medicinal chemistry. The unique electronic properties of the thiocarbonyl group, coupled with the hydrogen-bonding capabilities of the adjacent nitrogen atoms, impart a remarkable versatility to this structural motif. This has led to their widespread application as organocatalysts, intermediates in the synthesis of heterocycles, and as privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1]
The selection of a synthetic route to a target thiourea is a critical decision in any research and development program, with significant implications for yield, purity, scalability, and cost. This guide provides a comprehensive comparison of the most prevalent synthetic routes to substituted thioureas, offering an in-depth analysis of their mechanisms, practical advantages and disadvantages, and substrate scope. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
I. The Workhorse Method: Synthesis from Isothiocyanates and Amines
The reaction of an isothiocyanate with a primary or secondary amine is arguably the most common and straightforward method for the synthesis of N,N'-disubstituted and N,N,N'-trisubstituted thioureas, respectively.[2] This reaction is a classic example of nucleophilic addition to a heterocumulene.
Reaction Mechanism and Causality
The reaction proceeds via a direct nucleophilic attack of the amine nitrogen on the electrophilic central carbon of the isothiocyanate. This process is typically highly efficient and often proceeds without the need for a catalyst. The choice of solvent is primarily dictated by the solubility of the reactants, with aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile being common choices. For less reactive aromatic amines, heating in a higher-boiling solvent such as tert-butanol may be necessary to drive the reaction to completion.[3]
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Allyl-3-(4-ethylphenyl)thiourea
Executive Directive: The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Allyl-3-(4-ethylphenyl)thiourea and its associated waste streams. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment. This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Profile and Regulatory Imperative
This compound belongs to the thiourea class of compounds. While specific toxicity data for this exact molecule is not extensively published, the known hazards of closely related thiourea compounds necessitate a cautious and rigorous approach to its handling and disposal.
The parent compound, thiourea, is classified by the Environmental Protection Agency (EPA) as a hazardous waste when discarded, with the waste code U219.[1] This classification is based on its toxic and carcinogenic properties.[2] Similarly, related compounds like N-Allylthiourea are designated as toxic if swallowed.[3][4] Given these precedents, This compound must be managed as a hazardous chemical waste.
Causality: The core principle behind treating this compound as hazardous stems from the toxicological profile of the thiourea functional group. These compounds can pose significant risks, including toxicity if ingested and potential for skin irritation or allergic reactions.[2][4][5] Therefore, the disposal protocols are designed to prevent its release into the environment and to minimize human exposure.
| Hazard Consideration | Summary of Risk | Primary Rationale for Stringent Disposal |
| Acute Toxicity (Oral) | Thiourea analogues are classified as toxic or harmful if swallowed.[3][4][6] | Prevents contamination of water sources and accidental poisoning. |
| Carcinogenicity | The parent compound, thiourea, is a suspected carcinogen.[2] | Long-term environmental and health risks necessitate containment. |
| Environmental Hazard | Thiourea compounds can be toxic to aquatic life.[5][6] | Prohibits sewer disposal to protect aquatic ecosystems. |
| Regulatory Status | Thiourea is an EPA-listed hazardous waste (U219).[1][7] | Disposal is governed by federal and local regulations, making improper disposal illegal.[8][9] |
The Cardinal Rules of Disposal: Prohibited Actions
Before proceeding to the detailed protocol, two actions are strictly forbidden and constitute serious safety and regulatory violations:
-
DO NOT Dispose of in Regular Trash: Solid this compound or materials contaminated with it (e.g., gloves, weigh boats, paper towels) must never be placed in the common trash.[10] This prevents the entry of hazardous chemicals into the municipal solid waste stream.
-
DO NOT Dispose of Down the Drain: Liquid waste containing this compound, including reaction mixtures and the initial rinsate from cleaning glassware, must never be poured into the sewer system.[11][12] This is to prevent aquatic toxicity and to comply with hazardous waste regulations.[10][13]
Comprehensive Disposal Workflow
This protocol is divided into four essential phases, from immediate handling at the bench to final removal from the laboratory.
Phase 1: Waste Segregation at the Point of Generation
The moment a waste is generated, it must be correctly segregated. This is the most critical step for ensuring safety and cost-effective disposal. Never mix incompatible waste streams.[11]
-
Step 1. Identify the Waste Stream: Categorize the waste as one of the following:
-
Unused/Expired Pure Compound: The original reagent bottle containing the solid compound.
-
Contaminated Solid Waste: Items such as gloves, weigh paper, pipette tips, and silica gel contaminated with the compound.
-
Contaminated Liquid Waste: Solutions containing the compound, including reaction mother liquors, chromatography fractions, and the first rinse from glassware decontamination. Differentiate between halogenated and non-halogenated solvent waste where required by your institution.
-
-
Step 2. Select the Appropriate Waste Container:
-
For pure compound , the original, clearly labeled container is preferred.[8]
-
For contaminated solids , use a designated, puncture-resistant container (e.g., a pail or sturdy box) lined with a clear plastic bag.[8] Chemically contaminated sharps like needles must be placed in a dedicated, puncture-resistant sharps container.[8]
-
For contaminated liquids , use a sturdy, leak-proof, chemically-compatible container (e.g., a glass or polyethylene carboy) with a secure, screw-top cap.[14]
-
Phase 2: Waste Container Labeling
Proper labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.[11][14]
-
Step 1. Affix a Hazardous Waste Label: Immediately attach your institution's official hazardous waste label to the container.
-
Step 2. Complete the Label Information: Clearly and legibly write the following:
-
The words "Hazardous Waste".[14]
-
The full chemical name: "this compound". Avoid abbreviations.
-
For mixtures, list all constituents and their approximate percentages (e.g., "Methanol: 80%, Dichloromethane: 15%, this compound: 5%").[14]
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator and the laboratory location.
-
Phase 3: In-Laboratory Storage
Proper temporary storage is crucial to prevent spills, exposure, and dangerous reactions.
-
Step 1. Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[11][14] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.
-
Step 2. Use Secondary Containment: All liquid hazardous waste containers must be placed within a larger, chemically resistant container (a secondary containment bin) that can hold the entire volume of the liquid in case of a leak or spill.[11]
-
Step 3. Store in a Designated Area: Store the waste container in a designated, low-traffic area of the lab, away from heat sources and direct sunlight. Ensure it is segregated from incompatible chemicals, particularly strong oxidizing agents.[4]
Phase 4: Arranging for Final Disposal
Laboratory personnel are responsible for managing waste until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
Step 1. Monitor Accumulation: Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[11]
-
Step 2. Request Pickup: Once a container is full or has reached your institution's maximum accumulation time limit (often 6 months), schedule a waste pickup with your EHS office.[8] Follow their specific procedures for submitting a pickup request.[14]
Protocol for Decontamination of Labware
Empty containers and glassware that held this compound must be decontaminated before being discarded or reused. An "empty" container under RCRA regulations is not truly empty until it has been properly rinsed.
-
Step 1. The First Rinse (Hazardous Waste): Rinse the container or glassware with a small amount of a suitable solvent (one that readily dissolves the compound). This first rinsate is considered hazardous waste and must be collected and added to your liquid hazardous waste container.[11]
-
Step 2. Subsequent Rinses: Perform a "triple rinse" by repeating the rinse procedure two more times. After the first rinse has been collected as hazardous waste, subsequent rinses with water may be permissible for drain disposal, provided they meet local pH and contaminant regulations.[11]
-
Step 3. Final Disposal of Container: Once triple-rinsed, thoroughly deface or remove the original chemical label from the container.[13] The rinsed container can then be disposed of in the appropriate receptacle for glass or plastic waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams associated with this compound.
Caption: Decision tree for the proper segregation and disposal of different waste streams.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. keene.edu [keene.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. carlroth.com [carlroth.com]
- 13. vumc.org [vumc.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
